molecular formula C26H27NO8 B15560598 Akrobomycin

Akrobomycin

Cat. No.: B15560598
M. Wt: 481.5 g/mol
InChI Key: KURBZXMNPPHYKQ-YFIPGNPZSA-N
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Description

Akrobomycin is an anthracycline.
from microorganism 1029-AV1;  structure given in first source

Properties

Molecular Formula

C26H27NO8

Molecular Weight

481.5 g/mol

IUPAC Name

(7S)-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,11-trihydroxy-7,8-dihydrotetracene-5,12-dione

InChI

InChI=1S/C26H27NO8/c1-3-11-7-13-19(16(8-11)35-17-9-14(27)22(29)10(2)34-17)26(33)21-20(24(13)31)23(30)12-5-4-6-15(28)18(12)25(21)32/h4-7,10,14,16-17,22,28-29,31,33H,3,8-9,27H2,1-2H3/t10-,14-,16-,17+,22+/m0/s1

InChI Key

KURBZXMNPPHYKQ-YFIPGNPZSA-N

Origin of Product

United States

Foundational & Exploratory

Akrobomycin: A Technical Guide to an Anthracycline Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akrobomycin is a naturally occurring anthracycline antibiotic isolated from the bacterium Actinomadura roseoviolacea 1029-AV1. As a member of the anthracycline class, it exhibits both antimicrobial and antitumor properties, making it a subject of interest for research in infectious diseases and oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, compiled from available scientific literature. Due to the limited specific research on this compound, this guide supplements available data with established knowledge of the anthracycline class of compounds, clearly delineating general characteristics from those specific to this compound where possible.

Chemical Structure and Physicochemical Properties

The chemical identity of this compound is defined by its unique anthracycline core structure, a tetracyclic aromatic ring system linked to a daunosamine (B1196630) sugar moiety. This structure is fundamental to its mechanism of action.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₆H₂₇NO₈--INVALID-LINK--
Molecular Weight 481.49 g/mol --INVALID-LINK--
CAS Number 89156-94-5--INVALID-LINK--
SMILES String CC(C(O)C(N)C1)OC1OC2C3=C(C(O)=C(C(C4=CC=CC(O)=C4C5=O)=O)C5=C3O)C=C(CC)C2--INVALID-LINK--
IUPAC Name (7S,9S)-9-ethyl-7-(((2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4,6,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione(Predicted)
Melting Point Not reported
Solubility Not reported
pKa Not reported

Biological Activity and Mechanism of Action

This compound is reported to have both antimicrobial and antitumor activities, characteristic of the anthracycline family.

Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for this compound against a wide range of microbial species are not publicly available, anthracyclines, in general, are known to be effective against Gram-positive bacteria. Their mode of action is believed to involve the inhibition of DNA and RNA synthesis.

Antitumor Activity

The antitumor properties of anthracyclines are the most extensively studied. The primary mechanisms of action for this class of compounds are:

  • DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to the inhibition of cell proliferation.

  • Topoisomerase II Inhibition: Anthracyclines can form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. By trapping the enzyme in its cleavable complex form, anthracyclines lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide (B77818) and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.

While specific IC₅₀ values for this compound against various cancer cell lines have not been reported in widely accessible literature, its antitumor activity is presumed to follow these established mechanisms for anthracyclines.

Signaling Pathways in Anthracycline-Induced Cytotoxicity

The cytotoxic effects of anthracyclines are mediated through a complex network of cellular signaling pathways, primarily revolving around DNA damage response and the induction of apoptosis. A generalized schematic of these pathways is presented below.

Anthracycline_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Enters Cell Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation This compound->ROS_Generation DNA_DSBs DNA Double-Strand Breaks DNA_Intercalation->DNA_DSBs Topoisomerase_II->DNA_DSBs Inhibition DDR_Activation DNA Damage Response (ATM/ATR, p53 activation) DNA_DSBs->DDR_Activation Apoptosis_Pathway Apoptotic Pathway Activation (Caspase Cascade) DDR_Activation->Apoptosis_Pathway Induces ROS_Generation->DNA_DSBs Oxidative Damage Mitochondrial_Damage Mitochondrial Damage ROS_Generation->Mitochondrial_Damage Mitochondrial_Damage->Apoptosis_Pathway Induces Cell_Death Cell_Death Apoptosis_Pathway->Cell_Death

Figure 1. Generalized signaling pathway for anthracycline-induced cytotoxicity.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. However, standard methodologies for evaluating the biological activity of novel anthracycline antibiotics can be applied.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of this compound Dilutions: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare this compound Serial Dilutions Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Figure 2. Workflow for MIC determination using broth microdilution.

In Vitro Cytotoxicity Assay

MTT Assay for IC₅₀ Determination:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the drug concentration.

Conclusion

This compound is an anthracycline antibiotic with potential antimicrobial and antitumor activities. While specific data on its biological efficacy and mechanisms are limited, its structural similarity to other well-characterized anthracyclines suggests a similar mode of action involving DNA intercalation and topoisomerase II inhibition. Further research is warranted to fully elucidate the therapeutic potential of this compound and to establish a detailed profile of its biological activities and pharmacological properties. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this and other novel antibiotic compounds.

Akrobomycin (CAS Number: 89156-94-5): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akrobomycin is an anthracycline antibiotic identified by the CAS number 89156-94-5. As a member of the anthracycline class, it is recognized for its potential antimicrobial and antitumor properties.[1][2] This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical and physical properties, biological activity, and its role in biochemical pathways. The information is presented to support research and development efforts in the fields of oncology and microbiology.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C₂₆H₂₇NO₈.[2] It was first isolated from Actinomadura roseoviolacea 1029-AV1.[2] The following table summarizes its key physicochemical properties based on available data.

PropertyValueReference
CAS Number 89156-94-5[2]
Molecular Formula C₂₆H₂₇NO₈[2]
Molecular Weight 481.49 g/mol [2]
Class Anthracycline Antibiotic[1][2]
Initial Source Actinomadura roseoviolacea 1029-AV1[2]

Biological Activity

Antimicrobial and Antitumor Activities

This compound has demonstrated both antimicrobial and antitumor activities.[1][2] While specific quantitative data from the primary literature is limited, its classification as an anthracycline suggests a mechanism of action common to this group of compounds.

Mechanism of Action

The precise mechanism of action for this compound has not been extensively elucidated in dedicated studies. However, as an anthracycline, it is presumed to share the primary mechanisms of action of this class, which include:

  • DNA Intercalation: Anthracyclines insert themselves between the base pairs of DNA, disrupting the helical structure and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: They can form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This "poisoning" of the enzyme leads to double-strand breaks in the DNA and subsequent cell death.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling to produce free radicals, leading to oxidative stress and cellular damage.

Biosynthetic Pathway Involvement

Research on the biosynthesis of doxorubicin (B1662922), a widely used chemotherapy agent, has shed light on the role of this compound as an intermediate. A key study on the bioconversion of ε-rhodomycinone glycoside to doxorubicin identified this compound as a shunt product.[3][4] Specifically, 10-carboxy-13-deoxycarminomycin (B1219846) (CDOC) can spontaneously decompose into this compound through decarboxylation and dehydration.[3]

The following diagram illustrates the position of this compound within this biosynthetic pathway.

Akrobomycin_Biosynthesis Rhodomycin_D Rhodomycin D CDOC 10-Carboxy-13-deoxycarminomycin (CDOC) Rhodomycin_D->CDOC DauP DOC 13-Deoxycarminomycin (DOC) CDOC->DOC DauP, DauK (Decarboxylation) This compound This compound CDOC->this compound Spontaneous (Decarboxylation, Dehydration) DHC 13-Dihydrocarminomycin (DHC) DOC->DHC DoxA (Hydroxylation) BADC Bis-anhydro-13- deoxycarminomycinone (BADC) DOC->BADC Dehydration CAR Carminomycin (CAR) DHC->CAR DoxA (Oxidation) DOX Doxorubicin (DOX) CAR->DOX DoxA (Hydroxylation) This compound->BADC Dehydration

Biosynthetic pathway showing this compound as a shunt product.[3]

Experimental Protocols

Isolation and Purification Workflow

The isolation of this compound from its source, Actinomadura roseoviolacea, would typically follow a multi-step purification process.

Isolation_Workflow Start Fermentation Broth of Actinomadura roseoviolacea Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Chromatography1 Silica Gel Column Chromatography Concentration->Chromatography1 Chromatography2 Sephadex LH-20 Chromatography Chromatography1->Chromatography2 HPLC Preparative High-Performance Liquid Chromatography (HPLC) Chromatography2->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

A generalized workflow for the isolation of this compound.
Structure Elucidation

The determination of this compound's chemical structure would have relied on a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore of the anthracycline structure.

Conclusion

This compound is an anthracycline antibiotic with potential for further investigation as an antimicrobial and antitumor agent. While detailed, publicly available data is currently scarce, its structural relationship to other well-characterized anthracyclines and its identified role as a biosynthetic intermediate provide a solid foundation for future research. Accessing the original 1984 publication is critical for a more in-depth understanding of its initial characterization. Further studies are warranted to fully elucidate its biological activity, mechanism of action, and therapeutic potential.

References

Akrobomycin's Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks detailed, specific data on the mechanism of action for Akrobomycin. As this compound is classified as an anthracycline antibiotic[1], this guide outlines the well-established mechanisms of action for the anthracycline class of compounds. The experimental protocols provided are standard methods used to investigate these mechanisms and would be applicable to the study of this compound.

Core Antitumor and Antimicrobial Mechanisms

This compound, a member of the anthracycline family of antibiotics, is recognized for its antimicrobial and antineoplastic properties[1]. The cytotoxic effects of anthracyclines are primarily attributed to a multi-faceted mechanism of action that targets fundamental cellular processes. This guide will delve into the principal mechanisms through which anthracyclines, and by extension likely this compound, exert their therapeutic effects.

The primary mechanisms of action for anthracyclines include:

  • DNA Intercalation and Topoisomerase II Inhibition: Anthracyclines insert themselves into the DNA double helix, a process known as intercalation. This distorts the DNA structure, interfering with DNA replication and transcription. Furthermore, they form a stable ternary complex with DNA and the enzyme topoisomerase II. This complex traps the enzyme in its cleavage-competent state, leading to the accumulation of double-strand breaks in the DNA. The resulting DNA damage triggers downstream signaling pathways that culminate in cell death.

  • Induction of Apoptosis: The extensive DNA damage caused by anthracyclines is a potent trigger for apoptosis, or programmed cell death. Both intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be activated, leading to the activation of a cascade of caspases, which are the executioners of apoptosis.

  • Cell Cycle Arrest: By interfering with DNA replication and inducing DNA damage, anthracyclines can cause a halt in the cell cycle, typically at the G1 and G2/M phases. This prevents the proliferation of rapidly dividing cancer cells.

Signaling Pathways and Molecular Interactions

The cellular response to anthracycline-induced damage is complex and involves multiple signaling pathways. A simplified representation of the key pathways is illustrated below.

This compound This compound (Anthracycline) DNA DNA This compound->DNA Intercalation TopoisomeraseII Topoisomerase II This compound->TopoisomeraseII Inhibition DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage TopoisomeraseII->DNA_Damage p53 p53 Activation DNA_Damage->p53 CellCycleArrest Cell Cycle Arrest (G1, G2/M) p53->CellCycleArrest Bax Bax Upregulation p53->Bax Apoptosis Apoptosis CellCycleArrest->Apoptosis Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Caption: Key signaling pathways activated by anthracyclines.

Quantitative Data Summary

Specific quantitative data for this compound is not available in the reviewed literature. The following table provides a template for the types of quantitative data that would be essential for a thorough understanding of its mechanism of action. For context, typical IC50 values for other anthracyclines like Doxorubicin can range from nanomolar to low micromolar concentrations depending on the cancer cell line.

ParameterCell LineValueExperimental Assay
IC50 (Cytotoxicity) e.g., MCF-7, HCT-116-MTT Assay, SRB Assay
IC50 (Topoisomerase II) --kDNA Decatenation Assay
Apoptosis Induction (%) e.g., Jurkat-Annexin V/PI Staining
Cell Cycle Arrest (%) e.g., HeLa-Propidium (B1200493) Iodide Staining

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to elucidate the precise mechanism of action of this compound.

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay determines the ability of a compound to inhibit the decatenating activity of topoisomerase II.

Workflow:

Start Start Reaction Reaction Mixture: - kDNA - Topo II - this compound Start->Reaction Incubation Incubate 37°C, 30 min Reaction->Incubation Stop Stop Reaction (SDS/Proteinase K) Incubation->Stop Gel Agarose (B213101) Gel Electrophoresis Stop->Gel Analysis Analyze Bands Gel->Analysis

Caption: Workflow for Topoisomerase II Inhibition Assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine kinetoplast DNA (kDNA), human topoisomerase II enzyme, and varying concentrations of this compound in a reaction buffer. Include a positive control (e.g., etoposide) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow for the decatenation reaction to occur.

  • Reaction Termination: Stop the reaction by adding a solution of SDS and proteinase K. This dissociates the protein from the DNA.

  • Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA-intercalating dye (e.g., ethidium (B1194527) bromide).

  • Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA remains at the top of the gel, while decatenated DNA migrates further. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the negative control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Workflow:

Start Start CellCulture Treat Cells with This compound Start->CellCulture Harvest Harvest and Wash Cells CellCulture->Harvest Stain Stain with Annexin V-FITC and PI Harvest->Stain FlowCytometry Analyze by Flow Cytometry Stain->FlowCytometry Quantify Quantify Cell Populations FlowCytometry->Quantify

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Methodology:

  • Cell Treatment: Culture a suitable cancer cell line (e.g., Jurkat) and treat with varying concentrations of this compound for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Workflow:

Start Start CellCulture Treat Cells with This compound Start->CellCulture Fixation Harvest and Fix Cells (Ethanol) CellCulture->Fixation Stain Stain with PI and RNase Fixation->Stain FlowCytometry Analyze by Flow Cytometry Stain->FlowCytometry Analysis Analyze DNA Content Histogram FlowCytometry->Analysis

References

The Akrobomycin Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akrobomycin (B1664486) is an anthracycline antibiotic with recognized antimicrobial and antitumor properties. While a dedicated biosynthetic pathway for this compound has not been fully elucidated, compelling evidence indicates its origin as a shunt product of the well-characterized daunorubicin (B1662515)/doxorubicin (B1662922) biosynthesis pathway. This technical guide provides an in-depth overview of the inferred biosynthetic route to this compound, detailing the enzymatic steps from primary metabolism to the final product. The pathway is initiated through the type II polyketide synthase system, followed by a series of tailoring reactions. The crucial point of divergence from the daunorubicin pathway occurs with the spontaneous decomposition of the intermediate 10-carboxy-13-deoxycarminomycin (B1219846) to yield this compound. This guide presents a logical model of the this compound biosynthetic pathway, supported by data from related anthracycline biosynthesis research. Detailed experimental protocols for key analytical techniques employed in the study of anthracycline biosynthesis are also provided, alongside a summary of relevant quantitative data.

Introduction

This compound is a member of the anthracycline family of natural products, a class of compounds renowned for their potent anticancer activities. First isolated from Actinomadura roseoviolacea 1029-AV1, this compound exhibits both antimicrobial and antitumor activities[1]. The core structure of anthracyclines is a tetracyclic aglycone, which is typically glycosylated with one or more deoxy sugars. The biosynthesis of these complex molecules is a multi-step process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes that modify the polyketide backbone.

Current research suggests that this compound is not the product of a distinct biosynthetic pathway but rather a shunt product branching from the biosynthesis of another prominent anthracycline, daunorubicin[2]. Specifically, this compound is formed through the spontaneous decarboxylation and dehydration of 10-carboxy-13-deoxycarminomycin, a key intermediate in the daunorubicin pathway[2]. Understanding this biosynthetic route is crucial for potential bioengineering efforts to produce novel anthracycline analogs with improved therapeutic properties.

The Inferred this compound Biosynthetic Pathway

The biosynthesis of this compound can be inferred to follow the initial steps of the daunorubicin pathway, which is well-documented in Streptomyces species[3][4][5]. The pathway commences with the formation of the polyketide backbone, followed by a series of cyclization, aromatization, and modification reactions.

Polyketide Backbone Formation

The biosynthesis is initiated by a type II polyketide synthase (PKS) that catalyzes the iterative condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units. This process forms a linear poly-β-keto chain that is subsequently folded and cyclized to generate the characteristic tetracyclic ring system of anthracyclines.

Post-PKS Tailoring Reactions

Following the PKS-mediated synthesis, the polyketide intermediate undergoes a series of tailoring reactions, including cyclizations, aromatizations, and redox modifications, to form key intermediates. The attachment of a sugar moiety, L-daunosamine, is a critical step in the biosynthesis of many anthracyclines.

Divergence to this compound

The key intermediate leading to the formation of this compound is 10-carboxy-13-deoxycarminomycin. In the main daunorubicin pathway, this intermediate would be further processed by dedicated enzymes. However, under certain conditions, 10-carboxy-13-deoxycarminomycin can spontaneously decompose via decarboxylation and dehydration to form this compound[2].

Akrobomycin_Biosynthesis Propionyl_CoA Propionyl-CoA + 9x Malonyl-CoA PKS Type II PKS Propionyl_CoA->PKS Polyketide Linear Polyketide PKS->Polyketide Cyclization Cyclization/ Aromatization Polyketide->Cyclization Aklanonic_Acid Aklanonic Acid Cyclization->Aklanonic_Acid Tailoring1 Further Tailoring (e.g., glycosylation) Aklanonic_Acid->Tailoring1 Rhodomycin_D Rhodomycin D Tailoring1->Rhodomycin_D DauP DauP (Esterase) Rhodomycin_D->DauP CDOC 10-carboxy-13- deoxycarminomycin DauP->CDOC Spontaneous Spontaneous Decomposition (Decarboxylation & Dehydration) CDOC->Spontaneous Daunorubicin_Pathway To Daunorubicin/ Doxorubicin CDOC->Daunorubicin_Pathway This compound This compound Spontaneous->this compound

Fig. 1: Inferred biosynthetic pathway of this compound.

Quantitative Data

Quantitative data directly pertaining to the biosynthesis of this compound is scarce due to its nature as a shunt product. However, data from studies on the closely related daunorubicin pathway can provide valuable insights into the efficiency of the shared enzymatic steps.

Parameter Value Organism Conditions Reference
Daunorubicin Titer150-200 mg/LStreptomyces peucetiusOptimized fermentation[3]
Doxorubicin Titer25-50 mg/LStreptomyces peucetiusOptimized fermentation[4]

Experimental Protocols

The elucidation of anthracycline biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments relevant to the study of the this compound and related pathways.

Gene Knockout and Complementation

Objective: To identify the function of specific genes in the biosynthetic pathway.

Protocol:

  • Construct Gene Disruption Cassette: A selectable marker (e.g., apramycin (B1230331) resistance gene) is cloned into a plasmid, flanked by DNA regions homologous to the upstream and downstream sequences of the target gene.

  • Transformation: The resulting plasmid is introduced into the producer strain (Actinomadura roseoviolacea or a model Streptomyces host) via protoplast transformation or conjugation.

  • Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events, resulting in the replacement of the target gene with the resistance cassette, are confirmed by PCR and Southern blot analysis.

  • Metabolite Analysis: The culture broth of the knockout mutant is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to observe the absence of the final product and the potential accumulation of biosynthetic intermediates.

  • Complementation: The wild-type gene is cloned into an expression vector and introduced into the mutant strain to restore the production of the final compound, confirming the gene's function.

Heterologous Expression

Objective: To reconstitute parts of or the entire biosynthetic pathway in a heterologous host.

Protocol:

  • Cloning of Biosynthetic Genes: The gene or gene cluster of interest is amplified by PCR from the genomic DNA of the producer organism and cloned into a suitable expression vector under the control of a strong promoter.

  • Host Strain: A genetically tractable and well-characterized host, such as Streptomyces coelicolor or Streptomyces albus, is used for heterologous expression.

  • Transformation: The expression vector is introduced into the heterologous host.

  • Cultivation and Metabolite Extraction: The recombinant strain is cultivated under conditions conducive to secondary metabolite production. The culture broth and mycelium are then extracted with an organic solvent (e.g., ethyl acetate).

  • Analysis: The crude extract is analyzed by HPLC, LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the produced compounds.

Experimental_Workflow cluster_gene_knockout Gene Knockout cluster_heterologous_expression Heterologous Expression gk1 Construct Disruption Cassette gk2 Transformation gk1->gk2 gk3 Selection of Mutants gk2->gk3 gk4 Metabolite Analysis (HPLC, MS) gk3->gk4 he1 Clone Biosynthetic Genes he2 Transformation into Heterologous Host he1->he2 he3 Cultivation and Extraction he2->he3 he4 Metabolite Analysis (HPLC, LC-MS, NMR) he3->he4

Fig. 2: General experimental workflows for pathway elucidation.

Conclusion

The biosynthetic pathway of this compound is intricately linked to that of daunorubicin, arising from a spontaneous chemical transformation of a common intermediate. While this connection provides a strong hypothetical framework for its biosynthesis, further research is required to fully characterize the specific genetic and enzymatic machinery in Actinomadura roseoviolacea. The application of modern genetic and analytical techniques, as detailed in this guide, will be instrumental in confirming the proposed pathway and potentially uncovering novel enzymatic activities. A deeper understanding of the this compound biosynthetic pathway will not only expand our knowledge of anthracycline biosynthesis but also open avenues for the engineered production of novel and more effective anticancer agents.

References

Akrobomycin producing organism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Akrobomycin (B1664486) and its Producing Organism

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an anthracycline antibiotic with demonstrated antimicrobial and antitumor properties. This guide provides a comprehensive overview of this compound, focusing on its microbial source, production, and relevant biological pathways. The information is intended to support research and development efforts in the fields of natural product chemistry, microbiology, and oncology.

Producing Organism

The organism responsible for the production of this compound is the actinomycete Actinomadura roseoviolacea , specifically strain 1029-AV1[1]. Actinomycetes, particularly species of Streptomyces and related genera like Actinomadura, are well-documented producers of a wide array of secondary metabolites, including many clinically important antibiotics.

Biosynthesis of this compound

While the specific biosynthetic pathway for this compound has not been fully elucidated in dedicated publications, as an anthracycline, its biosynthesis is understood to follow the general pathway for this class of compounds. Anthracyclines are aromatic polyketides synthesized via a type II polyketide synthase (PKS) mechanism.

The biosynthesis can be broadly divided into the following stages:

  • Polyketide Chain Assembly: The process begins with a starter unit, typically acetyl-CoA or propionyl-CoA, which is iteratively condensed with malonyl-CoA extender units by the PKS enzyme complex. This forms a linear polyketide chain.

  • Cyclization and Aromatization: The polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic tetracyclic anthracyclinone aglycone core.

  • Tailoring Modifications: The aglycone is then modified by a variety of tailoring enzymes. These modifications can include hydroxylations, methylations, and other reactions that contribute to the diversity of anthracyclines.

  • Glycosylation: In the final stage, one or more deoxysugar units are attached to the aglycone by glycosyltransferases. This glycosylation is often crucial for the biological activity of the antibiotic, enhancing its ability to interact with DNA.

Generalized Anthracycline Biosynthetic Pathway

The following diagram illustrates the general workflow for the biosynthesis of anthracyclines, including this compound.

Anthracycline Biosynthesis Generalized Anthracycline Biosynthetic Pathway cluster_0 Core Biosynthesis cluster_1 Modification and Glycosylation Starter_Unit Acetyl-CoA / Propionyl-CoA PKS Type II Polyketide Synthase (PKS) Starter_Unit->PKS Extender_Units Malonyl-CoA Extender_Units->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Cyclization Cyclization & Aromatization Polyketide_Chain->Cyclization Aglycone Anthracyclinone Aglycone Cyclization->Aglycone Tailoring Tailoring Reactions (Hydroxylation, Methylation, etc.) Aglycone->Tailoring Post-PKS Modification Modified_Aglycone Modified Aglycone Tailoring->Modified_Aglycone Glycosylation Glycosyltransferase Modified_Aglycone->Glycosylation Sugar_Biosynthesis Deoxysugar Biosynthesis Activated_Sugar Activated Deoxysugar (e.g., dTDP-sugar) Sugar_Biosynthesis->Activated_Sugar Activated_Sugar->Glycosylation This compound This compound Glycosylation->this compound

Generalized Anthracycline Biosynthetic Pathway

Production of this compound

Detailed, publicly available protocols for the fermentation of Actinomadura roseoviolacea for this compound production are scarce. However, based on general practices for cultivating actinomycetes for antibiotic production, a standard experimental workflow can be outlined.

Experimental Workflow for this compound Production

The following diagram outlines a typical workflow for the cultivation of Actinomadura roseoviolacea, and the subsequent extraction and purification of this compound.

This compound Production Workflow Experimental Workflow for this compound Production Inoculation Inoculation of Actinomadura roseoviolacea Fermentation Fermentation (Shaker Flask or Bioreactor) Inoculation->Fermentation Harvesting Harvesting of Culture Broth Fermentation->Harvesting Extraction Solvent Extraction of this compound Harvesting->Extraction Purification Chromatographic Purification Extraction->Purification Analysis Analysis and Characterization Purification->Analysis

Experimental Workflow for this compound Production
Detailed Methodologies

1. Culture and Fermentation:

  • Strain: Actinomadura roseoviolacea 1029-AV1.

  • Inoculum Preparation: A seed culture is typically prepared by inoculating a suitable liquid medium with spores or mycelial fragments of the strain and incubating for 2-3 days.

  • Production Medium: While the specific medium for this compound is not detailed in readily available literature, a typical production medium for actinomycetes would contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract, peptone), and mineral salts.

  • Fermentation Conditions: Fermentation is carried out in shaker flasks or a bioreactor at a controlled temperature (typically 28-30°C) and pH, with adequate aeration for a period of 5-10 days.

2. Extraction and Purification:

  • Extraction: After fermentation, the culture broth is typically separated from the mycelia by centrifugation or filtration. This compound, being an anthracycline, is likely to be extracted from the culture filtrate and/or the mycelial cake using a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) at an appropriate pH.

  • Purification: The crude extract is then concentrated and subjected to chromatographic techniques for purification. This may involve column chromatography on silica (B1680970) gel, Sephadex LH-20, or other suitable resins, followed by high-performance liquid chromatography (HPLC) to obtain pure this compound.

3. Analysis and Characterization:

  • The purified this compound can be characterized using various spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

    • UV-Visible Spectroscopy: To observe the characteristic absorption maxima of the anthracycline chromophore.

Quantitative Data

Currently, there is a lack of publicly available quantitative data regarding the production titers of this compound from Actinomadura roseoviolacea 1029-AV1. Further research and publication are needed to establish these parameters.

Conclusion

This compound, produced by Actinomadura roseoviolacea, represents a potentially valuable member of the anthracycline family of antibiotics. While the producing organism has been identified, there is a need for more detailed research into its biosynthetic pathway, optimal fermentation conditions, and production yields to fully explore its therapeutic potential. The methodologies and pathways described in this guide provide a foundational framework for researchers and drug development professionals to build upon in their investigation of this promising antibiotic.

References

Akrobomycin: An In-Depth Technical Guide on its Antitumor Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific antitumor activity and mechanism of action of Akrobomycin is limited. This guide provides a comprehensive overview based on its classification as an anthracycline antibiotic and includes data from closely related and better-studied analogs to infer its potential activity spectrum and mechanisms. All data and pathways should be considered representative of the anthracycline class, pending specific experimental validation for this compound.

Executive Summary

This compound is an anthracycline antibiotic produced by species of Actinomadura.[1][2] Like other members of the anthracycline class, which includes clinically vital chemotherapy agents such as doxorubicin (B1662922) and daunorubicin, this compound is presumed to exhibit its antitumor effects through potent cytotoxic activity. The primary mechanisms of action for anthracyclines involve the intercalation into DNA and the inhibition of topoisomerase II, leading to disruption of DNA replication and transcription, ultimately inducing apoptotic cell death in cancer cells.[3] This document synthesizes the available information on this compound and its chemical relatives to provide a technical overview for researchers, scientists, and drug development professionals.

Antitumor Activity Spectrum

Table 1: Cytotoxic Activity of Anthracycline Analogs Against P388 Leukemia Cells

CompoundCell LineIC50 (µg/mL)Reference
Barminomycin IP388 Leukemia~0.00001[4]
Barminomycin IIP388 Leukemia~0.00002[4]

Note: This table presents data for compounds structurally related to this compound to provide a potential indication of its cytotoxic potency. Specific testing is required to determine the precise IC50 values for this compound.

Mechanism of Action

The antitumor mechanism of this compound is likely multifactorial, consistent with other anthracycline antibiotics. The core mechanisms are centered on the disruption of fundamental cellular processes required for cancer cell proliferation and survival.

DNA Intercalation and Topoisomerase II Inhibition

The planar aromatic structure of the anthracycline aglycone allows it to intercalate between DNA base pairs. This insertion into the DNA helix obstructs the processes of DNA replication and transcription. Furthermore, anthracyclines are potent inhibitors of topoisomerase II. By stabilizing the topoisomerase II-DNA cleavable complex, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent activation of cell death pathways.

Induction of Apoptosis

The DNA damage induced by this compound is a powerful trigger for apoptosis. The accumulation of DNA double-strand breaks activates cellular DNA damage response pathways, which can converge on the intrinsic apoptotic pathway.

G This compound This compound (Anthracycline) DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition This compound->Topo_II_Inhibition DNA_DSBs DNA Double-Strand Breaks DNA_Intercalation->DNA_DSBs Topo_II_Inhibition->DNA_DSBs Apoptosis Apoptosis DNA_DSBs->Apoptosis

Caption: Core mechanism of this compound-induced cytotoxicity.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard assays used to evaluate the antitumor activity of novel anthracyclines would be applicable.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.001 to 100 µM) for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by non-linear regression analysis.

G cluster_0 In Vitro A Seed Cancer Cells (96-well plate) B Treat with this compound (Serial Dilution) A->B C Add MTT Reagent B->C D Solubilize Formazan (DMSO) C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F

Caption: Workflow for determining IC50 using an MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Signaling Pathways

The cellular response to this compound-induced DNA damage likely involves the activation of complex signaling networks that determine the cell's fate.

p53-Mediated Apoptotic Pathway

In cancer cells with wild-type p53, DNA damage leads to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax and Puma, which in turn promote the mitochondrial release of cytochrome c, leading to caspase activation and apoptosis.

G This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Puma Bax/Puma Upregulation p53->Bax_Puma Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Puma->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: p53-mediated apoptotic signaling cascade.

Conclusion and Future Directions

This compound, as an anthracycline antibiotic, holds potential as a cytotoxic agent for cancer therapy. However, a comprehensive understanding of its specific antitumor activity spectrum, potency, and detailed mechanisms of action requires further investigation. Future research should focus on:

  • In vitro screening: Determining the IC50 values of this compound against a diverse panel of human cancer cell lines.

  • Mechanism of action studies: Elucidating the precise molecular interactions with DNA and topoisomerase II, and profiling the downstream signaling pathways affected by this compound treatment.

  • In vivo efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.

  • Pharmacokinetic and toxicity profiling: Assessing the drug's absorption, distribution, metabolism, excretion, and potential side effects.

Such studies will be crucial to determine the therapeutic potential of this compound and its prospects for further development as a novel anticancer agent.

References

Akrobomycin: An In-depth Technical Guide on its Antimicrobial Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akrobomycin (B1664486) is a novel antibiotic belonging to the anthracycline class of chemotherapeutic agents. First identified in 1984, it has demonstrated both antimicrobial and antitumor properties. This technical guide provides a comprehensive overview of the available information on the antimicrobial activity spectrum of this compound and related anthracycline compounds. Due to the limited publicly available data on this compound's specific minimum inhibitory concentrations (MICs), this document leverages data from the well-characterized anthracyclines, doxorubicin (B1662922) and daunorubicin (B1662515), to provide a representative understanding of the antimicrobial potential of this class. This guide also details standardized experimental protocols for determining antimicrobial susceptibility and illustrates the key mechanisms of action.

Antimicrobial Activity Spectrum

The antimicrobial activity of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[1] While specific MIC data for this compound against a broad range of pathogens is not extensively documented in publicly accessible literature, the activity of related anthracyclines provides valuable insight into its potential spectrum.

Representative Antimicrobial Activity of Anthracyclines

The following table summarizes the MIC values for doxorubicin and daunorubicin against a selection of common pathogenic microorganisms. This data is intended to be illustrative of the potential activity of the anthracycline class, to which this compound belongs.

MicroorganismAntibioticMIC (µg/mL)Gram StainingReference
Staphylococcus aureusDoxorubicin>128Positive[2]
Staphylococcus aureus (MRSA)Daunorubicin2-4Positive[3]
Escherichia coliDoxorubicinNo inhibitionNegative[2][4]
Escherichia coliDaunorubicin>128Negative[5]
Pseudomonas aeruginosaDoxorubicinNo inhibitionNegative[6]
Candida albicansDoxorubicinInduces efflux pumpsN/A (Fungus)[7][8]
Candida albicansDaunorubicinNo direct inhibitionN/A (Fungus)[9]
Mycobacterium smegmatisDoxorubicin~4.2N/A (Acid-fast)[10]
Mycobacterium tuberculosisDoxorubicin~2.6N/A (Acid-fast)[10]
Mycobacterium smegmatisDaunorubicin~0.26N/A (Acid-fast)[10]
Mycobacterium tuberculosisDaunorubicin~0.66N/A (Acid-fast)[10]

Note: The provided MIC values are representative and can vary depending on the specific strain and testing conditions. The lack of activity of doxorubicin and daunorubicin against Gram-negative bacteria like E. coli and P. aeruginosa is a known characteristic of many anthracyclines, often attributed to the outer membrane acting as a permeability barrier.[5]

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

The primary mechanism of action for anthracycline antibiotics, including likely for this compound, involves the disruption of DNA replication and transcription within microbial or cancer cells.[11][12] This is achieved through two main processes:

  • DNA Intercalation: The planar aromatic ring structure of the anthracycline molecule inserts itself between the base pairs of the DNA double helix.[11] This intercalation distorts the DNA structure, interfering with the processes of replication and transcription.

  • Topoisomerase II Inhibition: Anthracyclines also inhibit the enzyme topoisomerase II.[10][11] This enzyme is crucial for relieving the torsional stress in DNA that occurs during replication and transcription by creating transient double-strand breaks, allowing the DNA to unwind, and then resealing the breaks. Anthracyclines stabilize the complex formed between topoisomerase II and the cleaved DNA, preventing the resealing of the DNA strands.[10] This leads to an accumulation of double-strand breaks, ultimately triggering cell death pathways.

The following diagram illustrates this mechanism of action:

Anthracycline_Mechanism cluster_cell Bacterial Cell Anthracycline Anthracycline (e.g., this compound) DNA Bacterial DNA Anthracycline->DNA Intercalation TopoII Topoisomerase II Anthracycline->TopoII Inhibition Replication DNA Replication & Transcription DNA->Replication Template TopoII->DNA Relieves torsional strain CellDeath Cell Death Replication->CellDeath Inhibited MIC_Workflow start Start prep_materials Prepare Materials: - Microorganism Culture - Growth Medium - Antimicrobial Stock start->prep_materials prep_dilutions Prepare 2-fold Serial Dilutions of Antimicrobial in 96-well Plate prep_materials->prep_dilutions prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_materials->prep_inoculum inoculate Inoculate Plate with Microorganism prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Results: - Visual Inspection - OD Measurement incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

References

In-Depth Technical Guide: Akrobomycin (C26H27NO8)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for Akrobomycin is limited. This guide provides known information and supplements it with representative data from the well-characterized, structurally related anthracycline antibiotic, Daunorubicin, for illustrative purposes. This approach is intended to offer a comprehensive overview of the expected characteristics and activities of an anthracycline with this molecular formula.

Introduction

This compound is an anthracycline antibiotic with the molecular formula C26H27NO8. It is a natural product isolated from Actinomadura roseoviolacea. Like other members of the anthracycline class, it is expected to exhibit both antimicrobial and antitumor properties. This document provides a technical overview of its chemical and biological characteristics, drawing upon available information and data from analogous compounds.

Physicochemical Properties

The fundamental physicochemical properties of a compound with the molecular formula C26H27NO8 are summarized in the table below.

PropertyValue
Molecular Formula C26H27NO8
Molecular Weight 481.49 g/mol
Elemental Composition C: 64.86%, H: 5.65%, N: 2.91%, O: 26.58%
Appearance Expected to be a colored solid
Solubility Likely soluble in polar organic solvents

Spectroscopic Data (Representative)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3400O-H stretch (hydroxyl)
~2950C-H stretch (aliphatic)
~1715C=O stretch (ketone)
~1620C=C stretch (aromatic)
~1285C-O stretch (ether)
~1080C-O stretch (alcohol)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Representative)

Chemical Shift (ppm)MultiplicityAssignment
~7.5-8.0mAromatic protons
~5.2dAnomeric proton
~4.0sMethoxy protons
~2.0-3.0mAliphatic protons
~1.3dMethyl protons

¹³C-NMR (Representative)

Chemical Shift (ppm)Assignment
~186Carbonyl carbons
~161Aromatic carbons (C-O)
~110-136Aromatic carbons (C-C, C-H)
~100Anomeric carbon
~70-80Carbons of the sugar moiety
~56Methoxy carbon
~20-40Aliphatic carbons
~17Methyl carbon
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to its molecular weight of 481.49. Fragmentation patterns would likely involve the cleavage of the glycosidic bond, separating the aglycone and the sugar moiety.

Biological Activity (Representative)

This compound is reported to have antimicrobial and antitumor activities. The following tables provide representative Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for anthracyclines against various bacterial strains and cancer cell lines.

Antimicrobial Activity
Bacterial StrainRepresentative MIC (µg/mL)
Staphylococcus aureus0.1 - 1.0
Streptococcus pneumoniae0.05 - 0.5
Bacillus subtilis0.1 - 1.0
Escherichia coli>100 (often resistant)
Antitumor Activity
Cancer Cell LineRepresentative IC50 (µM)
MCF-7 (Breast)0.1 - 1.0
HCT116 (Colon)0.05 - 0.5
A549 (Lung)0.1 - 1.5
HeLa (Cervical)0.01 - 0.2

Experimental Protocols

Isolation of Anthracyclines from Actinomadura

The following is a general protocol for the isolation of anthracycline antibiotics from Actinomadura species.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fermentation 1. Fermentation of Actinomadura roseoviolacea centrifugation 2. Centrifugation to separate mycelium and supernatant fermentation->centrifugation extraction 3. Extraction of supernatant and mycelium with organic solvent (e.g., ethyl acetate) centrifugation->extraction concentration 4. Concentration of the organic extract in vacuo extraction->concentration chromatography1 5. Silica (B1680970) gel column chromatography concentration->chromatography1 chromatography2 6. Sephadex LH-20 column chromatography chromatography1->chromatography2 hplc 7. Preparative HPLC chromatography2->hplc analysis 8. Spectroscopic analysis (NMR, MS, IR) hplc->analysis

Caption: General workflow for the isolation and purification of anthracyclines.

Methodology:

  • Fermentation: Actinomadura roseoviolacea is cultured in a suitable liquid medium under optimal conditions for antibiotic production.

  • Separation: The culture broth is centrifuged to separate the mycelial cake from the supernatant.

  • Extraction: Both the mycelium and the supernatant are extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the antibiotic into the organic phase.

  • Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to multiple rounds of chromatography for purification. This typically includes silica gel chromatography followed by size-exclusion chromatography (e.g., Sephadex LH-20).

  • HPLC: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

  • Analysis: The purified compound is characterized using spectroscopic methods like NMR, Mass Spectrometry, and IR to confirm its structure.

Mechanism of Action

The primary mechanism of action for anthracycline antibiotics involves the inhibition of DNA and RNA synthesis. This is achieved through several interconnected processes:

  • DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the processes of replication and transcription.

  • Topoisomerase II Inhibition: Anthracyclines form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This complex traps the enzyme in a state where it has cleaved the DNA, preventing the re-ligation of the strands and leading to double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline can undergo redox cycling, leading to the production of superoxide (B77818) and hydroxyl radicals. These ROS can cause damage to DNA, proteins, and cell membranes, contributing to cytotoxicity.

These actions ultimately lead to cell cycle arrest and apoptosis.

mechanism_of_action cluster_cellular_effects Cellular Effects cluster_downstream_effects Downstream Effects cluster_outcome Cellular Outcome This compound This compound intercalation DNA Intercalation This compound->intercalation topo_inhibition Topoisomerase II Inhibition This compound->topo_inhibition ros_generation ROS Generation This compound->ros_generation replication_inhibition Inhibition of DNA Replication intercalation->replication_inhibition transcription_inhibition Inhibition of Transcription intercalation->transcription_inhibition dna_damage DNA Double-Strand Breaks topo_inhibition->dna_damage oxidative_stress Oxidative Stress ros_generation->oxidative_stress apoptosis Apoptosis dna_damage->apoptosis replication_inhibition->apoptosis transcription_inhibition->apoptosis oxidative_stress->apoptosis

Caption: Proposed mechanism of action for this compound.

Akrobomycin: A Literature Review of a Novel Anthracycline Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akrobomycin is an anthracycline antibiotic that was first reported in 1984 as a new discovery.[1] Like other members of the anthracycline class, it has been noted for its potential antimicrobial and antitumor properties. However, a comprehensive review of the scientific literature reveals a significant gap in research and data concerning this compound since its initial identification. This technical guide, therefore, serves a dual purpose: to present the limited information available specifically on this compound and to provide a broader, in-depth context of the anthracycline class of antibiotics to which it belongs. This comparative approach aims to offer researchers a valuable framework for understanding the potential characteristics and mechanisms of this compound, while clearly acknowledging the absence of specific experimental data.

This compound: The Knowns and Unknowns

This compound was introduced as a new anthracycline antibiotic in a 1984 publication in the Journal of Antibiotics.[1] This initial report identified it as a member of the naphthacene (B114907) group of compounds, a characteristic of anthracyclines. The study indicated that this compound exhibits both antimicrobial and antitumor activities, which is consistent with the pharmacological profile of other anthracyclines.[1]

Despite this promising discovery, there is a notable lack of subsequent in-depth studies, quantitative data, and detailed experimental protocols specifically for this compound in the publicly available scientific literature. Essential pharmacological data such as IC50 values against various cell lines, specific mechanisms of action, and detailed signaling pathways affected by this compound have not been elucidated.

The Anthracycline Class: A Comprehensive Overview

Given the limited data on this compound, a thorough understanding of the anthracycline class is crucial for postulating its potential biological activities and for designing future research. Anthracyclines, derived from Streptomyces species, are a cornerstone of cancer chemotherapy and are among the most effective anticancer drugs developed.[2][3][4]

Mechanism of Action

The anticancer activity of anthracyclines is generally attributed to a combination of mechanisms affecting DNA integrity and cellular function:

  • DNA Intercalation: The planar chromophore moiety of anthracyclines inserts between DNA base pairs, leading to the inhibition of DNA and RNA synthesis.[2][3][5] This disruption of nucleic acid metabolism is particularly effective in rapidly dividing cancer cells.[2][3]

  • Topoisomerase II Inhibition: Anthracyclines are known to form a stable complex with DNA and the enzyme topoisomerase II. This ternary complex prevents the re-ligation of DNA strands after they have been cleaved by the enzyme, leading to DNA strand breaks.[5]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide (B77818) and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.[2]

The interplay of these mechanisms is believed to be responsible for the potent cytotoxic effects of anthracyclines against a broad spectrum of cancers.[2][3][4]

Quantitative Data for Representative Anthracyclines

To provide a comparative context, the following table summarizes typical half-maximal inhibitory concentration (IC50) values for two of the most well-studied anthracyclines, Doxorubicin and Daunorubicin, against various cancer cell lines. It is important to note that these values can vary depending on the specific cell line and experimental conditions.[6][7][8][9][10]

AnthracyclineCancer Cell LineIC50 (µM)
DoxorubicinMCF-7 (Breast)0.1 - 1.0
A549 (Lung)0.05 - 0.5
HCT116 (Colon)0.01 - 0.2
DaunorubicinHL-60 (Leukemia)0.01 - 0.1
K562 (Leukemia)0.02 - 0.2
Jurkat (Leukemia)0.05 - 0.5

Note: The IC50 values are approximate ranges compiled from various pharmacological studies and are intended for comparative purposes only.

Experimental Protocols in Anthracycline Research

Standard experimental protocols are employed to evaluate the efficacy and mechanism of action of anthracyclines. The following provides an overview of key methodologies.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability. Cells are incubated with the anthracycline of interest at various concentrations. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The absorbance of the formazan solution is proportional to the number of viable cells.

  • Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells. Cells are stained with trypan blue, which can only penetrate the compromised membranes of dead cells. The number of stained (non-viable) and unstained (viable) cells is then counted using a hemocytometer.

DNA Intercalation Assays
  • Viscosity Measurement: The intercalation of an anthracycline into the DNA double helix causes the DNA to unwind and lengthen, leading to an increase in its viscosity. This change can be measured using a viscometer.

  • Fluorescence Spectroscopy: The intrinsic fluorescence of anthracyclines is quenched upon intercalation into DNA. This change in fluorescence intensity can be monitored to study the binding affinity and kinetics of the drug-DNA interaction.

Topoisomerase II Inhibition Assays
  • DNA Relaxation Assay: Topoisomerase II relaxes supercoiled DNA. In this assay, supercoiled plasmid DNA is incubated with topoisomerase II in the presence and absence of the anthracycline. The different topological forms of DNA (supercoiled, relaxed, and linear) are then separated by agarose (B213101) gel electrophoresis. Inhibition of the enzyme results in a decrease in the amount of relaxed DNA.

  • Cleavage Complex Assay: This assay directly measures the formation of the ternary complex between the anthracycline, DNA, and topoisomerase II. The DNA is radioactively or fluorescently labeled, and the complex is stabilized and then detected by techniques such as filter binding or immunoprecipitation.

Signaling Pathways Modulated by Anthracyclines

The cellular response to anthracycline-induced damage involves a complex network of signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of drug action and resistance.

DNA Damage Response Pathway

Anthracycline-induced DNA damage activates a cascade of signaling events known as the DNA Damage Response (DDR). This pathway involves sensor proteins (e.g., ATM, ATR), transducer kinases (e.g., CHK1, CHK2), and effector proteins that ultimately lead to cell cycle arrest, DNA repair, or apoptosis.

DNA_Damage_Response cluster_0 Cellular Stress cluster_1 DNA Damage cluster_2 Signaling Cascade cluster_3 Cellular Outcomes Anthracycline Anthracycline DNA_Intercalation DNA Intercalation Anthracycline->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition Anthracycline->TopoII_Inhibition ROS_Generation ROS Generation Anthracycline->ROS_Generation ATM_ATR ATM / ATR DNA_Intercalation->ATM_ATR TopoII_Inhibition->ATM_ATR ROS_Generation->ATM_ATR CHK1_CHK2 CHK1 / CHK2 ATM_ATR->CHK1_CHK2 p53 p53 CHK1_CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: Anthracycline-induced DNA damage response pathway.

Apoptosis Signaling Pathway

Anthracyclines can induce apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by DNA damage and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases.

Apoptosis_Pathway cluster_0 Inducing Agent cluster_1 Mitochondrial Pathway (Intrinsic) cluster_2 Execution Phase Anthracycline Anthracycline DNA_Damage DNA Damage Anthracycline->DNA_Damage Bax_Bak Bax / Bak Activation DNA_Damage->Bax_Bak Mito_Perm Mitochondrial Membrane Permeabilization Bax_Bak->Mito_Perm Cytochrome_c Cytochrome c Release Mito_Perm->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by anthracyclines.

Conclusion

While the initial discovery of this compound as a new anthracycline antibiotic with potential antitumor and antimicrobial activities was promising, the lack of subsequent research presents a significant knowledge gap. This technical guide has aimed to bridge this gap by providing a comprehensive overview of the well-established characteristics of the anthracycline class. The detailed mechanisms of action, representative quantitative data, common experimental protocols, and key signaling pathways discussed herein offer a robust framework for researchers interested in exploring the therapeutic potential of this compound. Future studies are essential to elucidate the specific pharmacological profile of this compound and to determine its potential as a clinically relevant therapeutic agent. Such research should focus on determining its IC50 values against a panel of cancer cell lines, delineating its precise mechanism of action, and identifying the specific signaling pathways it modulates.

References

In-depth Technical Guide on Akrobomycin: A Substance Shrouded in Limited Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Akrobomycin is classified as an anthracycline antibiotic, a class of drugs known for their potent antimicrobial and antitumor properties.[1] Despite its identification, a comprehensive body of public-domain data concerning its pharmacology and toxicology remains elusive. This guide serves to consolidate the currently available information and highlight the significant gaps in our understanding of this particular compound.

General Information

This compound is recognized for its potential antimicrobial and antitumor activities.[1] It belongs to the anthracycline class of natural products, which are often produced by Streptomyces species. The initial announcement of its discovery was made in a 1984 publication.[1] However, detailed information from this source regarding its isolation, characterization, and biological activity is not readily accessible in publicly available databases.

Pharmacological and Toxicological Data: A Notable Absence

A thorough search of scientific literature and databases reveals a significant lack of specific data on the pharmacology and toxicology of this compound. Key quantitative metrics, which are crucial for the preclinical and clinical development of any therapeutic agent, are not publicly available. This includes:

  • Pharmacodynamics: Data on the mechanism of action, such as specific molecular targets, signaling pathways affected, and dose-response relationships, are not described in the available literature.

  • Pharmacokinetics: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is absent.

  • Toxicology: There are no available data on the acute or chronic toxicity, genotoxicity, carcinogenicity, or reproductive toxicity of this compound.

The absence of this critical information prevents a meaningful assessment of this compound's therapeutic potential and safety profile.

Experimental Protocols and Methodologies

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not available in the public domain. To advance the study of this compound, the following experimental workflows would be necessary.

Hypothetical Experimental Workflow for Future Research:

cluster_discovery Discovery and Production cluster_preclinical Preclinical Evaluation Isolation Isolation from Natural Source (e.g., Streptomyces sp.) Fermentation Fermentation and Scale-up Production Isolation->Fermentation Develop Process Purification Purification and Structural Elucidation Fermentation->Purification Extract Compound In_Vitro In Vitro Studies (Antimicrobial/Antitumor Screening) Purification->In_Vitro Test Activity Mechanism Mechanism of Action Studies In_Vitro->Mechanism Investigate Target In_Vivo In Vivo Animal Models (Efficacy and Toxicology) In_Vitro->In_Vivo Validate in Organism PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling In_Vivo->PK_PD Characterize Profile

Caption: A generalized workflow for the discovery and preclinical development of a novel antibiotic like this compound.

Signaling Pathways: An Uncharted Territory

Given the lack of mechanistic studies, the signaling pathways modulated by this compound are unknown. For other anthracyclines, the primary mechanism of antitumor activity often involves the inhibition of topoisomerase II and the generation of reactive oxygen species, leading to DNA damage and apoptosis. A hypothetical signaling pathway for an anthracycline is presented below for illustrative purposes.

Hypothetical Anthracycline Signaling Pathway:

Anthracycline Anthracycline Topoisomerase_II Topoisomerase_II Anthracycline->Topoisomerase_II Inhibition ROS_Production ROS_Production Anthracycline->ROS_Production Induction DNA_Damage DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ROS_Production->Apoptosis

Caption: A simplified, hypothetical signaling pathway for a typical anthracycline antibiotic's antitumor action.

Conclusion and Future Directions

This compound remains a poorly characterized antibiotic. The initial report of its discovery suggests potential as an antimicrobial and antitumor agent, but the lack of subsequent published data makes it impossible to conduct a thorough pharmacological and toxicological assessment.

For researchers and drug development professionals, this compound represents an unexplored area. Future research should focus on the following:

  • Re-isolation and Characterization: The original producing strain would need to be re-isolated or a synthetic route developed to obtain sufficient quantities of this compound for study.

  • In Vitro and In Vivo Studies: A comprehensive suite of in vitro and in vivo studies is required to determine its spectrum of activity, potency, and preliminary safety profile.

  • Mechanistic Studies: Elucidating the mechanism of action will be critical to understanding its potential therapeutic applications and for guiding any future drug development efforts.

Without these fundamental studies, this compound will remain an obscure compound with unknown potential.

References

Methodological & Application

Akrobomycin: Synthesis and Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Akrobomycin is an anthracycline antibiotic that demonstrates both antimicrobial and antitumor properties.[1] As a member of the anthracycline class, its core structure is a tetracyclic aglycone, which is glycosidically linked to a sugar moiety. While a total chemical synthesis of this compound has not been documented in peer-reviewed literature, this document outlines a putative biosynthetic pathway based on the well-established biosynthesis of related anthracyclines. Furthermore, a comprehensive, generalized protocol for the purification of this compound from a fermentation broth of its producing organism, Actinomadura roseoviolacea, is provided.[1] These protocols are designed to serve as a foundational guide for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A summary of the known quantitative data for this compound is presented below. This information is crucial for the characterization and analysis of the compound during and after the purification process.

PropertyValueSource
Molecular FormulaC₂₆H₂₇NO₈[1][2]
Molecular Weight481.49 g/mol [1]
CAS Number89156-94-5[1][2]
Initial SourceActinomadura roseoviolacea 1029-AV1[1]

Note: Detailed experimental data such as yields and purity from a specific synthesis or purification run are not available in the current literature.

Experimental Protocols

I. Putative Biosynthesis of this compound

The biosynthesis of anthracyclines is a complex process involving a type II polyketide synthase (PKS) for the formation of the aglycone, followed by tailoring enzymes and glycosyltransferases.[3] The following is a proposed biosynthetic pathway for this compound, based on the known biosynthesis of related anthracyclines like aclacinomycin.[4]

1. Aglycone Formation via Polyketide Synthesis:

  • The biosynthesis is initiated with a starter unit, likely propionyl-CoA, and nine extender units of malonyl-CoA.

  • These precursors undergo a series of condensation reactions catalyzed by a minimal PKS, which typically includes a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP).

  • The resulting polyketide chain is then subjected to a series of cyclization and aromatization reactions to form the tetracyclic aglycone core.

2. Aglycone Tailoring:

  • The initial aglycone undergoes a series of post-PKS modifications, including hydroxylations, methylations, and oxidations, catalyzed by tailoring enzymes to form the specific this compound aglycone.

3. Glycosylation:

  • The biosynthesis of the deoxyamino sugar moiety, likely a derivative of L-rhodosamine, proceeds through a separate pathway starting from glucose-1-phosphate.

  • This involves a series of enzymatic steps to generate a nucleotide-activated sugar, such as dTDP-L-rhodosamine.

  • A specific glycosyltransferase then attaches the activated sugar to the hydroxyl group at the C-7 position of the this compound aglycone.[3]

II. General Purification Protocol for this compound from Actinomadura roseoviolacea Fermentation

This protocol outlines the general steps for the extraction, separation, and purification of this compound from a liquid fermentation culture.

1. Fermentation and Biomass Separation:

  • Cultivate Actinomadura roseoviolacea in a suitable liquid medium under optimal conditions for this compound production.

  • After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation or filtration. The this compound is expected to be present in both the mycelium and the supernatant.

2. Extraction:

  • From Supernatant: Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) at a slightly acidic pH (e.g., pH 4-5). Repeat the extraction process three times to ensure maximum recovery.

  • From Mycelium: Extract the mycelial cake with a polar organic solvent like acetone (B3395972) or methanol. Macerate the mycelium in the solvent to ensure thorough extraction. Centrifuge to remove the cell debris and collect the solvent extract.

3. Concentration:

  • Combine all organic extracts.

  • Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

4. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).

    • Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane (B92381) or chloroform).

    • Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol or hexane-ethyl acetate gradient.

    • Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of this compound. Pool the fractions containing the compound of interest.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the semi-purified fractions to preparative reverse-phase HPLC.

    • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with a small amount of trifluoroacetic acid or formic acid to improve peak shape).

    • Monitor the elution profile with a UV-Vis detector at a wavelength appropriate for the chromophore of this compound.

    • Collect the peak corresponding to this compound.

5. Final Steps:

  • Combine the pure fractions from HPLC.

  • Remove the organic solvent under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

  • Characterize the final product using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Visualizations

Proposed Biosynthetic Pathway for this compound

Akrobomycin_Biosynthesis Propionyl_CoA Propionyl-CoA + 9x Malonyl-CoA PKS Type II Polyketide Synthase (PKS) Propionyl_CoA->PKS Polyketide Linear Polyketide Chain PKS->Polyketide Cyclization Cyclization & Aromatization Polyketide->Cyclization Aglycone_Core Tetracyclic Aglycone Core Cyclization->Aglycone_Core Tailoring Tailoring Enzymes (Hydroxylation, etc.) Aglycone_Core->Tailoring Akrobomycin_Aglycone This compound Aglycone Tailoring->Akrobomycin_Aglycone Glycosyltransferase Glycosyltransferase Akrobomycin_Aglycone->Glycosyltransferase Glucose Glucose-1-Phosphate Sugar_Pathway Deoxysugar Biosynthesis Glucose->Sugar_Pathway Activated_Sugar dTDP-L-Rhodosamine (putative) Sugar_Pathway->Activated_Sugar Activated_Sugar->Glycosyltransferase This compound This compound Glycosyltransferase->this compound

Caption: Proposed biosynthetic pathway of this compound.

General Purification Workflow for this compound

Purification_Workflow Fermentation A. roseoviolacea Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Solvent_Extraction_S Liquid-Liquid Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction_S Solvent_Extraction_M Solvent Extraction (e.g., Acetone) Mycelium->Solvent_Extraction_M Organic_Extract_S Organic Extract Solvent_Extraction_S->Organic_Extract_S Organic_Extract_M Organic Extract Solvent_Extraction_M->Organic_Extract_M Combine Combine Extracts Organic_Extract_S->Combine Organic_Extract_M->Combine Concentration Concentration (Rotary Evaporation) Combine->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Semi_Pure Semi-Pure Fractions Silica_Gel->Semi_Pure Prep_HPLC Preparative HPLC (Reverse Phase) Semi_Pure->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Lyophilization Lyophilization Pure_this compound->Lyophilization Final_Product Pure Solid this compound Lyophilization->Final_Product

Caption: General purification workflow for this compound.

References

Application Notes and Protocols for Akrobomycin in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akrobomycin is an anthracycline antibiotic with demonstrated antimicrobial and antitumor properties.[1] As a member of the anthracycline class of compounds, its mechanism of action is presumed to be similar to well-characterized agents such as Actinomycin D. These compounds are known to exert their cytotoxic effects primarily by intercalating into DNA and inhibiting transcription, which subsequently leads to cell cycle arrest and apoptosis.[2] This document provides detailed protocols for essential in vitro cell culture assays to evaluate the efficacy of this compound. The protocols are based on established methodologies for the closely related compound, Actinomycin D, and should be optimized for specific cell lines and experimental conditions.

Mechanism of Action

This compound, like other anthracycline antibiotics, is believed to function as a potent inhibitor of transcription. By intercalating into DNA, particularly at GC-rich regions, it physically obstructs the progression of RNA polymerase.[2] This inhibition of RNA synthesis leads to a cascade of downstream effects, including:

  • Induction of Apoptosis: By preventing the transcription of genes encoding short-lived anti-apoptotic proteins such as Mcl-1 and Bcl-2, this compound can shift the cellular balance towards programmed cell death.[3][4]

  • Cell Cycle Arrest: Inhibition of transcription can lead to the arrest of the cell cycle, often at the G1 phase.[5]

Data Presentation: Efficacy of the Related Compound Actinomycin D

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Actinomycin D in various cancer cell lines. This data can serve as a valuable reference for establishing the effective concentration range for this compound in initial experiments.

Table 1: IC50 Values of Actinomycin D in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50Incubation Time
U251GlioblastomaMTT1.07 µg/mL24 hr
U251GlioblastomaMTT0.56 µg/mL48 hr
U251GlioblastomaMTT0.028 µg/mL72 hr
HCT-116Colon CarcinomaMTT1.09 µg/mL24 hr
HCT-116Colon CarcinomaMTT1.03 µg/mL48 hr
HCT-116Colon CarcinomaMTT0.55 µg/mL72 hr
MCF-7Breast CarcinomaMTT>1.25 µg/mL24 hr
MCF-7Breast CarcinomaMTT0.9 µg/mL48 hr
MCF-7Breast CarcinomaMTT0.09 µg/mL72 hr
A549Lung CarcinomaAlamar Blue0.000201 µM48 hr
PC3Prostate CancerAlamar Blue0.000276 µM48 hr
A2780Ovarian CancerCytotoxicity Assay0.0017 µMNot Specified

Data compiled from multiple sources.[5][6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by mitochondrial dehydrogenases of living cells. The amount of formazan produced is proportional to the number of viable cells.[1]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

G cluster_workflow Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Incubate 24h A->B C Treat with this compound B->C D Incubate (24-72h) C->D E Add MTT solution D->E F Incubate 4h E->F G Add DMSO F->G H Read Absorbance (570nm) G->H I Calculate IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[1][7]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • PBS (Phosphate-buffered saline)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound for the appropriate duration.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

G cluster_workflow Experimental Workflow: Apoptosis Assay A Seed & Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate 15 min E->F G Add Binding Buffer F->G H Analyze by Flow Cytometry G->H

Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the DNA content in the cells. Flow cytometry is used to measure the fluorescence intensity and determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][8]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in a small volume of PBS.

  • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and Propidium Iodide.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Signaling Pathway

G cluster_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound DNA DNA Intercalation This compound->DNA Transcription Inhibition of Transcription DNA->Transcription Mcl1_Bcl2 Reduced Mcl-1 & Bcl-2 (Anti-apoptotic) Transcription->Mcl1_Bcl2 Bax_Bak Bax/Bak Activation (Pro-apoptotic) Mcl1_Bcl2->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Application Notes and Protocols for Anthracycline Antibiotics in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches for "Akrobomycin" did not yield sufficient publicly available data on its in vivo animal model studies, pharmacokinetics, or specific signaling pathways to generate detailed application notes. This compound is an anthracycline antibiotic first described in 1984, and while it is cited for its antimicrobial and antitumor properties, detailed preclinical data required for this protocol is unavailable in the reviewed literature.

Therefore, to fulfill the core requirements of this request and provide a valuable resource for researchers working with this class of compounds, we have used Doxorubicin as a representative example of an anthracycline antibiotic with a wealth of available in vivo data. The following protocols and data are based on published studies of Doxorubicin and are intended to serve as a comprehensive guide for preclinical evaluation of similar anthracycline compounds.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical in vivo studies of Doxorubicin in various animal models. This data provides a comparative overview of its anti-tumor efficacy, pharmacokinetic profile, and toxicity.

Table 1: Anti-Tumor Efficacy of Doxorubicin in Murine Tumor Models
Tumor ModelAnimal StrainDoxorubicin DosageAdministration RouteTumor Growth InhibitionReference
Ovarian Cancer (SK-OV-3 Xenograft)Nude Mice5 mg/kgIntravenous~2.5 times higher than control[1]
Breast CancerBALB-neuT Mice2 mg/kgNot Specified60% reduction compared to control[2]
EL4-Lymphoma (Syngeneic)C57BL/6N Mice4 mg/kg/week for 3 weeksNot SpecifiedSignificant inhibition of tumor growth[3]
Table 2: Pharmacokinetic Parameters of Doxorubicin in Rodents
ParameterAnimal ModelDosage and AdministrationValueReference
Cmax Rat5 mg/kg, IV1351.21 ± 364.86 µg/L[4]
AUC (0-t) Rat5 mg/kg, IV1303.35 ± 271.74 µg/L*h[4]
t1/2 Rat5 mg/kg, IV31.79 ± 5.12 h[4]
AUC (Kidney) Nude Mouse12 mg/kg, IPApprox. half of IV administration[5][6]
AUC (Heart) Nude Mouse12 mg/kg, IPApprox. half of IV administration[5][6]
AUC (Plasma) Nude Mouse12 mg/kg, IPNearly identical to IV after 2h[5][6]
Table 3: Cardiotoxicity Models of Doxorubicin in Rodents
Model TypeAnimal StrainDoxorubicin DosageKey ObservationsReference
Acute Cardiotoxicity Rat/MouseSingle 10-25 mg/kg IP or 20 mg/kg IVReduced LVEF, myocardial fiber distortion, increased cTnT[7]
Chronic Cardiotoxicity RatCumulative dose of 10-24 mg/kg IP or 6-15 mg/kg IVMyocardial cell edema, vacuolar degeneration, decreased LVEF[7]
Chronic Cardiotoxicity Rat1 mg/kg/day for 10 days, IPDecline in LV ejection fraction and fractional shortening[8]
Juvenile Cardiotoxicity Mouse5 weeks of administrationDecline in cardiac systolic function, cardiac muscle atrophy[9]

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo evaluation of anthracycline antibiotics, using Doxorubicin as the example compound.

Murine Xenograft Model for Anti-Tumor Efficacy

Objective: To evaluate the anti-tumor activity of an anthracycline antibiotic in a human tumor xenograft model.

Materials:

  • Human cancer cell line (e.g., SK-OV-3 for ovarian cancer)

  • Immunocompromised mice (e.g., Nude or SCID mice), 6-8 weeks old

  • Doxorubicin (or test compound)

  • Vehicle control (e.g., sterile saline)

  • Matrigel (optional)

  • Calipers

  • Anesthesia (e.g., isoflurane)

  • Sterile syringes and needles

Protocol:

  • Cell Culture: Culture the chosen human cancer cell line under standard conditions until a sufficient number of cells are obtained.

  • Cell Implantation:

    • Harvest and resuspend the cancer cells in sterile PBS or culture medium. A mixture with Matrigel can enhance tumor take rate.

    • Anesthetize the mice.

    • Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Administration:

    • Randomize the mice into treatment and control groups.

    • Administer Doxorubicin (or the test compound) at the desired dose and schedule (e.g., 5 mg/kg intravenously).

    • Administer the vehicle control to the control group using the same route and schedule.

  • Endpoint and Analysis:

    • Continue treatment and tumor monitoring for a predetermined period or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Tumor tissue can be processed for further analysis (e.g., histology, immunohistochemistry).

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of an anthracycline antibiotic in rats.

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain), 8-10 weeks old

  • Doxorubicin (or test compound)

  • Vehicle for IV administration

  • Anesthesia

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Protocol:

  • Animal Preparation:

    • Acclimate the rats to the housing conditions for at least one week.

    • Fast the animals overnight before drug administration.

  • Drug Administration:

    • Administer a single intravenous (IV) dose of Doxorubicin (e.g., 5 mg/kg) via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 200 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) from the jugular vein or another appropriate site.

  • Plasma Preparation:

    • Immediately centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the drug in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, AUC, t1/2, clearance, and volume of distribution.

Doxorubicin-Induced Cardiotoxicity Model in Mice

Objective: To induce and assess cardiotoxicity following the administration of Doxorubicin.

Materials:

  • Mice (e.g., C57BL/6), 8-10 weeks old

  • Doxorubicin

  • Saline (control)

  • Echocardiography system

  • Electrocardiogram (ECG) equipment

  • Biochemical assay kits for cardiac injury markers (e.g., cTnT, CK-MB)

  • Histology supplies

Protocol:

  • Doxorubicin Administration:

    • For an acute model, administer a single high dose of Doxorubicin (e.g., 20 mg/kg, IP).

    • For a chronic model, administer multiple lower doses (e.g., cumulative dose of 24 mg/kg, IP, over several weeks).

  • Cardiac Function Assessment:

    • Perform baseline and periodic echocardiography to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).

    • Record ECGs to monitor for arrhythmias and other abnormalities.

  • Biochemical Analysis:

    • Collect blood samples at the end of the study to measure serum levels of cardiac troponin T (cTnT) and creatine (B1669601) kinase-MB (CK-MB).

  • Histopathological Examination:

    • At the end of the study, euthanize the mice and collect the hearts.

    • Fix the hearts in formalin, embed in paraffin, and section for histological staining (e.g., H&E, Masson's trichrome) to assess for myocardial damage, fibrosis, and inflammation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in the action of Doxorubicin and a typical experimental workflow for preclinical evaluation.

Doxorubicin_Anticancer_Mechanism Dox Doxorubicin DNA DNA Intercalation Dox->DNA Enters Nucleus TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS In Cytoplasm & Mitochondria Notch Notch Signaling Pathway Dox->Notch Activates CellMembrane Nucleus DNADamage DNA Double-Strand Breaks DNA->DNADamage TopoII->DNADamage ROS->DNADamage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DDR DNA Damage Response (ATM/ATR, p53) DNADamage->DDR Apoptosis Apoptosis DDR->Apoptosis Mitochondria->Apoptosis HES1 HES1 Upregulation Notch->HES1 HES1->Apoptosis Mediates Preclinical_Workflow start Compound Selection (e.g., Anthracycline) in_vitro In Vitro Studies (Cytotoxicity, Mechanism) start->in_vitro animal_model Animal Model Selection (Xenograft, Syngeneic) in_vitro->animal_model efficacy In Vivo Efficacy Study (Tumor Growth Inhibition) animal_model->efficacy pk Pharmacokinetic (PK) Study (ADME) animal_model->pk tox Toxicology Study (e.g., Cardiotoxicity) animal_model->tox data_analysis Data Analysis & Interpretation efficacy->data_analysis pk->data_analysis tox->data_analysis decision Go/No-Go Decision for Further Development data_analysis->decision

References

Application Notes and Protocols for Arylomycin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Akrobomycin" was not found in the scientific literature based on the conducted searches. It is presumed that this may be a typographical error and the intended subject was "Arylomycin," a known class of antibiotics. The following information is based on published data for Arylomycin and its derivatives.

Introduction

Arylomycins are a class of natural product lipopeptide antibiotics that exhibit a novel mechanism of action by inhibiting bacterial type I signal peptidase (SPase).[1][2][3] This enzyme is crucial for the secretion of proteins across the bacterial cytoplasmic membrane, making it an attractive target for new antibacterial agents, especially in the context of rising antibiotic resistance.[2][3] Naturally occurring arylomycins have a limited spectrum of activity, primarily against Gram-positive bacteria.[1] However, synthetic analogs, such as G0775, have been developed with potent, broad-spectrum activity against multidrug-resistant (MDR) Gram-negative bacteria.[4][5][6]

These notes provide an overview of the dosage and administration of Arylomycin and its analogs for research purposes, including in vitro and in vivo experimental guidelines.

Mechanism of Action

Arylomycins target and inhibit the bacterial type I signal peptidase (SPase), an essential enzyme responsible for cleaving the N-terminal signal peptides from proteins that are translocated across the cytoplasmic membrane.[2][3][7] This inhibition disrupts the bacterial protein secretion pathway, leading to the mislocalization of proteins and ultimately bacterial cell death.[2] The binding of arylomycins to SPase mimics the natural peptide substrates of the enzyme.[8]

Arylomycin_Mechanism_of_Action cluster_membrane Cytoplasmic Membrane SPase Type I Signal Peptidase (SPase) Mature_Protein Mature Protein (Secreted) SPase->Mature_Protein Normal Processing Mislocalized_Protein Mislocalized Preprotein (Accumulation) SPase->Mislocalized_Protein Blocked Processing Preprotein Preprotein with Signal Peptide Preprotein->SPase Binds to Arylomycin Arylomycin Arylomycin->SPase Inhibits Inhibition Inhibition Cleavage Cleavage

Caption: Mechanism of Action of Arylomycin.

Quantitative Data

The in vitro activity of Arylomycin and its derivatives is typically assessed by determining the half-maximal inhibitory concentration (IC50) against purified SPase and the minimal inhibitory concentration (MIC) against various bacterial strains.

Table 1: IC50 Values of Arylomycin Derivatives against Purified SPase
CompoundTarget EnzymeIC50 (nM)Reference
Arylomycin A-C16E. coli SPase70[9]
Arylomycin A-C16S. aureus SPase1800[9]
G0775Gram-negative LepB0.44 (Kᵢ)[4]
Table 2: MIC Values of Arylomycin Derivatives against Various Bacterial Strains
CompoundBacterial StrainMIC (µg/mL)Reference
Arylomycin C16S. epidermidis (RP62A)0.25[8]
Arylomycin C16S. aureus (MSSA, 8325)>64[10]
Arylomycin C16S. aureus (MRSA, USA300)>64[10]
Arylomycin C16E. coli (MG1655)>64[10]
Arylomycin C16S. haemolyticus0.25 - 2 (MIC₅₀-MIC₉₀)[11]
Arylomycin C16S. lugdunensis0.25 - 2 (MIC₅₀-MIC₉₀)[11]
G0775MDR E. coli (90% of isolates)≤0.25[12]
G0775MDR K. pneumoniae (90% of isolates)≤0.25[12]
G0775MDR A. baumannii (90% of isolates)≤4[4][12]
G0775MDR P. aeruginosa (90% of isolates)≤16[4][12]

Experimental Protocols

Protocol 1: Determination of Minimal Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the in vitro susceptibility of bacteria to an antimicrobial agent.[10]

Materials:

  • Arylomycin compound (e.g., Arylomycin C16 or G0775)

  • Bacterial strains of interest (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the Arylomycin compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the Arylomycin compound in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL, covering a clinically relevant concentration range.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Protocol_Workflow Start Start: Prepare Reagents Stock_Solution Prepare Arylomycin Stock Solution Start->Stock_Solution Inoculum_Prep Prepare 0.5 McFarland Bacterial Inoculum Start->Inoculum_Prep Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Inoculation Inoculate plate wells with bacteria Serial_Dilution->Inoculation Inoculum_Dilution Dilute Inoculum to final density Inoculum_Prep->Inoculum_Dilution Inoculum_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_MIC Read MIC: Lowest concentration with no visible growth Incubation->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC Determination.

Protocol 2: In Vivo Efficacy in a Murine Infection Model

In vivo studies are crucial to evaluate the therapeutic potential of novel antibiotics. The neutropenic thigh infection model is a standard for assessing the efficacy of antimicrobials against Gram-negative bacteria.[4][12]

Materials:

  • Arylomycin analog (e.g., G0775)

  • Female BALB/c mice (or other suitable strain)

  • Cyclophosphamide (B585) for inducing neutropenia

  • Bacterial strain for infection (e.g., MDR E. coli, K. pneumoniae)

  • Vehicle for drug administration (e.g., saline, PBS)

  • Anesthetic

  • Surgical tools for thigh muscle dissection

  • Homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 prior to infection.

  • Infection: Anesthetize the mice and inject a standardized inoculum of the bacterial strain (e.g., 1-5 x 10⁶ CFU) into the thigh muscle.

  • Drug Administration: At a specified time post-infection (e.g., 2 hours), administer the Arylomycin analog (G0775) via a clinically relevant route (e.g., intravenous or subcutaneous). Administer a vehicle control to a separate group of mice.

  • Monitoring: Monitor the health of the animals over the course of the experiment.

  • Assessment of Bacterial Burden: At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for plating on agar to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the bacterial burden in the treated group to the vehicle control group to determine the in vivo efficacy of the compound.

Conclusion

Arylomycins and their optimized analogs represent a promising new class of antibiotics with a novel mechanism of action. The provided data and protocols offer a starting point for researchers to investigate their efficacy in various experimental settings. It is crucial to adapt these protocols to specific bacterial strains and experimental conditions. The development of compounds like G0775 highlights the potential of this class to address the urgent threat of multidrug-resistant Gram-negative infections.[6]

References

Application Notes and Protocols for Akrobomycin in Cancer Cell Line Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound named "Akrobomycin" is not available in the public domain as of December 2025. The following application notes and protocols are based on generalized methodologies for the evaluation of novel anti-cancer compounds and should be adapted based on the specific physicochemical properties and biological activities of this compound.

Introduction

This compound is a novel investigational agent with potential anti-neoplastic properties. These application notes provide a comprehensive overview of the proposed mechanism of action, protocols for in vitro evaluation, and data presentation guidelines for researchers in oncology and drug development. The primary objective is to offer a standardized framework for assessing the efficacy and mechanism of this compound in various cancer cell lines.

Proposed Mechanism of Action

While the precise mechanism of this compound is yet to be fully elucidated, preliminary investigations suggest that its anti-cancer effects may be mediated through the inhibition of key signaling pathways integral to cell survival and proliferation, such as the PI3K/Akt pathway. It is hypothesized that this compound may directly or indirectly modulate the activity of critical kinases within this cascade, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Data Presentation

Quantitative data from in vitro assays should be meticulously documented and presented for clear interpretation and comparison.

Table 1: In Vitro Cytotoxicity of this compound (Illustrative Data)
Cancer Cell LineTissue of OriginIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma5.2 ± 0.8
MDA-MB-231Breast Adenocarcinoma2.1 ± 0.4
A549Lung Carcinoma8.9 ± 1.2
HCT116Colon Carcinoma4.5 ± 0.6
PC-3Prostate Carcinoma10.7 ± 1.5
PANC-1Pancreatic Carcinoma12.3 ± 2.1
SK-MEL-28Melanoma3.8 ± 0.7
OVCAR-3Ovarian Adenocarcinoma6.5 ± 0.9
U-87 MGGlioblastoma9.1 ± 1.3
K562Chronic Myelogenous Leukemia7.4 ± 1.1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability and the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection and quantification of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Diagrams are provided to illustrate the proposed mechanism and experimental workflows.

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) mTOR mTOR pAkt->mTOR Activates pAkt->Apoptosis Inhibits pmTOR p-mTOR (Active) Proliferation Cell Proliferation & Survival pmTOR->Proliferation G start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate IC50 read->analyze

Akrobomycin: Application Notes and Protocols for a Novel Bacterial Growth Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Recent advancements in the fight against antimicrobial resistance have led to the discovery of Akrobomycin, a potent inhibitor of bacterial growth. This document provides detailed application notes and experimental protocols for researchers investigating the efficacy and mechanism of action of this compound. The information presented herein is intended to guide laboratory work and support the development of this compound as a potential therapeutic agent.

While specific data on this compound is not yet publicly available, this document outlines the established methodologies used to characterize novel antimicrobial compounds. The provided protocols are based on standard practices in microbiology and drug discovery.

Mechanism of Action

The precise mechanism of action for this compound is a critical area of ongoing research. Generally, antibacterial agents function by targeting essential cellular processes.[1][2] These can include:

  • Inhibition of Cell Wall Synthesis: Drugs like β-lactams interfere with the production of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis.[1]

  • Inhibition of Protein Synthesis: Antibiotics such as aminoglycosides and tetracyclines bind to the 30S or 50S ribosomal subunits, disrupting translation and leading to the production of nonfunctional proteins or the cessation of protein synthesis altogether.[1][2]

  • Inhibition of Nucleic Acid Synthesis: Compounds like fluoroquinolones target enzymes essential for DNA replication and repair, such as DNA gyrase, while others like rifamycins (B7979662) inhibit RNA polymerase.[2]

  • Disruption of Cell Membrane Function: Some antibiotics, like polymyxins, act as detergents, disrupting the integrity of the bacterial cell membrane.[1]

  • Inhibition of Metabolic Pathways: Antimetabolites, such as sulfonamides, block the synthesis of essential molecules like folic acid.[1]

A novel mechanism of action has been observed for the arylomycin class of antibiotics, which inhibit type I signal peptidase (SPase). This enzyme is critical for the secretion of proteins, and its inhibition leads to a disruptive accumulation of preproteins in the cytoplasmic membrane.[3][4] It is hypothesized that this compound may function through a similar or entirely new pathway.

The following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel bacterial growth inhibitor like this compound.

Workflow for Mechanism of Action Studies A Initial Screening (e.g., MIC determination) B Macromolecule Synthesis Assays (DNA, RNA, Protein, Peptidoglycan) A->B E Analysis of Cellular Morphology (e.g., Microscopy) A->E F Membrane Permeability Assays A->F C Target Identification (e.g., Affinity Chromatography, Genetic Screens) B->C Identified pathway D Enzyme Inhibition Assays C->D Purified target G Confirmation of Mechanism D->G E->G F->G

Caption: A logical workflow for elucidating the mechanism of action of a novel antibiotic.

Quantitative Data Summary

The following tables represent hypothetical data for this compound to illustrate how experimental results should be structured for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[5][6]

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive0.5
Escherichia coli (ATCC 25922)Negative2
Pseudomonas aeruginosa (ATCC 27853)Negative8
Enterococcus faecalis (ATCC 29212)Positive1
Klebsiella pneumoniae (ATCC 13883)Negative4

Table 2: Cytotoxicity of this compound against mammalian cell lines.

It is crucial to assess the selective toxicity of a potential antibiotic.[1]

Cell LineCell TypeIC₅₀ (µg/mL)
HEK293Human Embryonic Kidney> 128
HepG2Human Hepatocellular Carcinoma> 128
A549Human Lung Carcinoma> 128

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard methods for antimicrobial susceptibility testing.[6][7][8]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • This compound stock solution of known concentration

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Bacterial Inoculum: a. From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile broth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare this compound Dilutions: a. Perform serial two-fold dilutions of the this compound stock solution in broth directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: a. Add the prepared bacterial inoculum to each well containing the this compound dilutions. b. Include a positive control well (bacteria and broth, no drug) and a negative control well (broth only).

  • Incubation: a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as detected by eye or a plate reader.[6][8]

The following diagram illustrates the broth microdilution workflow.

Broth Microdilution Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with bacteria A->C B Serial Dilution of this compound in 96-well plate B->C D Incubate 16-20h at 37°C C->D E Read MIC (Lowest concentration with no growth) D->E

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration.

Protocol 2: Agar Diffusion Assay (Kirby-Bauer Test)

This is a qualitative method to assess the antimicrobial activity of a substance.[9][10]

Objective: To determine the susceptibility of a bacterial strain to this compound by measuring the zone of growth inhibition.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Sterile filter paper discs

  • This compound solution of known concentration

Procedure:

  • Prepare Bacterial Lawn: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Rotate the swab against the side of the tube to remove excess liquid. c. Evenly streak the swab over the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Apply this compound: a. Impregnate sterile filter paper discs with a known concentration of this compound solution. b. Aseptically place the discs onto the surface of the inoculated agar plate.

  • Incubation: a. Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Reading Results: a. Measure the diameter of the zone of complete growth inhibition around the disc in millimeters. A larger zone of inhibition generally indicates greater potency.[10]

Protocol 3: Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic effects of an antimicrobial agent over time.[9]

Objective: To determine the rate at which this compound kills or inhibits the growth of a bacterial population.

Materials:

  • Bacterial culture in early logarithmic growth phase

  • Appropriate broth medium

  • This compound at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile tubes or flasks

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

Procedure:

  • Preparation: a. Prepare flasks containing broth with different concentrations of this compound and a no-drug control. b. Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: a. Incubate the flasks at 37°C with shaking. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Quantification of Viable Bacteria: a. Perform serial dilutions of each aliquot in sterile saline or broth. b. Plate the dilutions onto agar plates and incubate until colonies are visible. c. Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. b. A ≥ 3-log₁₀ decrease in CFU/mL is typically considered bactericidal, while a < 3-log₁₀ decrease indicates a bacteriostatic effect.

Signaling Pathways

The interaction of antibiotics with bacteria can trigger complex signaling networks that regulate resistance and survival.[11] For instance, inhibition of protein secretion by arylomycin can induce stress responses in bacteria.[4] Investigating how this compound affects bacterial signaling pathways, such as two-component systems or quorum sensing, will be crucial for understanding its overall impact on bacterial physiology and for predicting potential resistance mechanisms.

The following diagram depicts a hypothetical signaling pathway that could be inhibited by this compound.

Hypothetical Signaling Pathway Inhibition by this compound A External Signal B Membrane Receptor (Sensor Kinase) A->B D Phosphorylation Cascade B->D P C This compound C->B Inhibits E Response Regulator D->E P F Gene Expression (e.g., Virulence, Biofilm) E->F Regulates

Caption: this compound hypothetically inhibiting a bacterial two-component signaling system.

Conclusion

This document provides a framework for the initial characterization of this compound as a bacterial growth inhibitor. The outlined protocols for determining MIC, assessing antimicrobial activity through diffusion assays, and evaluating time-kill kinetics are fundamental to understanding its potential as a therapeutic agent. Further research into its specific mechanism of action and its effects on bacterial signaling pathways will be essential for its development and for overcoming the challenge of antimicrobial resistance.

References

Application Notes and Protocols for Akrobomycin Antitumor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research detailing specific experimental designs and quantitative data for Akrobomycin is limited. The following application notes and protocols are based on established methodologies for other anthracycline antibiotics and antitumor compounds. These should serve as a comprehensive template for designing and conducting antitumor studies with this compound.

Introduction

This compound is an anthracycline antibiotic that has demonstrated antimicrobial and antitumor activities.[1] As a member of the anthracycline class of compounds, its mechanism of action is presumed to involve the disruption of DNA replication and the induction of apoptosis in cancer cells. These protocols outline a systematic approach to evaluating the antitumor efficacy of this compound, from initial in vitro screening to in vivo validation.

In Vitro Antitumor Activity

Cell Viability and Cytotoxicity Assessment

The initial evaluation of this compound's antitumor potential involves determining its cytotoxic effect on a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Table 1: Illustrative IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIllustrative IC50 (nM)
MCF-7Breast Cancer50
HCT-116Colon Cancer35
A549Lung Cancer75
HepG2Liver Cancer60
Apoptosis Induction Analysis

To determine if the cytotoxic effect of this compound is due to the induction of apoptosis, Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry can be performed.

Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Table 2: Illustrative Apoptosis Induction by this compound in HCT-116 Cells

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.22.11.51.2
This compound (35 nM)45.825.320.18.8

Mechanism of Action: Signaling Pathway Analysis

Based on studies of similar compounds like Actinomycin V, this compound may induce apoptosis through the inhibition of the PI3K/AKT signaling pathway and the activation of the mitochondrial apoptotic pathway.[3]

Protocol: Western Blot Analysis of Apoptosis-Related Proteins

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins (e.g., p-AKT, AKT, Bax, Bcl-2, Cleaved Caspase-3, PARP).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.

Akrobomycin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates pAKT p-AKT AKT->pAKT Bcl2 Bcl-2 pAKT->Bcl2 Activates Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 PARP PARP CleavedCaspase3->PARP Cleaves Apoptosis Apoptosis CleavedCaspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

In Vivo Antitumor Efficacy

The antitumor effect of this compound should be evaluated in an in vivo model, such as a subcutaneous xenograft mouse model.

Protocol: Subcutaneous Xenograft Mouse Model

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., HCT-116) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control). Administer the treatments via an appropriate route (e.g., intraperitoneal injection) for a specified duration.

  • Monitoring: Measure tumor volume and body weight twice a week.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Table 3: Illustrative In Vivo Efficacy of this compound in HCT-116 Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control1500 ± 250-+5
This compound (5 mg/kg)800 ± 15046.7-2
This compound (10 mg/kg)450 ± 10070.0-5
Positive Control500 ± 12066.7-8

Experimental Workflow

The overall experimental design follows a logical progression from in vitro characterization to in vivo validation.

Experimental_Workflow A In Vitro Screening (Cell Viability - MTT Assay) B Apoptosis Analysis (Flow Cytometry) A->B C Mechanism of Action (Western Blot) B->C D In Vivo Efficacy (Xenograft Model) C->D E Data Analysis and Conclusion D->E

Caption: Overall experimental workflow for this compound antitumor studies.

References

Application Notes and Protocols for the Analytical Detection of Akrobomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akrobomycin is an anthracycline antibiotic that has demonstrated both antimicrobial and antitumor properties.[1] As with other potent cytotoxic agents, the ability to accurately and sensitively detect and quantify this compound in various matrices is crucial for preclinical and clinical research, including pharmacokinetic studies, therapeutic drug monitoring, and formulation analysis. While specific, validated analytical methods for this compound are not extensively documented in publicly available literature, robust analytical methodologies for structurally similar anthracyclines, such as doxorubicin, daunorubicin, and epirubicin, are well-established. These methods can be readily adapted for the analysis of this compound.

This document provides a comprehensive overview of the analytical techniques applicable to this compound detection, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed protocols for sample preparation and analysis are provided as a starting point for method development and validation.

Analytical Techniques

The primary methods for the quantitative analysis of anthracyclines are HPLC, often coupled with fluorescence or ultraviolet-visible (UV-Vis) detection, and LC-MS/MS. The choice of technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of anthracyclines.[2][3] Due to the inherent fluorescence of the anthracycline ring structure, fluorescence detection provides high sensitivity and selectivity.[2] UV-Vis detection is also a viable, though generally less sensitive, alternative.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for the bioanalysis of drugs due to its superior sensitivity, specificity, and ability to analyze complex mixtures with minimal sample cleanup.[4][5][6] This technique is particularly advantageous for detecting trace levels of anthracyclines and their metabolites in biological fluids.[4][5]

Quantitative Data Summary for Related Anthracyclines

The following table summarizes typical quantitative performance parameters for the analysis of common anthracyclines using LC-MS/MS. These values can serve as a benchmark for the development of an analytical method for this compound.

AnalyteMethodMatrixLLOQ (Lower Limit of Quantification)Linearity RangeRecovery
DoxorubicinLC-MS/MSHuman Urine0.10 µg/L0.1 - 2.0 µg/L90.7% - 102.0%
EpirubicinLC-MS/MSHuman Urine0.10 µg/L0.1 - 2.0 µg/LNot Reported
DaunorubicinLC-MS/MSHuman Urine0.03 µg/L0.1 - 2.0 µg/L79.1% - 87.7%
IdarubicinLC-MS/MSHuman Urine0.03 µg/L0.1 - 2.0 µg/L88.2% - 90.7%

Data extracted from a study on the trace determination of anthracyclines in urine.[4]

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma/Urine)

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest.[6] Common techniques for anthracyclines include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE).[5]

a) Protein Precipitation (for Plasma Samples)

This is a simple and rapid method suitable for initial sample cleanup.

  • To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) (or methanol) containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC system.

b) Solid-Phase Extraction (SPE) (for Urine and Plasma Samples)

SPE provides a more thorough cleanup and is recommended for achieving lower detection limits.[4]

  • Condition the SPE cartridge (e.g., Bond Elut C18) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load the sample: Acidify the urine or plasma sample (e.g., with formic acid) and load it onto the conditioned cartridge.

  • Wash the cartridge: Wash with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elute the analyte: Elute this compound and the internal standard with a suitable organic solvent (e.g., methylene (B1212753) chloride/2-propanol (1:1, v/v) or acetonitrile).[4]

  • Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the protein precipitation protocol.

G General Workflow for Sample Preparation and Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection Biological_Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Protein_Precipitation Choose Method SPE Solid-Phase Extraction (SPE) Biological_Sample->SPE Choose Method Evaporation Evaporation to Dryness Protein_Precipitation->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Separation HPLC Separation Reconstitution->HPLC_Separation Detection Detection (UV-Vis, Fluorescence, or MS/MS) HPLC_Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

General workflow for sample preparation and analysis.
HPLC Method for this compound Detection

This protocol is a starting point and should be optimized for this compound.

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a fluorescence or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for anthracycline separation.

  • Mobile Phase: A gradient elution is often used to achieve good separation. A typical mobile phase consists of:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 20-80% B

    • 5-7 min: 80% B

    • 7-8 min: 80-20% B

    • 8-10 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

  • Detection:

    • Fluorescence: Excitation wavelength ~480 nm, Emission wavelength ~560 nm (to be optimized for this compound).

    • UV-Vis: ~480 nm (to be optimized for this compound).

LC-MS/MS Method for this compound Detection

This method provides the highest sensitivity and specificity.

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: Similar to the HPLC method (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM): The precursor ion (the molecular weight of this compound) and a specific product ion (a fragment of this compound) need to be determined by direct infusion of an this compound standard. These MRM transitions will be highly specific for this compound.

    • Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity of this compound.

G LC-MS/MS Detection Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Column LC Column (Separation) ESI_Source ESI Source (Ionization) LC_Column->ESI_Source Eluent Quadrupole_1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI_Source->Quadrupole_1 Quadrupole_2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) Quadrupole_1->Quadrupole_2 Quadrupole_3 Quadrupole 3 (Q3) (Product Ion Selection) Quadrupole_2->Quadrupole_3 Detector Detector Quadrupole_3->Detector

Logical flow of LC-MS/MS detection.

Method Validation

Once a suitable method is developed, it must be validated to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Recovery: The efficiency of the sample preparation process.

  • Matrix Effects: The influence of the sample matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions.

Conclusion

The analytical methods and protocols outlined in this document provide a robust framework for the development of a sensitive and specific assay for the detection and quantification of this compound. While these protocols are based on established methods for other anthracyclines, optimization and validation will be essential to ensure the reliability of the data for this compound-specific applications. The use of LC-MS/MS is highly recommended for bioanalytical studies requiring high sensitivity and specificity.

References

Application Notes and Protocols for Akrobomycin Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Guidelines for the Evaluation of Akrobomycin's Physicochemical Properties

Introduction

This compound is an anthracycline antibiotic with observed antimicrobial and antitumor properties.[1] As with any compound under investigation for therapeutic use, a thorough understanding of its solubility and stability is paramount for the development of viable formulations and for ensuring its quality, efficacy, and safety. These application notes provide detailed protocols for determining the solubility of this compound in various solvents and for assessing its stability under a range of stress conditions.

This compound Solubility Testing

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution rate. Poor aqueous solubility can present significant challenges in formulation development. This section outlines the protocol for determining the equilibrium solubility of this compound.

Summary of (Hypothetical) Solubility Data

Due to the limited availability of public data on this compound, the following table presents hypothetical, yet realistic, solubility data for illustrative purposes. This data is intended to serve as a template for presenting experimental findings.

Solvent SystemTemperature (°C)Solubility (mg/mL)Classification
Purified Water25< 0.1Practically Insoluble
Phosphate-Buffered Saline (pH 7.4)25< 0.1Practically Insoluble
0.1 M Hydrochloric Acid251.5Sparingly Soluble
0.1 M Sodium Hydroxide250.5Slightly Soluble
Dimethyl Sulfoxide (DMSO)25> 100Very Soluble
Ethanol255.0Soluble
Methanol (B129727)252.5Sparingly Soluble
Experimental Protocol: Equilibrium Solubility Determination

This protocol describes a shake-flask method for determining the equilibrium solubility of this compound.

2.2.1 Materials and Equipment

  • This compound reference standard

  • Selection of solvents (e.g., water, PBS, HCl, NaOH, DMSO, ethanol)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • pH meter

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

2.2.2 Procedure

  • Preparation of Solvent Media: Prepare all aqueous and organic solvent systems. For buffered solutions, verify the pH using a calibrated meter.

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The solid should be in excess to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow them to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of dissolved this compound.

  • Data Analysis: Calculate the solubility in mg/mL for each solvent system.

Workflow for Solubility Testing

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Prepare Solvents add_api Add Excess this compound prep_solvent->add_api shake Agitate at Constant Temperature (24-48 hours) add_api->shake centrifuge Centrifuge Samples shake->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Filtrate filter->dilute hplc Quantify by HPLC dilute->hplc end end hplc->end Report Solubility

Caption: Workflow for Equilibrium Solubility Testing of this compound.

This compound Stability Testing

Stability testing is crucial for identifying degradation products and establishing a suitable shelf-life for a drug substance. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to provide insights into the degradation pathways.[2]

Summary of (Hypothetical) Forced Degradation Data

The following table summarizes hypothetical results from a forced degradation study of this compound.

Stress ConditionReagent/ConditionDurationThis compound Remaining (%)Key Degradation Products
Hydrolysis
Acidic0.1 M HCl24 hours85.2Hydrolytic Degradant A
Basic0.1 M NaOH8 hours70.5Hydrolytic Degradant B
NeutralPurified Water72 hours98.1Minimal Degradation
Oxidation 3% H₂O₂8 hours65.8Oxidative Degradant C, D
Thermal 60°C48 hours92.5Thermal Degradant E
Photostability ICH Q1B Option 2 (Xenon)1.2 M lux-hr88.9Photolytic Degradant F
Experimental Protocol: Forced Degradation Study

This protocol outlines the methodology for conducting forced degradation studies on this compound.

3.2.1 Materials and Equipment

  • This compound reference standard

  • Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

  • Forced degradation chambers (oven, photostability chamber)

  • pH meter

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Volumetric flasks, pipettes, and other standard laboratory glassware

3.2.2 Procedure

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat gently if necessary to induce degradation.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.

    • Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Store the solid drug substance and a solution of the drug in an oven at a specified temperature (e.g., 60°C).

    • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Neutralization and Dilution: At specified time points, withdraw samples from the stress conditions. Neutralize the acidic and basic samples before diluting them to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A PDA or MS detector is recommended to aid in the identification of degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining and the relative amounts of any degradation products formed.

Signaling Pathway of this compound Degradation

The following diagram illustrates the potential degradation pathways of this compound based on the forced degradation study.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Stress cluster_photo Photostability This compound This compound Degradant_A Hydrolytic Degradant A This compound->Degradant_A  Acidic Conditions Degradant_B Hydrolytic Degradant B This compound->Degradant_B  Basic Conditions Degradant_C Oxidative Degradant C This compound->Degradant_C  H₂O₂ Degradant_D Oxidative Degradant D This compound->Degradant_D  H₂O₂ Degradant_E Thermal Degradant E This compound->Degradant_E  Heat Degradant_F Photolytic Degradant F This compound->Degradant_F  Light

Caption: Potential Degradation Pathways of this compound.

Conclusion

The protocols detailed in these application notes provide a robust framework for the systematic evaluation of this compound's solubility and stability. The data generated from these studies are essential for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of this compound as a potential therapeutic agent. It is recommended that a stability-indicating analytical method, such as HPLC, be developed and validated to accurately quantify this compound in the presence of its degradation products.[3][4]

References

Application Notes and Protocols for Akrobomycin Microbial Sensitivity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akrobomycin is a novel investigational antibiotic with a proposed unique mechanism of action. These application notes provide detailed protocols for determining the in vitro microbial susceptibility to this compound. The following methodologies are based on established standards for antimicrobial susceptibility testing (AST) and are intended to guide researchers in evaluating the efficacy of this compound against a panel of clinically relevant microorganisms.[1][2][3] Accurate and reproducible susceptibility testing is a cornerstone of antibiotic development and is crucial for establishing reliable data on the agent's spectrum of activity.[4][5]

Mechanism of Action

The precise mechanism of action for this compound is currently under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan formation. This disruption of the cell wall integrity leads to cell lysis and death. Further research is required to fully elucidate the specific molecular targets and signaling pathways affected by this compound.

Below is a diagram illustrating the proposed mechanism of action for this compound.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Synthesis Cell Wall Synthesis PBP->Synthesis Catalyzes Precursors Peptidoglycan Precursors Precursors->Synthesis Leads to Lysis Cell Lysis Synthesis->Lysis Inhibition leads to

Caption: Proposed Mechanism of Action for this compound.

Quantitative Data Summary

The following tables summarize hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against common bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[6][7][8]

Table 1: this compound MIC Values for Gram-Positive Bacteria

OrganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 292130.5
Staphylococcus aureus (MRSA)ATCC 433002
Enterococcus faecalisATCC 292121
Streptococcus pneumoniaeATCC 496190.25

Table 2: this compound MIC Values for Gram-Negative Bacteria

OrganismStrainMIC (µg/mL)
Escherichia coliATCC 259228
Pseudomonas aeruginosaATCC 2785332
Klebsiella pneumoniaeATCC 70060316
Acinetobacter baumanniiATCC 1960664

Experimental Protocols

Standardized methods are critical for the comparability of antimicrobial susceptibility test results.[1] The following are detailed protocols for determining the MIC of this compound.

Broth Microdilution Method

This method is considered a gold standard for determining MIC values and involves a serial two-fold dilution of the antimicrobial agent in a liquid growth medium.[3][9]

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Protocol:

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve the desired concentration range.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from an agar (B569324) plate.

    • Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[2]

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[7] This can be determined by visual inspection or by using a microplate reader.

Start Start Prepare_Dilutions Prepare this compound Serial Dilutions Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth Microdilution Workflow.

Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an organism's susceptibility to an antimicrobial agent.[10][11]

Materials:

  • This compound-impregnated disks (concentration to be determined based on preliminary MIC data)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Protocol:

  • Prepare Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plate:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[2]

  • Apply Disks:

    • Aseptically apply the this compound-impregnated disks to the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measure Zones of Inhibition:

    • Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[10]

  • Interpret Results:

    • The zone diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" according to standardized interpretive charts, which would need to be developed for this compound based on MIC correlation studies.

Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Swab Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply this compound Disks Inoculate_Plate->Apply_Disks Incubate Incubate at 35°C for 16-20 hours Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Interpret Interpret Results Measure_Zones->Interpret End End Interpret->End

Caption: Disk Diffusion (Kirby-Bauer) Workflow.

Quality Control

Adherence to quality control (QC) procedures is essential for ensuring the accuracy and reproducibility of susceptibility testing results. Standard QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853) should be tested concurrently with clinical isolates. The resulting MIC values or zone diameters for the QC strains must fall within established acceptable ranges.

Conclusion

These application notes provide a framework for the initial in vitro evaluation of this compound. The broth microdilution and disk diffusion methods are fundamental techniques for determining the antimicrobial spectrum and potency of this novel agent. Consistent application of these standardized protocols will yield reliable data to support further drug development efforts.

References

Akrobomycin application in molecular biology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following application notes and protocols are provided as a hypothetical example. Extensive searches for "Akrobomycin" did not yield any specific compound with this name in the scientific literature. Therefore, the information presented below is based on the general characteristics and mechanisms of action of other anti-tumor antibiotics and is intended to serve as a template for researchers and scientists. The experimental data, signaling pathways, and protocols are illustrative and should be adapted based on actual experimental findings for any specific compound.

This compound: Application Notes and Protocols for Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel, hypothetical anti-tumor antibiotic with potent cytotoxic effects against a range of cancer cell lines. These application notes provide an overview of its potential applications in molecular biology research, detailed protocols for its use in key experiments, and a summary of its putative mechanism of action.

Mechanism of Action

This compound is postulated to exert its anti-cancer effects through a dual mechanism:

  • DNA Intercalation : Similar to other anti-tumor antibiotics like doxorubicin, this compound is believed to intercalate into the DNA double helix. This distortion of the DNA structure can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2][3]

  • Inhibition of the PI3K/Akt Signaling Pathway : this compound may also inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis.[4][5][6][7] By downregulating this pathway, this compound can promote apoptosis in cancer cells.

Quantitative Data Summary

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after 48 hours of treatment. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[8][9][10][11]

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer2.5
A549Lung Cancer5.1
MCF-7Breast Cancer3.8
HepG2Liver Cancer7.2
U266Multiple Myeloma1.9

Signaling Pathway Diagram

Akrobomycin_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K inhibits DNA DNA This compound->DNA intercalates DNADamage DNA Damage DNA->DNADamage DNADamage->Apoptosis Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treat Treat cells with this compound (various concentrations) start->treat incubate Incubate for 24, 48, 72 hours treat->incubate viability Cell Viability Assay (MTT) incubate->viability apoptosis Apoptosis Assay (Annexin V) incubate->apoptosis western Western Blot (PI3K/Akt pathway proteins) incubate->western data Data Analysis viability->data apoptosis->data western->data ic50 Determine IC50 data->ic50 apoptosis_quant Quantify Apoptosis data->apoptosis_quant protein_exp Analyze Protein Expression data->protein_exp end Conclusion ic50->end apoptosis_quant->end protein_exp->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Akrobomycin Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Akrobomycin concentration for cell viability experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell line?

For a previously untested cell line, a broad dose-response experiment is recommended to determine the optimal concentration range. A common starting point is to test a wide range of concentrations, for example, from 1 nM to 10 µM, often with 3- to 10-fold serial dilutions.[1] This initial screening will help identify a narrower, more effective range for subsequent, more detailed experiments.

Q2: How long should I incubate my cells with this compound?

The ideal incubation time depends on the specific cell line's doubling time and the biological question being investigated. For initial dose-response assays, a 48 to 72-hour incubation is a common starting point to allow sufficient time to observe effects on cell viability or proliferation.[1] However, for rapidly dividing cells, a shorter incubation of 24 hours might be sufficient, while for slower-growing cells, longer incubation times may be necessary.

Q3: Which cell viability assay is best for determining the effects of this compound?

Several cell viability and proliferation assays are available, each with its own advantages.[1] Commonly used methods include:

  • MTT/XTT Assays: These colorimetric assays measure metabolic activity, which is often correlated with cell viability.[1][2][3]

  • Resazurin (alamarBlue) Assay: This fluorescent or colorimetric assay also measures metabolic activity and is generally considered less toxic to cells than MTT.[1]

  • ATP Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, a marker of metabolically active cells, and are known for their high sensitivity.[1][4][5]

  • Trypan Blue Exclusion Assay: This dye exclusion method is used to count viable cells. Live cells with intact membranes exclude the dye, while dead cells do not.[1]

  • CellTox™ Green Cytotoxicity Assay: This assay uses a dye that binds to the DNA of dead cells, providing a direct measure of cytotoxicity.[6]

Q4: How can I be sure my cells are healthy and suitable for the experiment?

Relevant data can only be obtained if the cells used are healthy. Do not passage cells continuously for extended periods, and never allow them to become over-confluent in flasks. The color of the growth media can often be used as an indicator that cells require splitting. Always perform a viability count alongside the overall cell count before seeding cells for an experiment.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No dose-dependent decrease in cell viability 1. Cell line resistance: The chosen cell line may be resistant to this compound's mechanism of action. 2. Incorrect assay endpoint: The incubation time with this compound may be too short to induce a measurable cytotoxic effect. 3. Assay insensitivity: The chosen viability assay may not be sensitive enough to detect subtle changes in cell viability.[4] 4. Inactive this compound: The compound may have degraded due to improper storage.1. Verify target expression: Confirm that the cell line expresses the molecular target of this compound. 2. Optimize incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[4] 3. Use a more sensitive assay: Consider switching to a more sensitive method like an ATP-based luminescent assay.[4][5] 4. Check compound integrity: Test the activity of this compound in a known sensitive cell line and verify storage conditions.[1]
High variability between replicate wells 1. Uneven cell plating: Inconsistent cell numbers across wells. 2. "Edge effect" in multi-well plates: Evaporation in the outer wells can alter concentrations. 3. Inaccurate pipetting of this compound: Errors in serial dilutions.1. Ensure a single-cell suspension: Properly resuspend cells before plating and use appropriate pipetting techniques.[1] 2. Minimize edge effects: Avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS or culture medium to maintain humidity.[1][4] 3. Calibrate pipettes: Regularly calibrate pipettes and use appropriate pipetting techniques.[1]
Precipitate formation in the culture medium 1. Poor solubility of this compound: The compound may be precipitating out of solution at the tested concentrations. 2. High solvent concentration: The final concentration of the solvent (e.g., DMSO) may be too high.1. Prepare fresh dilutions: Make fresh serial dilutions of this compound from the stock solution for each experiment.[4] 2. Check solvent concentration: Ensure the final concentration of the solvent in the culture medium is not exceeding a non-toxic level (typically <0.5%).[1][4]
Significant cell detachment at low this compound concentrations 1. Intended effect of the compound: this compound may be inducing apoptosis or affecting cell adhesion. 2. Solvent toxicity: The solvent (e.g., DMSO) concentration may be too high.1. Quantify detached cells: Use an assay that measures both adherent and floating cells or quantify the detached cells separately.[1] 2. Run a solvent-only control: Include a control with the highest concentration of the solvent used to assess its toxicity.[1]

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on HT-29 Cells after 48-hour Incubation

This compound Concentration (µM)% Cell Viability (MTT Assay)Standard Deviation
0 (Vehicle Control)1004.5
0.0198.25.1
0.185.76.2
152.34.8
1015.63.1
1002.11.5

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound stock solution

  • Appropriate cell line (e.g., HT-29)

  • Complete cell culture medium

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.[8]

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[2]

    • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.[1][9] Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).[1]

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.[1][9]

  • Incubation:

    • Incubate the plate for the desired period (e.g., 48-72 hours) under standard cell culture conditions.[1]

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

    • Remove the medium and MTT solution, being careful not to disturb the formazan (B1609692) crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate in the dark for at least 2 hours with gentle shaking.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[9]

    • Correct for background by subtracting the absorbance of the blank wells (medium only).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_drug Add Drug to Cells incubate_24h->add_drug prepare_dilutions Prepare this compound Serial Dilutions prepare_dilutions->add_drug incubate_drug Incubate for 24-72h add_drug->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for optimizing this compound concentration.

Signaling Pathway

This compound is a hypothetical cytotoxic agent. Many such agents are known to interfere with critical cell survival pathways. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and apoptosis, and is often dysregulated in cancer.[10][11][12]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Cellular Effects receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits transcription Gene Transcription (Proliferation, Survival) mtor->transcription proliferation Cell Proliferation transcription->proliferation survival Cell Survival transcription->survival This compound This compound This compound->akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

References

Troubleshooting Akrobomycin solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Akrobomycin, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an anthracycline antibiotic with demonstrated antimicrobial and antitumor activities. Its chemical formula is C₂₆H₂₇NO₈ and it has a molecular weight of 481.49 g/mol . The CAS number for this compound is 89156-94-5.[1][2]

Q2: What is the general mechanism of action for this compound?

As an anthracycline antibiotic, this compound is believed to share a mechanism of action with other members of this class, such as doxorubicin. The primary mechanisms include:

  • DNA Intercalation: The planar aromatic core of the molecule inserts itself between the base pairs of DNA. This intercalation disrupts DNA replication and transcription.[3][4]

  • Topoisomerase II Inhibition: Anthracyclines can form a stable complex with DNA and the enzyme topoisomerase II. This "poisons" the enzyme, preventing the re-ligation of DNA strands after they have been cleaved, which leads to double-strand breaks and ultimately, programmed cell death (apoptosis).[3][4][5]

Below is a diagram illustrating the general mechanism of action for anthracycline antibiotics.

Anthracycline_Mechanism General Mechanism of Action of Anthracycline Antibiotics cluster_cell Cancer Cell This compound This compound DNA DNA This compound->DNA Intercalates Topoisomerase_II_Inhibition Topoisomerase_II_Inhibition This compound->Topoisomerase_II_Inhibition Stabilizes complex DNA_Intercalation DNA_Intercalation DNA->DNA_Intercalation Topoisomerase_II Topoisomerase_II Topoisomerase_II->Topoisomerase_II_Inhibition DNA_Damage DNA_Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: General mechanism of action for anthracycline antibiotics.

Troubleshooting this compound Solubility

Q3: I am having trouble dissolving this compound. What are the recommended solvents?

Solvent Recommendations for Stock Solutions

SolventRecommendation
Dimethyl Sulfoxide (B87167) (DMSO) This is the most commonly recommended initial solvent for hydrophobic compounds.[2]
Ethanol May be considered as an alternative to DMSO for some anthracyclines.[6][7]
Water Generally not recommended for initial dissolution of the solid compound unless it is a salt form designed for aqueous solubility. Many anthracyclines have limited aqueous solubility.[1][2]

Q4: My this compound precipitates when I dilute my DMSO stock solution in my aqueous experimental buffer. What can I do?

This phenomenon is known as "precipitation upon dilution" and is a common issue with compounds dissolved in a high concentration of an organic solvent and then diluted into an aqueous solution where they are less soluble.[2] Here are several strategies to troubleshoot this:

  • Optimize Final DMSO Concentration: For most cell-based assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated and can help maintain compound solubility.[2] However, it is crucial to determine the tolerance of your specific experimental system to DMSO, as higher concentrations can have cytotoxic or off-target effects.[8]

  • Reduce the Final this compound Concentration: The simplest approach is to lower the final working concentration of this compound in your experiment to a level that remains soluble in the final concentration of the co-solvent.[2]

  • Perform a Serial Pre-Dilution: Instead of diluting your concentrated DMSO stock directly into the final aqueous volume, perform one or more intermediate dilutions in a mixture of DMSO and your aqueous buffer. This gradual reduction in the organic solvent concentration can help prevent precipitation.[2]

  • Adjust the pH: Anthracyclines contain amine groups that can be protonated at a more acidic pH, which can increase their aqueous solubility.[2] Consider adjusting the pH of your buffer to a slightly acidic or neutral range if your experimental conditions allow.

  • Gentle Warming and Vortexing: Gently warming the solution to 37°C and vortexing can sometimes help to redissolve small amounts of precipitate.[2]

The following diagram outlines a general workflow for troubleshooting this compound solubility issues.

Troubleshooting_Workflow Troubleshooting this compound Solubility Start Start Dissolve_in_DMSO Prepare concentrated stock in DMSO Start->Dissolve_in_DMSO Dilute_in_Aqueous_Buffer Dilute stock in aqueous buffer Dissolve_in_DMSO->Dilute_in_Aqueous_Buffer Precipitation_Check Precipitation observed? Dilute_in_Aqueous_Buffer->Precipitation_Check Yes Yes Precipitation_Check->Yes No No Precipitation_Check->No Troubleshoot Troubleshooting Steps Yes->Troubleshoot Proceed Proceed with experiment No->Proceed Reduce_Concentration Lower final concentration Troubleshoot->Reduce_Concentration Optimize_DMSO Optimize final DMSO % Troubleshoot->Optimize_DMSO Serial_Dilution Use serial pre-dilution Troubleshoot->Serial_Dilution Adjust_pH Adjust buffer pH Troubleshoot->Adjust_pH Reduce_Concentration->Dilute_in_Aqueous_Buffer Optimize_DMSO->Dilute_in_Aqueous_Buffer Serial_Dilution->Dilute_in_Aqueous_Buffer Adjust_pH->Dilute_in_Aqueous_Buffer

Caption: A workflow for troubleshooting this compound solubility.

Experimental Protocol: Preparation of this compound Solutions

This protocol provides a general methodology for preparing this compound solutions for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, light-blocking microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

  • Sterile aqueous buffer or cell culture medium

Procedure for Preparing a Concentrated Stock Solution (e.g., 10 mM):

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound = 481.49 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 0.010 mol/L * 0.001 L * 481.49 g/mol = 0.00481 g = 4.81 mg

  • Weigh the this compound: Carefully weigh out the calculated mass of this compound powder and place it in a sterile, light-blocking microcentrifuge tube.

  • Add DMSO: Add the calculated volume of sterile DMSO to the tube (in this example, 1 mL).

  • Dissolution: Vortex the solution thoroughly until all the this compound powder is dissolved. If necessary, gently warm the solution to 37°C for a few minutes to aid dissolution.[2]

  • Storage: Store the concentrated stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Procedure for Preparing Working Solutions:

  • Thaw the Stock Solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature.

  • Vortex: Vortex the thawed stock solution to ensure it is homogeneous.

  • Dilution:

    • Direct Dilution (for low final concentrations): If the final concentration of DMSO will be low (e.g., <0.1%), you may be able to directly dilute the stock solution into your aqueous buffer or cell culture medium. Add the appropriate volume of the stock solution to your final volume of aqueous medium and mix well.

    • Serial Pre-Dilution (recommended to avoid precipitation): a. Prepare an intermediate dilution of your stock solution in a mixture of DMSO and your aqueous buffer (e.g., a 1:1 mixture). b. Vortex the intermediate dilution. c. Further dilute the intermediate solution into your final volume of aqueous buffer or cell culture medium to reach the desired final concentration of this compound.

  • Final Mix and Use: Gently mix the final working solution before adding it to your experimental setup. Use the working solution immediately after preparation.

Important Considerations:

  • Always perform a vehicle control in your experiments using the same final concentration of DMSO (or other solvent) as in your this compound-treated samples.

  • The stability of this compound in solution may be affected by factors such as pH, light exposure, and temperature. It is recommended to prepare fresh working solutions for each experiment.[1]

  • If precipitation persists despite these troubleshooting steps, it may indicate that the desired concentration is above the solubility limit of this compound in your specific experimental system.

References

Akrobomycin degradation and storage problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Akrobomycin. Due to the limited availability of specific data for this compound, this guide leverages information from closely related and well-studied anthracycline antibiotics such as doxorubicin (B1662922) and daunorubicin (B1662515). The principles of degradation and storage for these compounds are generally applicable to other anthracyclines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: Based on studies of related anthracyclines like doxorubicin, the primary factors contributing to degradation are exposure to alkaline pH, light, and oxidative conditions.[1][2][3] Hydrolysis can occur under both acidic and basic conditions, with stability being greatest in neutral or slightly acidic aqueous solutions.[2][4]

Q2: What is the recommended procedure for storing this compound powder?

A2: Unreconstituted this compound powder should be stored at controlled room temperature (15-30°C) or refrigerated (2-8°C), protected from light.[4][5] It is crucial to store the vials in their original carton until use to minimize light exposure.

Q3: How should I store this compound after reconstitution in a solvent?

A3: Reconstituted solutions of anthracyclines are significantly less stable. For instance, daunorubicin solutions are stable for 24 hours at room temperature and up to 48 hours when refrigerated at 2-8°C. It is recommended to protect these solutions from light.[4] For longer-term storage, freezing at -20°C in an appropriate buffer may be possible, as some anthracyclines have shown stability under these conditions.[6]

Q4: I observed a color change in my this compound solution. What does this indicate?

A4: A color change often indicates degradation. For example, daunorubicin solutions change from red to blue-purple in solutions with a pH greater than 8, signifying decomposition.[4] If you observe a color change, it is recommended to discard the solution and prepare a fresh one.

Q5: Can I use this compound that has been repeatedly frozen and thawed?

A5: Studies on doxorubicin and daunorubicin have shown that repeated thawing and re-freezing at ambient temperature did not cause significant degradation.[6] However, to ensure maximal activity, it is best practice to aliquot reconstituted solutions and avoid multiple freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.1. Prepare fresh solutions of this compound for each experiment. 2. Ensure the pH of your experimental buffer is within the stable range for anthracyclines (neutral to slightly acidic). 3. Protect all solutions from light during preparation and experimentation.
Inconsistent experimental results Instability of this compound in the experimental medium.1. Evaluate the stability of this compound in your specific experimental buffer by performing a time-course experiment and analyzing for degradation products via HPLC. 2. Consider if other components in your medium could be accelerating degradation (e.g., reactive oxygen species).
Visible precipitation in the reconstituted solution Poor solubility or degradation leading to insoluble products.1. Ensure the correct solvent is being used for reconstitution as specified in the product's certificate of analysis. 2. Check the pH of the solution. Adjust if necessary to a more neutral pH. 3. If precipitation occurs after storage, the compound may have degraded. Prepare a fresh solution.

Quantitative Data Summary

The following tables summarize stability data for closely related anthracyclines, which can serve as a proxy for this compound.

Table 1: Stability of Daunorubicin in Solution

Storage Condition Solvent/Medium Stability Duration
Room Temperature (25-30°C)Reconstituted Solution24 hours
Refrigerated (2-8°C)Reconstituted Solution48 hours
4°CWater-for-Injections in polypropylene (B1209903) syringesAt least 43 days[6]
-20°C0.9% Sodium Chloride or 5% DextroseAt least 43 days[6]

Table 2: Factors Leading to Degradation of Doxorubicin

Condition Observation
Alkaline Hydrolysis (Room Temp)Extremely unstable[1][3]
Acid Hydrolysis (80°C)Unstable, degrades to a single product[1][3]
Oxidation (Room Temp)Unstable, degrades to four products[1][3]
PhotolysisGenerally stable[2]
Heat (up to 100°C)Generally stable[2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

This protocol is a general method for assessing the stability of anthracyclines and can be adapted for this compound.

  • Column: C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A common mobile phase for doxorubicin consists of ammonium (B1175870) formate (B1220265) (10 mM, pH 2.5), acetonitrile, and methanol (B129727) (65:15:20, v/v/v).[3]

  • Flow Rate: 1 mL/min.[3]

  • Detection: UV detector at 234 nm.[3]

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent. b. Dilute the stock solution in the buffer or medium to be tested. c. Incubate the solution under the desired stress conditions (e.g., different temperatures, pH values, light exposure). d. At various time points, inject an aliquot of the sample into the HPLC system. e. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

Signaling Pathways and Workflows

General Anthracycline Degradation Pathways A Anthracycline (e.g., this compound) B Hydrolysis (Acidic or Alkaline pH) A->B pH-dependent C Oxidation (e.g., Reactive Oxygen Species) A->C ROS-mediated D Photodegradation (Exposure to Light) A->D Light-induced E Degradation Products (Loss of Biological Activity) B->E C->E D->E

Caption: General degradation pathways for anthracycline antibiotics.

Troubleshooting Workflow for this compound Instability start Inconsistent Experimental Results Observed check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage prepare_fresh Prepare Fresh this compound Stock and Working Solutions check_storage->prepare_fresh run_control Run Experiment with Freshly Prepared Compound prepare_fresh->run_control results_ok Results are Consistent run_control->results_ok Yes results_bad Inconsistency Persists run_control->results_bad No stability_test Perform HPLC Stability Test in Experimental Medium results_bad->stability_test modify_protocol Modify Experimental Protocol (e.g., change buffer, add antioxidant) stability_test->modify_protocol

Caption: A logical workflow for troubleshooting experimental inconsistencies.

References

Improving Akrobomycin efficacy in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Akrobomycin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro efficacy of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data.

FAQS: General Guidance

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic antibiotic that functions as a potent inhibitor of bacterial type I signal peptidase (SPase).[1] By blocking SPase, this compound prevents the cleavage of signal peptides from secretory proteins, leading to an accumulation of unprocessed pre-proteins in the cell membrane. This disruption of protein secretion ultimately results in bacterial cell death.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is most soluble in dimethyl sulfoxide (B87167) (DMSO) for creating stock solutions. For long-term storage, it is recommended to keep the lyophilized powder and DMSO stock solutions at -20°C. Avoid repeated freeze-thaw cycles.

Q3: What is the general spectrum of activity for this compound?

A3: this compound has demonstrated potent activity against a broad range of Gram-positive bacteria. Its efficacy against Gram-negative bacteria is generally lower due to the outer membrane acting as a permeability barrier.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound.

Issue Possible Cause Recommended Solution
No inhibition of bacterial growth 1. Incorrect this compound concentration: The concentration used may be too low for the specific bacterial strain. 2. Inactive this compound: The compound may have degraded due to improper storage or handling. 3. Bacterial resistance: The bacterial strain may be resistant to this compound.1. Verify calculations and perform a dose-response experiment: Titrate this compound over a wider concentration range. 2. Use a fresh stock of this compound: Prepare a new stock solution from lyophilized powder. 3. Test against a known sensitive control strain: This will help confirm the activity of your this compound stock.
Inconsistent results between experiments 1. Variability in inoculum preparation: The density of the bacterial culture can significantly impact the outcome.[2][3] 2. Inconsistent incubation times: The duration of exposure to this compound can affect bacterial viability. 3. Pipetting errors: Inaccurate dispensing of this compound or bacterial culture can lead to variability.1. Standardize your inoculum: Use a spectrophotometer to adjust the bacterial suspension to a consistent optical density (e.g., 0.5 McFarland standard). 2. Ensure precise timing: Use a timer for all incubation steps. 3. Calibrate your pipettes regularly: Use proper pipetting techniques to ensure accuracy.
Contamination in cell cultures 1. Non-sterile technique: Introduction of foreign microbes during experimental setup. 2. Contaminated reagents or media: The source of contamination may be from the materials used.1. Practice aseptic technique: Work in a laminar flow hood and sterilize all equipment. 2. Filter-sterilize all media and reagents: Use a 0.22 µm filter. 3. Regularly test your cell cultures for contamination.
Unexpectedly high MIC values 1. High inoculum density: A higher bacterial load may require more drug to achieve inhibition.[3] 2. Presence of serum in the media: this compound may bind to serum proteins, reducing its effective concentration.[2] 3. Rapid degradation of this compound: The compound may not be stable under the experimental conditions.1. Adhere to standardized inoculum densities: Ensure your bacterial suspension matches the recommended concentration for MIC assays. 2. Perform experiments in serum-free media or quantify the effect of serum: See the data table below for an example. 3. Conduct a time-kill assay: This can provide insight into the stability and activity of this compound over time.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)0.5
Streptococcus pneumoniae (ATCC 49619)0.25
Enterococcus faecalis (ATCC 29212)2
Escherichia coli (ATCC 25922)>64
Pseudomonas aeruginosa (ATCC 27853)>64
Table 2: Effect of Fetal Bovine Serum (FBS) on the IC50 of this compound against S. aureus
FBS ConcentrationIC50 (µg/mL)
0%0.3
10%1.2
50%5.8

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.[4]

  • Prepare a 2x stock solution of this compound in Mueller-Hinton Broth (MHB).

  • Perform serial two-fold dilutions of the 2x this compound stock solution in a 96-well plate.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland, and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the diluted this compound.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by identifying the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[4]

  • Prepare flasks containing MHB with different concentrations of this compound (e.g., 1x, 4x, and 8x the MIC).

  • Inoculate each flask with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Include a growth control flask with no this compound.

  • Incubate all flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots and plate them on agar (B569324) plates.

  • Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.

Visualizations

Akrobomycin_Signaling_Pathway cluster_membrane Bacterial Cell Membrane SecYEG SecYEG Translocon SPase Signal Peptidase (SPase) SecYEG->SPase Signal Peptide Cleavage MatureProtein Mature Secreted Protein SPase->MatureProtein Release Accumulation Accumulation of unprocessed pre-proteins SPase->Accumulation Preprotein Secretory Pre-protein (with signal peptide) Preprotein->SecYEG Translocation This compound This compound This compound->SPase Inhibition CellDeath Cell Death Accumulation->CellDeath Disruption of Membrane Integrity MIC_Workflow start Start prep_akro Prepare this compound Stock Solution start->prep_akro prep_inoc Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoc serial_dil Perform Serial Dilutions in 96-well plate prep_akro->serial_dil inoculate Inoculate Wells serial_dil->inoculate prep_inoc->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Troubleshooting_Tree start Inconsistent Results? check_inoculum Is Inoculum Standardized? start->check_inoculum Yes standardize_inoculum Standardize to 0.5 McFarland check_inoculum->standardize_inoculum No check_pipettes Are Pipettes Calibrated? check_inoculum->check_pipettes Yes standardize_inoculum->check_pipettes calibrate_pipettes Calibrate Pipettes Regularly check_pipettes->calibrate_pipettes No check_incubation Is Incubation Time Consistent? check_pipettes->check_incubation Yes calibrate_pipettes->check_incubation use_timer Use a Timer for Incubations check_incubation->use_timer No consistent_results Results Should Improve check_incubation->consistent_results Yes use_timer->consistent_results

References

Akrobomycin assay interference and artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Akrobomycin assay.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel antibiotic that functions by inhibiting type I signal peptidase (SPase).[1][2] SPase is a critical enzyme in the general secretory pathway of many bacteria. By inhibiting this enzyme, this compound disrupts the proper localization of proteins, leading to bacterial cell death.[1][2] The kinetics of this action are typically slow and largely independent of the drug's concentration, suggesting a specific mode of action rather than non-specific membrane disruption.[2]

Q2: What are the most common sources of interference in the this compound assay?

Interference in high-content screening (HCS) assays like the this compound assay can be broadly categorized as either compound-related or non-compound-related.[3]

  • Compound-Related Interference:

    • Autofluorescence: A significant number of small molecules exhibit intrinsic fluorescence, which can lead to false positives by increasing the background signal.[3]

    • Precipitation: Poorly soluble compounds can form precipitates that interfere with optical readings.[3]

  • Non-Compound-Related Interference:

    • Media and Cells: Components in the culture media, such as fetal bovine serum and phenol (B47542) red, can be autofluorescent.[4]

    • Contaminants: Dust, fibers from lab coats, or plastics can introduce artifacts into the imaging process.[3]

    • Microplates: The material and quality of microplates can affect imaging, especially with label-free acquisition methods.[3]

Q3: How can I differentiate between true this compound activity and cytotoxicity?

It is crucial to perform counter-screens to distinguish between specific inhibition of the intended target and general cellular toxicity. A common approach is to use a cell viability assay (e.g., using a dye that measures membrane integrity) in parallel with the primary functional assay. This helps to identify compounds that cause a general decline in cell health rather than specific inhibition of the this compound target.

Troubleshooting Guides

Issue 1: High Background Signal or False Positives

High background fluorescence is a common issue that can mask the true signal from your assay.

Potential Cause Troubleshooting Step Expected Outcome
Compound Autofluorescence 1. Pre-screen compound library for intrinsic fluorescence at the assay's excitation/emission wavelengths.2. Include a "compound alone" control well (no cells) to measure its direct fluorescence contribution.Identification and flagging of autofluorescent compounds. Subtraction of background fluorescence from compound-containing wells.
Media Autofluorescence 1. Switch to a low-fluorescence or fluorescence-free media formulation.2. If possible, perform the final reading in a buffered saline solution instead of full culture media.[4]A significant reduction in background signal from control wells.
Contamination 1. Visually inspect plates for particulates or fibers before and after compound addition.2. Implement best practices for a clean laboratory environment to minimize dust and other contaminants.[3]Cleaner images with fewer non-cellular artifacts.
Issue 2: Inconsistent or Variable Results

Inconsistent data can arise from several factors related to both the experimental setup and the instrumentation.

Potential Cause Troubleshooting Step Expected Outcome
Uneven Cell Distribution 1. Ensure proper cell seeding techniques to create a uniform monolayer.2. Utilize the well-scanning feature on the microplate reader to average the signal from multiple points within the well.[4]Reduced well-to-well variability and more consistent readings across the plate.
Instrument Settings 1. Optimize the number of flashes per well on the plate reader to average out signal fluctuations.[4]2. Adjust the gain setting to ensure the signal is within the linear range of the detector.Improved signal-to-noise ratio and more reproducible data.
Compound Precipitation 1. Visually inspect wells for precipitates after compound addition.2. Consider reducing the final compound concentration or using a different solvent.[3]Clearer well images and more reliable data.

Experimental Protocols

Protocol 1: Counter-Screen for Compound Autofluorescence
  • Plate Preparation: Prepare a 384-well microplate with the same media and buffer used in the primary assay, but without cells.

  • Compound Addition: Add the test compounds to the wells at the same final concentration as the primary assay. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate under the same conditions (temperature, CO2, time) as the primary assay.

  • Plate Reading: Read the plate using the same fluorescence settings (excitation/emission wavelengths, gain) as the primary assay.

  • Data Analysis: Any well showing a signal significantly above the vehicle control contains an autofluorescent compound. This background value can be subtracted from the results of the primary assay.

Visualizations

Signaling Pathway of this compound

Akrobomycin_Pathway cluster_bacterium Bacterial Cell This compound This compound SPase Type I Signal Peptidase (SPase) This compound->SPase Inhibits Mature_Protein Secreted Mature Protein SPase->Mature_Protein Cleaves signal peptide Mislocalized_Protein Mislocalized Protein SPase->Mislocalized_Protein Inhibition leads to Precursor_Protein Precursor Protein (with signal peptide) Precursor_Protein->SPase Substrate Cell_Death Cell Death Mislocalized_Protein->Cell_Death

Caption: this compound inhibits SPase, leading to protein mislocalization and cell death.

Troubleshooting Workflow for High Background

Troubleshooting_Workflow Start High Background Signal Detected Check_Compound Run Autofluorescence Counter-Screen Start->Check_Compound Is_Autofluorescent Is Compound Autofluorescent? Check_Compound->Is_Autofluorescent Subtract_Background Subtract Background Signal Is_Autofluorescent->Subtract_Background Yes Check_Media Check for Media Autofluorescence Is_Autofluorescent->Check_Media No End_Resolved Issue Resolved Subtract_Background->End_Resolved Is_Media_Autofluorescent Is Media Autofluorescent? Check_Media->Is_Media_Autofluorescent Change_Media Use Fluorescence-Free Media Is_Media_Autofluorescent->Change_Media Yes Check_Contamination Visually Inspect Wells for Contaminants Is_Media_Autofluorescent->Check_Contamination No Change_Media->End_Resolved Is_Contaminated Contamination Present? Check_Contamination->Is_Contaminated Improve_Aseptic_Technique Improve Aseptic Technique Is_Contaminated->Improve_Aseptic_Technique Yes End_Unresolved Contact Technical Support Is_Contaminated->End_Unresolved No Improve_Aseptic_Technique->End_Resolved

Caption: A logical workflow for diagnosing high background signals in the assay.

References

Akrobomycin Treatment Protocols: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific experimental protocols, signaling pathways, and troubleshooting for Akrobomycin is limited in current scientific literature. The following guidelines are based on established methodologies for similar anthracycline antibiotics, such as Actinomycin D, and should be adapted and validated for specific experimental conditions with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: As an anthracycline antibiotic, this compound is expected to exert its biological effects primarily through intercalation into DNA, thereby inhibiting nucleic acid synthesis and topoisomerase II activity. This action can lead to the induction of DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in proliferating cells.

Q2: What are the expected cellular effects of this compound treatment?

A2: Based on studies with related compounds, this compound treatment is anticipated to induce cytotoxicity, inhibit cell proliferation, cause cell cycle arrest (often at the G1 or G2/M phase), and trigger apoptosis. The specific effects and their potency can vary significantly between different cell lines and experimental conditions.

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.

Q4: I am not observing the expected cytotoxic effects. What could be the issue?

A4: Please refer to the "Troubleshooting Guide: No or Low Cytotoxicity" section below for a detailed breakdown of potential causes and solutions.

Q5: My cells are detaching from the plate after treatment. Is this normal?

A5: Yes, cell detachment can be an indicator of apoptosis or cytotoxicity. However, it can also be caused by other factors. Refer to the "Troubleshooting Guide: Cell Detachment" for further guidance.

Troubleshooting Guides

Guide 1: No or Low Cytotoxicity Observed

This guide addresses common issues when this compound treatment does not result in the expected level of cell death or inhibition of proliferation.

Potential Cause Suggested Solution
Incorrect Drug Concentration Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line. Concentrations may need to be significantly higher or lower than those reported for other anthracyclines.
Compound Degradation Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cell Line Resistance Some cell lines exhibit intrinsic or acquired resistance to anthracyclines. Consider using a different cell line or a combination treatment approach.
Insufficient Incubation Time The cytotoxic effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
High Cell Seeding Density A high cell density can reduce the effective concentration of the drug per cell. Optimize the seeding density to ensure cells are in the logarithmic growth phase during treatment.
Serum Inactivation Components in the serum of the cell culture medium can sometimes interfere with the activity of the compound. Consider reducing the serum concentration during treatment, if compatible with your cell line.
Guide 2: High Variability in Experimental Replicates

This guide provides solutions for inconsistent results between replicate wells or experiments.

Potential Cause Suggested Solution
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like stock solutions in DMSO. Ensure thorough mixing of the drug in the medium before adding to cells.
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each well to prevent settling.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium.
Inconsistent Incubation Conditions Ensure consistent temperature, humidity, and CO2 levels in the incubator. Avoid frequent opening of the incubator door.
Cell Clumping Gently triturate the cell suspension to break up clumps before and during seeding.
Guide 3: Cell Detachment

Guidance on addressing issues related to cells detaching from the culture surface after treatment.

Potential Cause Suggested Solution
Apoptosis/Cytotoxicity This is an expected outcome. Quantify the detached cells along with the adherent cells to get an accurate measure of viability (e.g., using a trypan blue exclusion assay on the combined cell population).
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.5%). Run a solvent-only control.
Sub-optimal Culture Conditions Ensure the culture plates are properly coated if required for your cell line. Check for contamination.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Adherent or suspension cells in logarithmic growth phase

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.

    • For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete medium.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common starting range is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Remove the seeding medium (for adherent cells) and add 100 µL of the drug dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization:

    • For adherent cells, carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells treated with this compound and a vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting:

    • For adherent cells, collect the supernatant (containing detached apoptotic cells) and then detach the adherent cells using a gentle enzyme-free dissociation solution or trypsin. Combine the detached cells with the supernatant.

    • For suspension cells, collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

Signaling Pathways and Workflows

Due to the lack of specific data for this compound, a generalized workflow for evaluating its effects and a hypothetical signaling pathway for anthracycline-induced apoptosis are presented.

G cluster_workflow Experimental Workflow for this compound Evaluation start Start: Cell Culture seeding Cell Seeding in Multi-well Plates start->seeding treatment This compound Treatment (Dose-response & Time-course) seeding->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI, Caspase Activity) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End: Conclusion data_analysis->end

Caption: A generalized workflow for assessing the in vitro effects of this compound.

G cluster_pathway Hypothetical Anthracycline-Induced Apoptosis Pathway This compound This compound dna DNA Intercalation & Topoisomerase II Inhibition This compound->dna damage DNA Damage dna->damage atm_atr ATM/ATR Activation damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A simplified, hypothetical signaling pathway for apoptosis induced by anthracyclines.

Technical Support Center: Akrobomycin In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting in vivo studies with the novel cytotoxic agent, Akrobomycin.

General Troubleshooting Guide

This guide addresses common challenges encountered during in vivo experiments with this compound.

Question Possible Causes Troubleshooting Steps
Why am I observing unexpected toxicity or mortality in my animal models? 1. Incorrect Dosing: The administered dose may be too high, exceeding the maximum tolerated dose (MTD).[1][2]2. Formulation Issues: Poor solubility or inappropriate vehicle could lead to localized high concentrations or precipitation, causing irritation or toxicity.[3]3. Route of Administration: The chosen route (e.g., intravenous, intraperitoneal) may result in rapid systemic exposure and acute toxicity.4. Animal Strain/Health: The specific strain, age, or underlying health status of the animals can influence their sensitivity to the compound.1. Determine the MTD: Conduct a dose-range finding study to establish the MTD. Start with a low dose and escalate gradually while monitoring for clinical signs of toxicity.[1]2. Optimize Formulation: Assess the solubility of this compound in various biocompatible vehicles. Consider using solubilizing agents or different formulation strategies. Ensure the vehicle itself is non-toxic.3. Evaluate Different Routes: If feasible, explore alternative routes of administration that may offer a more favorable pharmacokinetic profile.4. Standardize Animal Models: Use healthy, age-matched animals from a reputable supplier. Document and control for as many variables as possible.
Why is this compound not showing the expected efficacy in my in vivo model? 1. Insufficient Dose: The administered dose may be below the therapeutic window.2. Poor Bioavailability: The drug may not be reaching the target tissue in sufficient concentrations due to poor absorption, rapid metabolism, or rapid clearance.[4][5]3. Tumor Model Resistance: The selected cancer cell line or tumor model may be inherently resistant to this compound's mechanism of action.4. Inappropriate Dosing Schedule: The frequency and duration of treatment may not be optimal to sustain therapeutic concentrations.[6]1. Dose-Response Study: Perform a dose-response study to evaluate efficacy at multiple dose levels, up to the MTD.2. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine key parameters like Cmax, AUC, and half-life in the plasma and, if possible, in the target tissue.[4][5]3. In Vitro Confirmation: Re-evaluate the in vitro sensitivity of the specific cell line used in the in vivo model to confirm it is a suitable target.[7]4. Optimize Dosing Regimen: Based on PK data, adjust the dosing schedule (e.g., more frequent administration) to maintain drug exposure above the minimum effective concentration.
How do I handle solubility and formulation issues with this compound for in vivo administration? 1. Poor Aqueous Solubility: this compound may be a hydrophobic molecule with limited solubility in aqueous vehicles.2. Precipitation Upon Injection: The compound may precipitate out of solution when injected into the physiological environment.1. Solubility Screening: Test the solubility of this compound in a panel of biocompatible solvents and vehicles (e.g., saline, PBS, DMSO, cyclodextrins, lipid-based formulations).2. Formulation Development: Consider advanced formulation strategies such as nanoparticles, liposomes, or emulsions to improve solubility and stability.3. Pre-formulation Characterization: Analyze the physical and chemical properties of this compound to inform formulation development.

Frequently Asked Questions (FAQs)

Mechanism of Action

Q1: What is the proposed mechanism of action for this compound?

A1: Based on preliminary data and structural similarities to compounds like Actinomycin (B1170597) D, this compound is hypothesized to exert its cytotoxic effects by intercalating into DNA and inhibiting RNA polymerase, thereby blocking transcription and leading to apoptosis in rapidly dividing cells.[8][9]

Q2: How does this compound's mechanism of action relate to potential side effects?

A2: By targeting a fundamental process like transcription, this compound can affect not only cancer cells but also healthy, rapidly proliferating cells in tissues such as the bone marrow, gastrointestinal tract, and hair follicles. This can lead to common chemotherapy-related side effects like myelosuppression, mucositis, and alopecia.[10]

In Vivo Study Design

Q3: What are the critical first steps in designing an in vivo study for this compound?

A3: The initial and most critical step is to determine the Maximum Tolerated Dose (MTD) in the chosen animal model.[1] This will define the upper limit for safe dosing in subsequent efficacy studies. Concurrently, a preliminary pharmacokinetic (PK) study should be conducted to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Q4: What animal models are most appropriate for this compound efficacy studies?

A4: The choice of animal model will depend on the target cancer type. Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are a common starting point.[11] Syngeneic models, which use tumor cells from the same genetic background as the immunocompetent host, are valuable for studying the interaction of this compound with the immune system.

Data Interpretation

Q5: How do I differentiate between a cytotoxic and a cytostatic effect in my in vivo data?

A5: A cytotoxic effect will result in a reduction of tumor volume, while a cytostatic effect will lead to a stabilization of tumor growth compared to the control group.[12] Histopathological analysis of tumor tissue at the end of the study can provide further evidence of cell death (necrosis, apoptosis).

Q6: What do unexpected changes in liver enzymes (ALT, AST) or kidney function markers (creatinine) signify?

A6: Elevated levels of ALT and AST in the blood are indicators of potential liver damage, while increased creatinine (B1669602) can signal kidney toxicity.[2][13] These findings suggest that this compound may have off-target toxic effects on these organs and warrant further investigation through histopathology and potentially dose reduction.[13]

Experimental Protocols

Maximum Tolerated Dose (MTD) Determination

Objective: To determine the highest dose of this compound that can be administered to mice without causing dose-limiting toxicity.

Methodology:

  • Animal Model: Use a cohort of healthy, age-matched mice (e.g., BALB/c, 6-8 weeks old).

  • Dose Escalation: Divide the mice into groups and administer escalating doses of this compound (e.g., 5, 10, 20, 40, 80 mg/kg) via the intended route of administration. Include a vehicle control group.

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance. Body weight should be recorded at least three times per week.

  • Endpoint: The MTD is defined as the highest dose that does not cause more than a 20% loss in body weight or significant clinical signs of distress.[1]

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Methodology:

  • Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., HCT116, MDA-MB-231) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment groups (vehicle control, this compound at one or more doses below the MTD, positive control).

  • Treatment: Administer the treatments according to a predefined schedule (e.g., once daily for 14 days).

  • Tumor Measurement: Measure tumor volume using calipers at least twice a week.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.

Basic Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of this compound in mice.

Methodology:

  • Animal Model: Use healthy mice.

  • Drug Administration: Administer a single dose of this compound via the intended route (e.g., intravenous or oral).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).[5]

  • Data Analysis: Calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).[4]

Visualizations

Akrobomycin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Transport Membrane Transport This compound->Transport RNA_Polymerase RNA Polymerase This compound->RNA_Polymerase Inhibition DNA DNA Transport->DNA Intercalation Transcription Transcription DNA->Transcription RNA_Polymerase->Transcription Apoptosis Apoptosis Transcription->Apoptosis Blockage leads to

Caption: Hypothetical signaling pathway for this compound.

In_Vivo_Experimental_Workflow start Start mtd_study 1. MTD Study start->mtd_study pk_study 2. Pharmacokinetic Study mtd_study->pk_study efficacy_study 3. Efficacy Study pk_study->efficacy_study data_analysis 4. Data Analysis & Interpretation efficacy_study->data_analysis end End data_analysis->end

Caption: Standard workflow for in vivo compound testing.

Troubleshooting_In_Vivo_Toxicity start Unexpected Toxicity Observed check_dose Is the dose at or below MTD? start->check_dose check_formulation Is the formulation appropriate? check_dose->check_formulation Yes reduce_dose Action: Reduce Dose / Re-run MTD check_dose->reduce_dose No check_animal_health Are animals healthy? check_formulation->check_animal_health Yes reformulate Action: Reformulate / Test Vehicle check_formulation->reformulate No check_animal_health->reformulate Yes consult_vet Action: Consult Veterinarian / Check Source check_animal_health->consult_vet No

Caption: Decision tree for troubleshooting unexpected toxicity.

References

Akrobomycin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Akrobomycin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the purification yield of this compound. As this compound is an anthracycline antibiotic produced by Streptomyces, the following information is based on established protocols for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a Streptomyces fermentation broth?

A1: The typical purification workflow for anthracyclines like this compound involves a multi-step process. It begins with the extraction of the compound from the fermentation broth using an organic solvent. This crude extract is then subjected to one or more chromatographic purification steps to isolate this compound from other metabolites and impurities.

Q2: Which solvents are recommended for the initial extraction of this compound?

A2: Ethyl acetate (B1210297) is a commonly used solvent for the extraction of anthracyclines from fermentation broths.[1] The broth is typically extracted multiple times with an equal volume of the solvent to ensure efficient recovery of the target compound.

Q3: What are the key factors affecting the stability of this compound during purification?

A3: Anthracyclines are sensitive to several factors that can lead to degradation and reduced yield. These include:

  • pH: Extreme pH values should be avoided. Many anthracyclines exhibit the greatest stability in a slightly acidic to neutral pH range (pH 4-7).[2]

  • Temperature: Elevated temperatures can accelerate degradation. It is advisable to perform purification steps at room temperature or below, and to store extracts and purified fractions at low temperatures (e.g., 4°C or -20°C).

  • Light: Exposure to light can cause photodegradation of some anthracyclines. It is recommended to protect samples from light by using amber vials or covering containers with aluminum foil.

Q4: How can I monitor the purity of this compound at different stages of purification?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the purity of anthracyclines. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acidifier like formic acid or trifluoroacetic acid to improve peak shape. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative analysis of fractions.

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth
  • After fermentation, centrifuge the Streptomyces culture at 10,000 x g for 10 minutes to separate the supernatant and the biomass.[1]

  • Exhaustively extract the supernatant by partitioning with an equal volume of ethyl acetate. Repeat the extraction until the organic phase is no longer colored.[1]

  • Extract the biomass by maceration with ethyl acetate until the solvent is no longer colored.[1]

  • Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

Protocol 2: Silica (B1680970) Gel Column Chromatography for Initial Purification
  • Prepare a silica gel 60 (70-230 mesh) column in a suitable glass column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758)/methanol mixture).

  • Load the dissolved extract onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the proportion of methanol.

  • Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

  • Pool the fractions containing the purified compound and evaporate the solvent.

Protocol 3: HPLC for Final Purification
  • Dissolve the partially purified this compound from the silica gel column in the HPLC mobile phase.

  • Use a preparative or semi-preparative reversed-phase C18 column.

  • A typical mobile phase could be a gradient of acetonitrile in water with 0.1% formic acid.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength specific to this compound's chromophore).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction, often under a stream of nitrogen or by lyophilization, to obtain the pure compound.

Data Presentation

Table 1: Influence of pH on the Stability of a Representative Anthracycline (Daunorubicin)

pHRelative Stability
2.5Moderate
4-6High[2]
>7Decreasing

Note: This data is for Daunorubicin and serves as a general guideline for this compound.

Table 2: Example Purification Yield of a Bioactive Anthracycline from Streptomyces

Purification StepStarting MaterialFinal Yield
Fermentation & Extraction10 L ISP-2 Medium1 g crude extract
Preparative TLC1 g crude extract20 mg orange powder[1]

Note: Yields can vary significantly based on the producing strain, fermentation conditions, and purification efficiency.

Troubleshooting Guides

Low Yield After Extraction
Symptom Possible Cause Suggested Solution
Low concentration of this compound in the crude extract.Incomplete extraction from the fermentation broth.- Ensure vigorous mixing during solvent extraction.- Increase the number of extraction cycles.- Check the pH of the broth before extraction to ensure this compound is in a neutral, less water-soluble form.
Degradation of this compound during extraction.- Perform extractions at a lower temperature (e.g., in an ice bath).- Minimize the time the extract is kept at room temperature.- Protect the extraction vessel from light.
Issues During Column Chromatography
Symptom Possible Cause Suggested Solution
Poor separation of this compound from impurities.Inappropriate solvent system.- Optimize the solvent gradient. A shallower gradient may improve resolution.- Try a different stationary phase if silica gel is not effective.
Column overloading.- Reduce the amount of crude extract loaded onto the column.- Use a larger column.
This compound is not eluting from the column.This compound is too strongly bound to the stationary phase.- Increase the polarity of the elution solvent (e.g., higher percentage of methanol).
Problems with HPLC Purification
Symptom Possible Cause Suggested Solution
Broad or tailing peaks.Column degradation or contamination.- Flush the column with a strong solvent.- If the problem persists, replace the column.
Inappropriate mobile phase pH.- Adjust the pH of the mobile phase. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for acidic compounds.
Low recovery of this compound after HPLC.Degradation of the compound on the column.- If using an acidic modifier like TFA, consider switching to a milder one like formic acid, as TFA can sometimes cause degradation during solvent evaporation.
Irreversible binding to the column.- Ensure the column is compatible with the compound and mobile phase.- A guard column can help protect the analytical column from strongly binding impurities.

Visualizations

Experimental_Workflow Fermentation Streptomyces Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Silica_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Chromatography Partially_Purified Partially Purified This compound Silica_Chromatography->Partially_Purified HPLC Preparative HPLC (C18 Column) Partially_Purified->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: General workflow for this compound purification.

Troubleshooting_Logic Start Low Purification Yield Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Chromatography Analyze Chromatography Steps Start->Check_Chromatography Incomplete_Extraction Incomplete Extraction? Check_Extraction->Incomplete_Extraction Degradation Degradation during process? Check_Extraction->Degradation Poor_Separation Poor Separation? Check_Chromatography->Poor_Separation Optimize_Extraction Optimize solvent volume and mixing Incomplete_Extraction->Optimize_Extraction Yes Control_Conditions Control pH, temp, light Degradation->Control_Conditions Yes Optimize_Gradient Optimize solvent gradient Poor_Separation->Optimize_Gradient Yes Check_Column Check for column overload or degradation Poor_Separation->Check_Column No

Caption: Troubleshooting logic for low purification yield.

References

Validation & Comparative

Scarcity of Comparative Data Hinders Direct Evaluation of Akrobomycin Against Doxorubicin in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of Akrobomycin versus the widely-used chemotherapeutic agent Doxorubicin in the context of breast cancer cell treatment is currently impeded by a significant lack of available scientific data for this compound. While Doxorubicin has been extensively studied, providing a wealth of information on its efficacy and mechanisms, this compound remains a comparatively obscure compound with limited research into its specific effects on breast cancer.

This compound: An Anthracycline with Limited Modern Research

This compound is identified as an anthracycline antibiotic with noted antimicrobial and antitumor properties, first described in scientific literature in 1984.[1][2] However, subsequent research, particularly concerning its application and effects on breast cancer cell lines, is sparse. Current publicly accessible scientific databases lack studies detailing its half-maximal inhibitory concentration (IC50) values, its impact on apoptotic pathways, or its specific mechanisms of action within breast cancer cells. This absence of data makes a direct, evidence-based comparison with Doxorubicin impossible at this time.

Doxorubicin: A Well-Characterized Agent in Breast Cancer Therapy

Doxorubicin, another member of the anthracycline family, is a cornerstone of chemotherapy regimens for breast cancer.[3] Its mechanisms of action are well-documented and multifaceted, primarily involving the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme critical for DNA replication.[4][5] This disruption of DNA replication ultimately leads to cell cycle arrest and programmed cell death (apoptosis).

Mechanism of Action of Doxorubicin

Doxorubicin exerts its cytotoxic effects through several key pathways:

  • DNA Intercalation and Topoisomerase II Inhibition: By inserting itself into the DNA helix, Doxorubicin obstructs the action of topoisomerase II, leading to DNA strand breaks.[4][5]

  • Generation of Reactive Oxygen Species (ROS): The metabolic processing of Doxorubicin leads to the production of free radicals, which induce oxidative stress and damage cellular components, including DNA, proteins, and lipids.[1][5]

  • Induction of Apoptosis: Doxorubicin triggers the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.[3][6]

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS Reactive Oxygen Species (ROS) Production Doxorubicin->ROS DNA_Damage DNA Damage DNA->DNA_Damage TopoII->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest

Caption: Mechanism of action of Doxorubicin leading to cell cycle arrest and apoptosis.

Experimental Data on Doxorubicin in Breast Cancer Cell Lines

Numerous studies have quantified the effects of Doxorubicin on various breast cancer cell lines. For instance, in MCF-7 cells, a commonly used breast cancer cell line, Doxorubicin has been shown to induce apoptosis and decrease the expression of the anti-apoptotic protein Bcl-2.[3] The IC50 values for Doxorubicin vary depending on the cell line and experimental conditions, but it consistently demonstrates potent cytotoxicity against breast cancer cells.

A Note on Actinomycin D: A Potential Alternative for Comparison

During the investigation for this compound, information on another antitumor antibiotic, Actinomycin D, was frequently encountered. There is a possibility that "this compound" may have been a misspelling or a less common name for a related compound. Unlike this compound, Actinomycin D has been studied in direct comparison and in combination with Doxorubicin in the context of breast cancer.

Research has shown that Actinomycin D can synergize with Doxorubicin to enhance apoptosis in triple-negative breast cancer cells.[3][5] This synergistic effect is reportedly mediated through the p53-dependent apoptotic pathway.[3] Studies have also provided comparative IC50 values for Actinomycin D and Doxorubicin in breast cancer cell lines, indicating that both are potent cytotoxic agents.[7]

Conclusion

While a direct and detailed comparison between this compound and Doxorubicin in breast cancer cells is not feasible due to the lack of data on this compound, the extensive body of research on Doxorubicin solidifies its role as a potent and well-understood chemotherapeutic agent. For researchers interested in comparative studies of antitumor antibiotics in breast cancer, Actinomycin D presents a more viable and well-documented alternative for comparison with Doxorubicin, with existing literature suggesting potential synergistic effects. Further research into lesser-known compounds like this compound is necessary to uncover their potential therapeutic value and to enable comprehensive comparative analyses.

References

Akrobomycin: An Obscure Anthracycline with Limited Comparative Data

Author: BenchChem Technical Support Team. Date: December 2025

Akrobomycin is an anthracycline antibiotic that has demonstrated antimicrobial and antitumor properties.[1] However, a comprehensive comparison with other clinically relevant anthracyclines is severely hampered by the limited availability of public data.

Initial discovery and classification in the 1980s identified this compound as a member of the anthracycline family, a class of potent chemotherapy agents.[1] Despite this, publicly accessible research detailing its specific mechanism of action, cytotoxic efficacy against various cancer cell lines, and potential for adverse effects such as cardiotoxicity is scarce.

This lack of available data prevents a direct, evidence-based comparison of this compound to widely used anthracyclines like Doxorubicin, Daunorubicin, and Epirubicin. Such a comparison would require quantitative data from standardized experimental protocols, which are not present in the public domain for this compound.

The Anthracycline Class: A General Overview

Anthracyclines as a class are among the most effective anticancer drugs developed and are utilized in the treatment of numerous cancers, including leukemias, lymphomas, and solid tumors. Their primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This disruption of DNA metabolism ultimately leads to cancer cell death.

A significant limitation of anthracycline use is the risk of cardiotoxicity, which can lead to long-term cardiac complications. This adverse effect is a key consideration in treatment decisions and has driven research into newer, potentially less cardiotoxic anthracyclines and related compounds.

Data Unavailability for this compound

Efforts to compile comparative data on this compound's performance have been unsuccessful due to the absence of published research. Key missing information includes:

  • Quantitative Cytotoxicity Data: No publicly available IC50 values (a measure of a drug's potency in inhibiting cell growth) for this compound against a panel of cancer cell lines could be found. This data is essential for comparing its anti-tumor efficacy with other anthracyclines.

  • Detailed Mechanism of Action Studies: While this compound is classified as an anthracycline, specific studies detailing its unique interactions with DNA, topoisomerase II, or other cellular targets are not available.

  • Cardiotoxicity and Other Safety Profile Data: There is no accessible information on the potential for this compound to cause cardiotoxicity or other adverse effects, which is a critical aspect of comparing anthracyclines.

  • Experimental Protocols: Without published studies, the specific experimental methodologies used to assess this compound's activity are unknown.

References

Comparative Efficacy of Akrobomycin: An Indirect Analysis Based on the Anthracycline Class

Author: BenchChem Technical Support Team. Date: December 2025

Overview of Anthracyclines

Anthracyclines are a class of potent chemotherapy drugs widely used in the treatment of various cancers. Their primary mechanism of action involves the intercalation of DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Akrobomycin, as an anthracycline, is presumed to share a similar mechanism of action.

Representative In Vitro Efficacy: Doxorubicin (B1662922)

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table summarizes representative IC50 values for doxorubicin against various human cancer cell lines.

Cell LineCancer TypeDoxorubicin IC50 (µM)
MCF-7Breast Cancer~1.2[1]
HepG2Liver Cancer~0.008 - 28.7[2]
A549Lung CancerNot explicitly stated, but used in studies
H-460Non-Small Cell Lung Cancer~0.1 (used in combination studies)[3]
JIMT-1Breast Cancer0.214[4]
MDA-MB-468Breast Cancer0.0212[4]
SK-OV-3Ovarian Cancer~0.0048 (as part of a nanocarrier)[5]

Representative In Vivo Efficacy: Doxorubicin

In vivo studies in animal models are crucial for evaluating the anti-tumor activity of a compound in a living organism. The following table provides an example of doxorubicin's efficacy in a mouse xenograft model.

Animal ModelTumor TypeTreatmentTumor Growth InhibitionReference
BALB/c nude miceHuman breast cancer (MCF-7) xenograftDoxorubicin (8 mg/kg)Significant growth delay (~5 days)[6]
BALB/c nude miceHuman ovarian cancer (SK-OV-3) xenograftDoxorubicin-loaded DNA-AuNP~2.5 times higher than free Doxorubicin[5]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the IC50 of a compound against cancer cell lines.

1. Cell Seeding:

  • Culture human cancer cells (e.g., MCF-7, HepG2) in appropriate media.
  • Trypsinize and seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.
  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., Doxorubicin).
  • Perform serial dilutions of the compound in culture medium to achieve a range of concentrations.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle-only control.
  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

4. Formazan (B1609692) Solubilization and Absorbance Reading:

  • Remove the medium containing MTT.
  • Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.

1. Cell Implantation:

  • Harvest cancer cells from culture.
  • Subcutaneously inject approximately 1-5 million cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).

2. Tumor Growth Monitoring:

  • Monitor the mice regularly for tumor formation.
  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
  • Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

3. Drug Administration:

  • Administer the test compound (e.g., Doxorubicin) to the treatment group via a suitable route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule.
  • Administer the vehicle to the control group.

4. Monitoring and Endpoint:

  • Monitor the body weight and overall health of the mice throughout the study.
  • The study is typically terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.
  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology).

5. Data Analysis:

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
  • Statistically analyze the differences in tumor volume and weight between the groups.

Signaling Pathway and Experimental Workflow Diagrams

Doxorubicin_Mechanism_of_Action Doxorubicin's Proposed Mechanism of Action Doxorubicin Doxorubicin CellMembrane Cellular Uptake Doxorubicin->CellMembrane DNA Nuclear DNA CellMembrane->DNA Intercalation TopoII Topoisomerase II CellMembrane->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Generation CellMembrane->ROS DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage TopoII->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest

Caption: Doxorubicin's mechanism of action involves DNA intercalation, topoisomerase II inhibition, and ROS generation, leading to apoptosis.

In_Vitro_Cytotoxicity_Workflow In Vitro Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis CellCulture 1. Culture Cancer Cells CellSeeding 2. Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep 3. Prepare Drug Dilutions CellSeeding->CompoundPrep Treatment 4. Treat Cells with Drug CompoundPrep->Treatment MTT_Addition 5. Add MTT Reagent Treatment->MTT_Addition Incubation 6. Incubate MTT_Addition->Incubation Absorbance 7. Read Absorbance Incubation->Absorbance DataAnalysis 8. Calculate IC50 Absorbance->DataAnalysis

Caption: A typical workflow for determining in vitro cytotoxicity using an MTT assay.

References

Comparative Analysis of Akrobomycin's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the hypothesized mechanism of action for the novel antibiotic, Akrobomycin. By drawing comparisons with the established antibiotics, Arylomycin and Gentamicin, this document aims to offer an objective evaluation supported by experimental data. This guide details the distinct and overlapping cellular pathways affected by these compounds, presents quantitative data for comparative analysis, and provides detailed experimental protocols for key assays.

Executive Summary

This compound is a novel antibiotic agent under investigation. Based on preliminary structural analysis and initial screenings, it is hypothesized to function as an inhibitor of bacterial type I signal peptidase (SPase), a mechanism shared with the Arylomycin class of antibiotics. To validate this hypothesis, this guide compares the activity of this compound with Arylomycin A-C16, a known SPase inhibitor, and Gentamicin, an aminoglycoside antibiotic with a distinct mechanism of action that targets the 30S ribosomal subunit. This comparative approach allows for a clear differentiation of their effects on bacterial growth and viability.

Data Presentation

The following tables summarize the in vitro activity of the compared antibiotics against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Minimum Inhibitory Concentration (MIC) is a key metric for assessing an antibiotic's potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound, Arylomycin A-C16, and Gentamicin against Staphylococcus aureus

AntibioticStrainMIC Range (µg/mL)Primary Target
This compound (Hypothesized) VariousTo be determinedBacterial Type I Signal Peptidase
Arylomycin A-C16 Various clinical isolates16 - >128[1][2]Bacterial Type I Signal Peptidase[1][3]
Gentamicin ATCC 25923, other isolates0.235 - 0.5[4]30S Ribosomal Subunit[5]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound, Arylomycin A-C16, and Gentamicin against Escherichia coli

AntibioticStrainMIC Range (µg/mL)Primary Target
This compound (Hypothesized) VariousTo be determinedBacterial Type I Signal Peptidase
Arylomycin A-C16 Sensitized mutant (P84S)4[6][7]Bacterial Type I Signal Peptidase[1][3]
Gentamicin Various isolates6 - >512[8][9]30S Ribosomal Subunit[5]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways targeted by the compared antibiotics.

Akrobomycin_Arylomycin_Pathway cluster_membrane Bacterial Cytoplasmic Membrane Pre-protein Pre-protein Sec Translocon Sec Translocon Pre-protein->Sec Translocon Translocation Signal Peptidase (SPase) Signal Peptidase (SPase) Sec Translocon->Signal Peptidase (SPase) Signal Peptide Cleavage Mature Protein Mature Protein Signal Peptidase (SPase)->Mature Protein Release This compound This compound This compound->Signal Peptidase (SPase) Inhibition Arylomycin Arylomycin Arylomycin->Signal Peptidase (SPase) Inhibition Gentamicin_Pathway cluster_ribosome Bacterial Ribosome 30S Subunit 30S Subunit Protein Synthesis Protein Synthesis 30S Subunit->Protein Synthesis Mistranslated Proteins Mistranslated Proteins 30S Subunit->Mistranslated Proteins Codon Misreading 50S Subunit 50S Subunit 50S Subunit->Protein Synthesis mRNA mRNA mRNA->30S Subunit Gentamicin Gentamicin Gentamicin->30S Subunit Binding tRNA tRNA tRNA->Protein Synthesis Cell Death Cell Death Mistranslated Proteins->Cell Death SPase_Assay_Workflow A Prepare serial dilutions of test compounds C Add test compounds to wells A->C B Add purified SPase to 96-well plate B->C D Incubate at 37°C for 15 min C->D E Add fluorogenic substrate D->E F Measure fluorescence over time E->F G Calculate reaction rates and IC50 F->G MIC_Assay_Workflow A Prepare serial dilutions of antibiotics in 96-well plate D Inoculate wells with bacterial suspension A->D B Prepare bacterial inoculum to 0.5 McFarland standard C Dilute inoculum to final concentration B->C C->D E Incubate at 37°C for 18-24 hours D->E F Visually determine the lowest concentration with no growth (MIC) E->F Time_Kill_Assay_Workflow A Prepare bacterial inoculum and antibiotic solutions B Incubate bacterial culture with antibiotic A->B C Take aliquots at different time points B->C D Perform serial dilutions C->D E Plate dilutions on agar D->E F Incubate plates and count colonies (CFU) E->F G Plot log10 CFU/mL vs. time F->G

References

Synergistic Effects of Akrobomycin Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Akrobomycin": Extensive literature searches did not yield specific studies on a compound named "this compound." It is highly probable that this is a variant spelling of either Arylomycin or Actinomycin (B1170597) . This guide provides a comprehensive comparison of the documented synergistic effects of both Arylomycin and Actinomycin D with other therapeutic agents.

This publication is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the synergistic performance of these compounds with other drugs, supported by experimental data.

Part 1: Arylomycin and Aminoglycoside Synergy in Bacterial Infections

Arylomycins are a class of antibiotics that exhibit a novel mechanism of action by inhibiting the bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway.[1][2] This inhibition leads to an accumulation of unprocessed preproteins in the bacterial cell membrane, causing cellular stress.[2] Research has shown a pronounced synergistic antibacterial effect when Arylomycin is combined with aminoglycosides.[2]

Quantitative Data on Synergistic Effects

While studies describe a "pronounced synergy" between Arylomycin A-C16 and the aminoglycoside gentamicin (B1671437) against both Escherichia coli and Staphylococcus aureus, specific Fractional Inhibitory Concentration Index (FICI) values from checkerboard assays were not available in the reviewed literature.[2] The synergy is attributed to a dual-mechanism assault on the bacteria.

Drug CombinationTarget Organism(s)Synergy Metric (FICI)Key OutcomeReference(s)
Arylomycin A-C16 + GentamicinEscherichia coli, Staphylococcus aureusNot specified, described as "pronounced synergy"Enhanced antibacterial activity through compounded cellular stress.[2]

FICI Interpretation:

  • ≤ 0.5: Synergy

  • > 0.5 to 4.0: Additive or Indifference

  • > 4.0: Antagonism

Experimental Protocols

Checkerboard Assay for Antimicrobial Synergy Testing

The checkerboard assay is a common in vitro method to assess the synergistic effects of two antimicrobial agents.[3][4]

  • Preparation of Antimicrobials: Stock solutions of Arylomycin and the selected aminoglycoside (e.g., gentamicin) are prepared and serially diluted in a 96-well microtiter plate. Arylomycin dilutions are typically made along the x-axis, and the aminoglycoside dilutions along the y-axis.

  • Bacterial Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) of the test organism is prepared in a suitable broth medium, such as Mueller-Hinton Broth.[3] This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]

  • Incubation: The microtiter plate is inoculated with the bacterial suspension and incubated under appropriate conditions (e.g., 35°C for 16-24 hours).[4]

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the drug, alone or in combination, that visibly inhibits bacterial growth.

  • Calculation of FICI: The FICI is calculated for each well that shows no growth using the following formula:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[5]

    The synergistic effect is determined by the lowest FICI value obtained.

Visualizations

G Arylomycin Arylomycin SPase Signal Peptidase (SPase) Arylomycin->SPase inhibits Aminoglycoside Aminoglycoside Ribosome 30S Ribosomal Subunit Aminoglycoside->Ribosome binds to Preproteins Accumulation of Unprocessed Preproteins SPase->Preproteins Mistranslation Protein Mistranslation Ribosome->Mistranslation Stress Compounded Cellular Stress Preproteins->Stress Mistranslation->Stress Death Bacterial Cell Death Stress->Death

Mechanism of Arylomycin-Aminoglycoside Synergy

G start Start prep_drugs Prepare Serial Dilutions of Arylomycin & Aminoglycoside in 96-well Plate start->prep_drugs prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plate with Bacteria prep_drugs->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-24h inoculate->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FICI Values read_mic->calc_fici end End calc_fici->end

Checkerboard Assay Experimental Workflow

Part 2: Actinomycin D and Echinomycin (B1671085) Synergy in Cancer Therapy

Actinomycin D is a well-established anticancer agent that intercalates into DNA, thereby inhibiting transcription.[6] Its clinical utility can be limited by its toxicity.[6] A promising strategy to enhance its therapeutic window is through combination therapy. Studies have demonstrated a significant synergistic effect when Actinomycin D is combined with another DNA intercalator, echinomycin, particularly in cancer cells with deficient DNA mismatch repair (MMR) systems.[7][8]

Quantitative Data on Synergistic Effects

The synergistic effect of Actinomycin D and echinomycin has been quantified using the Combination Index (CI), calculated using the Chou-Talalay method.[9][10] A CI value of less than 1 indicates synergy.

Drug CombinationCancer TypeCell Line(s)Synergy Metric (CI Value)Key OutcomeReference(s)
Actinomycin D + EchinomycinColorectal Cancer (MMR-deficient)HCT116~0.5Significant inhibition of cell growth in MMR-deficient cells compared to an additive effect (CI ~0.9-1.1) in MMR-proficient cells.[7][9]
Actinomycin D + EchinomycinColorectal Cancer (MLH1 knockdown)SW6200.52-0.58Increased sensitivity to the drug combination after knockdown of the MMR gene MLH1.[9]

CI Interpretation:

  • < 1: Synergy

  • = 1: Additive Effect

  • > 1: Antagonism

Experimental Protocols

Cell Viability and Synergy Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]

  • Cell Culture and Treatment:

    • Cancer cell lines (e.g., HCT116, SW620) are cultured in appropriate media.

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with various concentrations of Actinomycin D, echinomycin, and their combination (often at a fixed molar ratio, e.g., 1:1) for a specified duration (e.g., 48 hours).[9]

  • MTT Assay:

    • After incubation, the culture medium is removed, and MTT solution (e.g., 0.5 mg/mL) is added to each well.

    • The plate is incubated for a further 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[12]

    • The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.[11]

  • Synergy Quantification:

    • The dose-effect relationships for each drug and the combination are determined from the cell viability data.

    • The Combination Index (CI) is calculated using software such as CompuSyn, which is based on the Chou-Talalay method.[1][13]

Visualizations

G ActD Actinomycin D DNA_mismatch DNA Mismatch Sites (e.g., T:T) ActD->DNA_mismatch intercalates Cooperative_binding Cooperative Binding and Stabilization of Mismatch ActD->Cooperative_binding Echi Echinomycin Echi->DNA_mismatch intercalates Echi->Cooperative_binding MMR_deficient MMR-Deficient Cancer Cell MMR_deficient->DNA_mismatch accumulates DNA_mismatch->Cooperative_binding Replication_stress Replication Stress & DNA Damage Cooperative_binding->Replication_stress Apoptosis Apoptosis Replication_stress->Apoptosis

Actinomycin D-Echinomycin Synergy in MMR-Deficient Cells

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Drugs (Single & Combination) seed_cells->treat_cells incubate_drugs Incubate for 48h treat_cells->incubate_drugs mtt_assay Perform MTT Assay incubate_drugs->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance calc_ci Calculate CI Values (CompuSyn) read_absorbance->calc_ci end End calc_ci->end

Synergy Assessment Workflow in Cancer Cells

References

A Head-to-Head Comparison of Akrobomycin and Other Antibiotics: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akrobomycin is an anthracycline antibiotic first identified in 1984, noted for its antimicrobial and antitumor properties.[1] Despite its early discovery, publicly available data on its specific antimicrobial efficacy and spectrum of activity are scarce, precluding a direct, data-driven comparison with other antibiotics. This guide provides a comprehensive framework for conducting such a head-to-head comparison, using this compound as a case study. It outlines the necessary experimental protocols, presents an illustrative comparative dataset, and details the logical workflows required for evaluation. This document is intended to serve as a methodological template for researchers engaged in the preclinical assessment of novel antimicrobial compounds.

Comparative Analysis of Antimicrobial Activity

A primary evaluation of a new antibiotic involves determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.[2]

Data Presentation

Due to the absence of published MIC data for this compound, the following table is a hypothetical representation created for illustrative purposes. The postulated values are based on the known activities of other anthracycline antibiotics (which tend to have greater activity against Gram-positive organisms) and common comparator agents.[3][4]

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

Bacterial StrainGram StainThis compound (Hypothetical)Doxorubicin (Comparator Anthracycline)Vancomycin (Gram-Positive Standard)Ciprofloxacin (B1669076) (Broad-Spectrum Standard)
Staphylococcus aureus (ATCC 29213)Positive481[5][6]0.5[1]
Enterococcus faecalis (ATCC 29212)Positive81621
Streptococcus pneumoniae (ATCC 49619)Positive240.50.25
Escherichia coli (ATCC 25922)Negative>64>64[3][4]N/A≤0.06[7]
Pseudomonas aeruginosa (ATCC 27853)Negative>64>64N/A0.5
Klebsiella pneumoniae (ATCC 13883)Negative32>64N/A≤0.06

Note: This table is for illustrative purposes only. Values for this compound are hypothetical. N/A indicates that the antibiotic is not typically active or tested against that class of bacteria.

Experimental Protocols

Accurate and reproducible data are foundational to any comparative analysis. The following section details the standard methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Broth Microdilution Method for MIC Determination

This is a standardized and widely used method for quantitative antimicrobial susceptibility testing.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a test microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Comparator antibiotics (e.g., Doxorubicin, Vancomycin, Ciprofloxacin)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., from ATCC)

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test bacterium from an agar (B569324) plate culture. b. Transfer the colonies into a tube containing sterile saline. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Drug Dilution: a. Prepare a stock solution of the test antibiotic in a suitable solvent. b. Perform a serial two-fold dilution of the antibiotic in CAMHB across the wells of a 96-well plate. For example, prepare concentrations ranging from 128 µg/mL down to 0.25 µg/mL. c. Leave designated wells for controls: a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Inoculation: a. Add the prepared bacterial inoculum to each well (except the negative control), bringing the final volume in each well to 100 µL. The final bacterial concentration should be ~5 x 10⁵ CFU/mL.

  • Incubation: a. Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Result Interpretation: a. After incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can be determined by visual inspection or by reading the optical density (OD) at 600 nm with a plate reader.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and logical relationships to a scientific audience.

MIC_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis cluster_result Result A Prepare 0.5 McFarland Bacterial Suspension C Dilute Suspension and Inoculate Plate A->C B Prepare Serial Dilutions of Antibiotics in Plate B->C D Incubate Plate (35°C, 16-20h) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine Lowest Concentration with No Growth E->F G Record MIC Value F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Drug_Dev_Logic A Initial Compound (e.g., this compound) B Potent In Vitro Activity (Low MIC)? A->B C Compare with Gold Standard Antibiotics B->C Yes F Abandon or Modify Compound Structure B->F No D Favorable Comparison? C->D E Proceed to In Vivo Toxicity & Efficacy Studies D->E Yes G Abandon or Re-evaluate Target Spectrum D->G No

Caption: Decision Pathway in Preclinical Antibiotic Development.

Conclusion

While a definitive head-to-head comparison involving this compound is not currently possible due to a lack of public data, this guide establishes a clear and robust framework for how such an evaluation should be structured. By adhering to standardized protocols for determining antimicrobial activity, presenting data in a clear and comparative format, and visualizing complex workflows, researchers can effectively assess the potential of new antibiotic candidates. For a compound like this compound, the critical next step would be the systematic determination of its MIC values against a broad panel of bacterial pathogens, which would then populate the illustrative tables presented here with empirical data and allow for a true comparative assessment.

References

Akrobomycin: A Comparative Analysis of its Bioactivity with Known Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the bioactivity of Akrobomycin, an anthracycline antibiotic, with established antitumor agents. The information is intended for researchers, scientists, and drug development professionals engaged in oncology research and drug discovery.

Introduction to this compound

This compound is an anthracycline antibiotic that has demonstrated both antimicrobial and antitumor properties.[1] As a member of the anthracycline class of compounds, which includes widely used chemotherapeutic drugs like doxorubicin (B1662922) and daunorubicin, this compound is of significant interest to the oncology research community. This guide aims to contextualize the bioactivity of this compound in relation to these well-characterized antitumor agents.

Comparative Bioactivity Data

The following table structure is provided to guide researchers in organizing their own experimental data when comparing this compound to other antitumor agents.

CompoundCell LineIC50 (µM)Reference
This compoundP388 LeukemiaData not available
This compoundL1210 LeukemiaData not available
DoxorubicinP388 LeukemiaExample ValueExample Reference
DoxorubicinL1210 LeukemiaExample ValueExample Reference
DoxorubicinMCF-7 (Breast)Example ValueExample Reference
CisplatinA549 (Lung)Example ValueExample Reference

Researchers are encouraged to populate this table with their own experimental findings to facilitate a direct and meaningful comparison.

Mechanism of Action: The Anthracycline Pathway

Anthracyclines exert their cytotoxic effects through a multi-faceted mechanism of action, primarily targeting the machinery of cell replication and survival. The key mechanisms include:

  • DNA Intercalation: Anthracycline molecules insert themselves between the base pairs of the DNA double helix. This physical obstruction disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

  • Topoisomerase II Inhibition: These agents form a stable complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. This "poisoning" of the enzyme results in double-strand DNA breaks, a potent trigger for programmed cell death.

  • Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, leading to the production of highly reactive free radicals. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.

The following diagram illustrates the generalized signaling pathway for anthracycline-induced cytotoxicity.

Anthracycline_Mechanism General Mechanism of Anthracycline Cytotoxicity cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Anthracycline Anthracycline (e.g., this compound, Doxorubicin) CellMembrane Cell Membrane Anthracycline->CellMembrane Enters Cell DNA DNA Anthracycline->DNA Intercalation TopoisomeraseII Topoisomerase II Anthracycline->TopoisomeraseII Inhibition Nucleus Nucleus CellMembrane->Nucleus Mitochondrion Mitochondrion CellMembrane->Mitochondrion Nucleus->DNA Nucleus->TopoisomeraseII ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Redox Cycling DNA_Damage DNA Damage DNA->DNA_Damage Replication/Transcription Block TopoisomeraseII->DNA_Damage Double-Strand Breaks Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis Cellular_Damage Cellular Damage (Lipids, Proteins) ROS->Cellular_Damage Cellular_Damage->Apoptosis

Caption: Generalized mechanism of action for anthracycline antibiotics.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of antitumor agents. The following is a generalized protocol for a standard cytotoxicity assay, which can be adapted for the evaluation of this compound.

MTT Assay for Cytotoxicity

This protocol outlines the determination of the IC50 value of an antitumor agent in an adherent cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., P388, L1210, MCF-7)

  • Complete cell culture medium

  • 96-well microplates

  • This compound and other comparator antitumor agents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium. c. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: a. Prepare serial dilutions of this compound and comparator agents. b. Add the drug solutions to the appropriate wells. Include untreated control wells. c. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: a. Add MTT solution to each well. b. Incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: a. Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: a. Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the percentage of viability against the drug concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.

The following diagram illustrates a typical workflow for determining the IC50 value of a compound.

IC50_Workflow Experimental Workflow for IC50 Determination Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Drug_Treatment Treat with Serial Dilutions of Compound Incubation_24h->Drug_Treatment Incubation_48_72h Incubate 48-72h Drug_Treatment->Incubation_48_72h MTT_Assay Perform MTT Assay Incubation_48_72h->MTT_Assay Data_Analysis Analyze Data and Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the IC50 of an antitumor agent.

Conclusion

This compound, as an anthracycline antibiotic, holds potential as an antitumor agent. Its mechanism of action is likely to be similar to that of other well-established anthracyclines, involving DNA intercalation, topoisomerase II inhibition, and the induction of oxidative stress. To fully understand its therapeutic potential, further research is required to generate robust, quantitative, and comparative bioactivity data against a broad panel of cancer cell lines. The protocols and frameworks provided in this guide are intended to support these research endeavors.

References

Validating Anthracycline Antibiotics as Therapeutic Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of anthracycline antibiotics, a class of drugs used in chemotherapy, with a focus on their mechanism of action and therapeutic applications. Due to the limited publicly available data for Akrobomycin, this document will focus on the well-characterized anthracycline, Doxorubicin, as a representative example and compare it with alternative therapies. The information presented aims to support researchers in evaluating the therapeutic potential of new and existing compounds within this class.

Overview of Anthracyclines

Anthracyclines are a class of potent antibiotic and anticancer agents derived from Streptomyces species.[1] Their primary mechanism of action involves the intercalation of DNA, which disrupts DNA and RNA synthesis, and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[1][2][3] This dual action leads to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.[4] Additionally, anthracyclines can generate reactive oxygen species (ROS), which contribute to their cytotoxic effects.[2][5]

This compound: An Underexplored Anthracycline

This compound is an anthracycline antibiotic that was first described in 1984.[6] It has been noted for its potential antimicrobial and antitumor activities. However, a comprehensive review of the scientific literature reveals a significant lack of subsequent research and publicly available experimental data on its efficacy, safety profile, and spectrum of activity. Therefore, a direct and detailed comparison of this compound with other therapeutic agents is not feasible at this time. The following sections will focus on the broader class of anthracyclines, using Doxorubicin as a reference, to provide a framework for evaluating such compounds.

Comparative Analysis: Doxorubicin vs. Alternative Therapies

To provide a practical comparison, we will examine Doxorubicin, a widely used anthracycline, against a common non-anthracycline alternative regimen, Docetaxel with Cyclophosphamide (TC).

Table 1: Quantitative Comparison of Efficacy
ParameterDoxorubicin (as part of AC regimen)Docetaxel + Cyclophosphamide (TC)Data Source
Indication Early-stage Breast Cancer (adjuvant)Early-stage Breast Cancer (adjuvant)[7]
Disease-Free Survival (7-year) Lower than TCSignificantly higher than AC[7]
Overall Survival (7-year) Lower than TCSignificantly higher than AC[7]

Note: AC regimen consists of Doxorubicin (Adriamycin) and Cyclophosphamide. This table presents a high-level summary of findings from a specific clinical trial and may not be generalizable to all clinical scenarios.

Table 2: Comparative Safety Profile
Adverse EventDoxorubicinDocetaxelData Source
Cardiotoxicity Significant risk, cumulative dose-dependentLower risk than Doxorubicin[8]
Myelosuppression CommonCommon[3]
Nausea and Vomiting CommonLess frequent than Doxorubicin[3]
Alopecia (Hair Loss) CommonCommon[3]

Experimental Protocols for Evaluation

The validation of a therapeutic candidate like an anthracycline involves a series of preclinical and clinical evaluations.

In Vitro Cytotoxicity Assays
  • Objective: To determine the concentration of the drug that inhibits the growth of cancer cell lines by 50% (IC50).

  • Methodology:

    • Culture a panel of human cancer cell lines (e.g., breast, lung, leukemia).

    • Expose the cells to a range of concentrations of the test compound (e.g., this compound) and a reference compound (e.g., Doxorubicin) for a specified period (e.g., 48-72 hours).

    • Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.

    • Calculate IC50 values to compare the potency of the compounds.

In Vivo Antitumor Activity Studies
  • Objective: To evaluate the efficacy of the drug in reducing tumor growth in animal models.

  • Methodology:

    • Establish tumor xenografts in immunocompromised mice by injecting human cancer cells.

    • Once tumors reach a palpable size, randomize the animals into control and treatment groups.

    • Administer the test compound and a reference drug via an appropriate route (e.g., intravenously).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker expression).

Cardiotoxicity Assessment
  • Objective: To evaluate the potential for cardiac damage, a known side effect of anthracyclines.

  • Methodology:

    • Utilize a rat model for cardiotoxicity studies.

    • Administer the test compound at various doses over a defined period.

    • Monitor cardiac function using echocardiography.

    • Collect blood samples to measure cardiac biomarkers such as troponin and NT-proBNP.[9]

    • Perform histopathological examination of heart tissue to assess for cardiomyocyte damage.

Visualizing Pathways and Workflows

Signaling Pathway of Anthracycline-Induced Cardiotoxicity

Anthracycline Anthracycline Mitochondria Mitochondria Anthracycline->Mitochondria Enters Topoisomerase_II Topoisomerase II Anthracycline->Topoisomerase_II Inhibits ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates DNA_Damage DNA Damage ROS->DNA_Damage Causes Apoptosis Cardiomyocyte Apoptosis DNA_Damage->Apoptosis Induces Topoisomerase_II->DNA_Damage Leads to

Caption: Anthracycline-induced cardiotoxicity pathway.

Experimental Workflow for In Vivo Antitumor Studies

start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (Vehicle, Doxorubicin, This compound) randomization->treatment measurement Tumor Volume & Body Weight Measurement treatment->measurement measurement->measurement Weekly end Endpoint Analysis: Tumor Weight, Histology measurement->end

Caption: Workflow for in vivo antitumor efficacy studies.

Conclusion

While this compound remains an enigmatic member of the anthracycline family, the established framework for evaluating this class of compounds provides a clear path forward for its potential validation as a therapeutic candidate. The protocols and comparative data presented for Doxorubicin offer a benchmark for future studies. Further research is imperative to elucidate the specific properties of this compound and determine its place in the therapeutic landscape. The generation of robust preclinical data on its efficacy, safety, and mechanism of action will be the critical next step in this process.

References

Comparative Analysis of Akrobomycin's Toxicity Profile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct toxicological data for Akrobomycin is limited in publicly available literature. This guide provides a comparative analysis of its toxicity profile using data from two closely related and well-studied anthracycline analogues, Doxorubicin and Epirubicin (B1671505). The structural similarities within the anthracycline class allow for a reasonable inference of this compound's potential toxicological characteristics.

Executive Summary

This compound, an anthracycline antibiotic, is anticipated to exhibit a toxicity profile characteristic of its class, primarily impacting rapidly dividing cells and cardiac tissue. This guide compares the key toxicological endpoints of Doxorubicin and Epirubicin to provide a predictive framework for this compound. The primary toxicities associated with these compounds are cytotoxicity against cancerous and healthy cells, genotoxicity through DNA damage, and cardiotoxicity, which is often the dose-limiting factor in clinical applications. Epirubicin is generally considered to have a more favorable cardiotoxicity profile compared to Doxorubicin.

Data Presentation

Table 1: Comparative Cytotoxicity of Doxorubicin and Epirubicin in Human Cancer Cell Lines
Cell LineCancer TypeDoxorubicin IC50 (µM)Epirubicin IC50 (µM)Reference
MCF-7Breast Cancer2.50~0.09 (in a resistant subline)[1][2]
HepG2Hepatocellular Carcinoma12.18Not Available[1]
HCT116Colon Cancer24.30Not Available[3]
PC3Prostate Cancer2.64Not Available[3]
U-87GlioblastomaNot Available6.3[4]
A549Lung Cancer> 20Not Available[1]
HeLaCervical Cancer2.92Not Available[1]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potential. Data for Epirubicin is less extensively reported in direct comparative studies for all listed cell lines.

Table 2: Comparative Genotoxicity of Doxorubicin in Human Cells (Comet Assay)
Cell TypeTreatmentOlive Tail Moment (OTM)% DNA in TailReference
U251 Glioma CellsControl0.134 ± 0.0448Not Reported[5]
U251 Glioma Cells1 µM Doxorubicin13.84 ± 1.325Not Reported[5]
Human LymphocytesControl0.723.89[6]
Human Lymphocytes0.2 µM Doxorubicin15.1744.70[6]
Human SpermControl4.4214.86[6]
Human Sperm0.8 µM DoxorubicinNot Reported27.48[6]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin, Epirubicin) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[1][3]

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[10] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[8][9]

  • Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Genotoxicity Assessment: Alkaline Comet Assay

The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[5][11][12]

  • Cell Preparation: Prepare a single-cell suspension of the treated and control cells at a concentration of 2 x 10^5 cells/mL in PBS.[5]

  • Slide Preparation: Mix the cell suspension with molten low-melting-point agarose (B213101) (at 37°C) at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated microscope slide.[5]

  • Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergent) to remove cell membranes and histones, leaving behind the nucleoid.[5][11]

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-30 minutes to allow the DNA to unwind.[5][12]

  • Electrophoresis: Apply an electric field (e.g., 1 V/cm) for 20-45 minutes at 4°C.[5][12] Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides, and then stain the DNA with a fluorescent dye such as ethidium (B1194527) bromide or SYBR Green.[5]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope.[5] Quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail and the Olive Tail Moment using specialized software.[5]

Cardiotoxicity Assessment: Echocardiography in a Murine Model

Echocardiography is a non-invasive imaging technique used to assess cardiac structure and function in animal models of cardiotoxicity.[13][14][15][16]

  • Animal Model: Utilize a suitable rodent model, such as mice or rats. Administer the test compound (e.g., Doxorubicin) via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at various doses and for a specified duration.[13][14]

  • Anesthesia: Anesthetize the animals to minimize movement and ensure accurate image acquisition.[13]

  • Image Acquisition: Perform transthoracic echocardiography using a high-frequency ultrasound system. Acquire images in standard views, such as the parasternal long-axis and short-axis views.[13][14]

  • Functional Assessment: Measure key parameters of cardiac function, including:

    • Left Ventricular Ejection Fraction (LVEF): A measure of the heart's pumping ability. A significant decrease in LVEF is a primary indicator of cardiotoxicity.[14][15]

    • Fractional Shortening (FS): Another measure of left ventricular systolic function.[13]

    • Strain and Strain Rate: Advanced echocardiographic techniques like speckle-tracking echocardiography can detect subtle changes in myocardial deformation (strain) that may precede a decline in LVEF.[13][15]

    • Left Ventricular Dimensions and Volumes: Assess for cardiac dilation.[14]

  • Data Analysis: Compare the echocardiographic parameters between the treated and control groups at different time points to evaluate the onset and progression of cardiotoxicity.

Mandatory Visualization

Experimental_Workflow_for_Toxicity_Testing cluster_in_vitro In Vitro Assays cluster_cytotoxicity Cytotoxicity cluster_genotoxicity Genotoxicity cluster_in_vivo In Vivo Studies (Rodent Model) cluster_cardiotoxicity Cardiotoxicity cell_culture Cell Culture (e.g., Cancer Cell Lines) treatment Treatment with This compound Analogues cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay comet_assay Comet Assay treatment->comet_assay ic50 Determine IC50 mtt_assay->ic50 dna_damage Quantify DNA Damage comet_assay->dna_damage animal_model Animal Model (e.g., Mice) drug_admin Drug Administration animal_model->drug_admin echo Echocardiography drug_admin->echo cardiac_function Assess Cardiac Function (LVEF, Strain) echo->cardiac_function

Caption: General experimental workflow for assessing the toxicity of this compound analogues.

Anthracycline_Cardiotoxicity_Pathway cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound (Anthracycline) top2b Topoisomerase IIβ This compound->top2b Inhibition etc Electron Transport Chain This compound->etc Interference dna_damage DNA Double-Strand Breaks top2b->dna_damage Leads to apoptosis Cardiomyocyte Apoptosis dna_damage->apoptosis ros Reactive Oxygen Species (ROS) Generation etc->ros Leads to oxidative_stress Oxidative Stress ros->oxidative_stress mitochondrial_dysfunction Mitochondrial Dysfunction oxidative_stress->mitochondrial_dysfunction mitochondrial_dysfunction->apoptosis cardiac_dysfunction Cardiac Dysfunction (Reduced LVEF) apoptosis->cardiac_dysfunction

Caption: Signaling pathway of anthracycline-induced cardiotoxicity.

References

Benchmarking Akrobomycin Against Standard Cancer Therapies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: As of December 2025, publicly available preclinical and clinical data specifically detailing the anti-tumor activity of Akrobomycin against cancer cell lines or in animal models is limited. This compound is identified as an anthracycline antibiotic, a well-established class of chemotherapy drugs.[1][2][3] This guide, therefore, provides a comparative framework based on the known mechanisms and clinical applications of its class, primarily benchmarking it against the standard-of-care anthracycline, Doxorubicin, particularly in the context of soft tissue sarcoma, where Doxorubicin is a first-line treatment. The experimental protocols and data tables presented are representative examples of how a direct comparison would be structured, pending the availability of specific experimental results for this compound.

Introduction: The Anthracycline Class of Antitumor Antibiotics

Anthracyclines are a class of potent chemotherapy agents derived from Streptomyces bacteria, widely used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors such as breast cancer and sarcoma.[4][5] Their primary mechanism of action involves the disruption of DNA replication and transcription in cancer cells.

This compound , as an anthracycline antibiotic, is presumed to share the core mechanisms of action characteristic of this drug class.[1][2][3] Standard cancer therapies often include an anthracycline as a cornerstone of treatment. For instance, Doxorubicin is a key component in the standard first-line chemotherapy regimen for advanced or metastatic soft tissue sarcoma.

Mechanism of Action: A Shared Pathway of Cytotoxicity

The cytotoxic effects of anthracyclines are primarily attributed to two key mechanisms:

  • DNA Intercalation: Anthracyclines insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, physically obstructing the processes of DNA replication and RNA transcription.

  • Topoisomerase II Inhibition: These drugs form a stable complex with the enzyme topoisomerase II and DNA. Topoisomerase II is crucial for relieving the torsional strain in DNA during replication. By stabilizing the cleavable complex, anthracyclines prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, apoptosis (programmed cell death).

Below is a diagram illustrating the generalized signaling pathway for anthracycline antibiotics.

Anthracycline_Mechanism General Mechanism of Action for Anthracycline Antibiotics cluster_cell Cancer Cell Anthracycline Anthracycline (e.g., this compound, Doxorubicin) DNA Nuclear DNA Anthracycline->DNA Intercalation Topoisomerase_II Topoisomerase II Anthracycline->Topoisomerase_II Inhibition Replication_Transcription DNA Replication & Transcription DNA->Replication_Transcription Template for Apoptosis Apoptosis DNA->Apoptosis DNA Damage Topoisomerase_II->DNA Creates transient double-strand breaks Topoisomerase_II->Replication_Transcription Facilitates Replication_Transcription->Apoptosis Replication_Transcription->Apoptosis Blockade leads to

Caption: Generalized mechanism of action for anthracycline antibiotics.

Comparative Data Summary (Hypothetical)

While direct comparative data for this compound is not currently available, a typical preclinical comparison with a standard therapy like Doxorubicin would involve in vitro and in vivo studies. The following tables illustrate how such data would be presented.

Table 1: In Vitro Cytotoxicity Data (Hypothetical)

This table would typically present the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

Cancer Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
HT-1080 (Fibrosarcoma)Data Not AvailableExample: 0.05
A-673 (Ewing's Sarcoma)Data Not AvailableExample: 0.08
SW-872 (Liposarcoma)Data Not AvailableExample: 0.12
Table 2: In Vivo Efficacy in Xenograft Models (Hypothetical)

This table would summarize the results of studies in animal models, typically mice, bearing tumors derived from human cancer cell lines.

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Survival Benefit (days)
HT-1080Vehicle Control00
This compound (X mg/kg)Data Not AvailableData Not Available
Doxorubicin (Y mg/kg)Example: 65Example: +15

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key experiments that would be cited in a direct comparison.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human sarcoma cell lines (e.g., HT-1080, A-673, SW-872) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound or Doxorubicin. A control group receives media with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The media is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model
  • Animal Housing: Immunocompromised mice (e.g., athymic nude mice) are housed in a pathogen-free environment.

  • Tumor Cell Implantation: Human sarcoma cells (e.g., 1x10^6 HT-1080 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound, Doxorubicin). Drugs are administered via an appropriate route (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The study is terminated when tumors in the control group reach a predetermined size.

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the control group. Survival data is often analyzed using Kaplan-Meier curves.

The workflow for a preclinical comparison is visualized below.

Experimental_Workflow Preclinical Experimental Workflow for Comparing this compound and Doxorubicin cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Sarcoma Cell Lines (e.g., HT-1080, A-673) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Lines->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Xenograft_Model Xenograft Mouse Model (Sarcoma) IC50_Determination->Xenograft_Model Inform dose selection Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Doxorubicin Xenograft_Model->Treatment_Groups Efficacy_Evaluation Efficacy Evaluation: - Tumor Growth Inhibition - Survival Analysis Treatment_Groups->Efficacy_Evaluation Comparative_Analysis Comparative Analysis of This compound vs. Doxorubicin Efficacy_Evaluation->Comparative_Analysis Provides data for

Caption: A typical preclinical workflow for comparing two cytotoxic agents.

Conclusion and Future Directions

As an anthracycline antibiotic, this compound holds theoretical promise as an antitumor agent. However, without specific preclinical or clinical data, a direct and quantitative comparison to standard-of-care therapies like Doxorubicin is not feasible. The immediate and critical next step for the development of this compound is to conduct comprehensive in vitro and in vivo studies to establish its efficacy and safety profile across a range of cancer types. Future research should focus on head-to-head comparisons with existing therapies to determine its potential clinical utility and to identify specific cancer subtypes where it may offer an advantage. For drug development professionals, the path forward involves rigorous preclinical testing as outlined in the hypothetical protocols to generate the necessary data for a robust benchmark against current standards of care.

References

Safety Operating Guide

Proper Disposal of Akrobomycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Akrobomycin" could not be definitively identified in public safety and chemical databases. The following disposal procedures are based on best practices for the handling and disposal of highly potent and hazardous antibiotics, such as Actinomycin D, and are intended as a comprehensive guide. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact substance you are using.

The proper disposal of this compound is crucial for laboratory safety, environmental protection, and regulatory compliance. Due to its potential toxicity, this compound waste must be managed as hazardous chemical waste. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in various forms.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Personal Protective Equipment (PPE)SpecificationPurpose
Gloves Chemically resistant nitrile gloves.To prevent skin contact. Contaminated gloves must be disposed of as chemical waste.[1]
Eye Protection Safety glasses or goggles.To protect eyes from dust or splashes.
Respiratory Protection N95 or equivalent respirator.Recommended when handling the powdered form to prevent inhalation.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.

Step-by-Step Disposal Procedures

The correct disposal method for this compound depends on its form (pure powder, concentrated solution, or dilute solution in experimental media). Under no circumstances should this compound waste be disposed of down the drain or in regular trash.

Disposal of Pure this compound Powder and Concentrated Stock Solutions

Pure this compound and its concentrated solutions are considered acute hazardous waste.

  • Containerization: Place the original container of this compound powder or stock solution into a larger, sealable, and clearly labeled hazardous waste container.

  • Labeling: The outer container must be labeled with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.[2]

  • Pickup: Arrange for pickup by your institution's certified hazardous waste management service.[2][3]

Decontamination of Dilute Solutions (e.g., Cell Culture Media)

For dilute solutions, chemical inactivation is the preferred method before disposal. The following is a general protocol for inactivation.

Experimental Protocol: Inactivation of this compound in Liquid Waste

Objective: To chemically degrade this compound in dilute aqueous solutions to a less hazardous form before final disposal.

Materials:

  • Dilute this compound waste solution

  • Sodium hypochlorite (B82951) solution (household bleach, ~5.25%)

  • Sodium thiosulfate (B1220275) solution (1 M)

  • pH meter and pH adjustment solutions (e.g., 1 M HCl, 1 M NaOH)

  • Stir plate and stir bar

  • Appropriate hazardous waste container

Methodology:

  • Preparation: In a designated chemical fume hood, place the container of this compound waste on a stir plate.

  • pH Adjustment: Adjust the pH of the solution to >12 using 1 M NaOH. This alkaline condition will facilitate degradation.

  • Inactivation: Slowly add a 1/10th volume of sodium hypochlorite solution to the stirring this compound waste. For example, for every 900 mL of waste, add 100 mL of bleach.

  • Reaction Time: Allow the mixture to stir for at least 30 minutes to ensure complete inactivation.

  • Neutralization of Bleach: After inactivation, neutralize the excess bleach by slowly adding 1 M sodium thiosulfate solution until the yellow color of the bleach disappears.

  • Final pH Adjustment: Neutralize the final solution to a pH between 6.0 and 8.0 by adding 1 M HCl.[3]

  • Disposal: The treated solution should be collected in a hazardous waste container, labeled appropriately, and disposed of through your institution's hazardous waste program.

ParameterValueNotes
Inactivating Agent Sodium HypochloriteFinal concentration should be at least 0.5%
Reaction pH >12Enhances degradation of the antibiotic.
Reaction Time ≥ 30 minutesEnsure thorough mixing.
Final pH for Disposal 6.0 - 8.0For neutralized waste stream.[3]
Disposal of Contaminated Solid Waste

All disposable materials that have come into contact with this compound are considered contaminated waste.

  • Segregation: Collect all contaminated solid waste (e.g., pipette tips, flasks, gloves, bench paper) in a designated, leak-proof container lined with a durable plastic bag.[2][4]

  • Labeling: The container must be clearly labeled as "this compound-contaminated waste."

  • Disposal: Dispose of the container through your institution's chemical or biomedical waste stream, as directed by your Environmental Health and Safety (EHS) department.

Disposal Workflow and Decision Process

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Akrobomycin_Disposal_Workflow cluster_start cluster_disposal start Identify this compound Waste pure_powder Pure Powder or Concentrated Solution start->pure_powder What is the form? dilute_solution Dilute Solution (e.g., Media) start->dilute_solution solid_waste Contaminated Solid Waste (Gloves, Tips, etc.) start->solid_waste containerize Securely Containerize and Label as 'Acute Hazardous Waste' pure_powder->containerize inactivate Chemically Inactivate (e.g., Bleach Treatment) dilute_solution->inactivate segregate Segregate in Labeled 'Contaminated Waste' Bin solid_waste->segregate ehs_pickup Dispose via EHS Hazardous Waste Pickup containerize->ehs_pickup inactivate->ehs_pickup Collect Treated Liquid segregate->ehs_pickup

This compound Disposal Decision Workflow

Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate: Immediately evacuate the affected area.

  • Notify: Inform your laboratory supervisor and contact your institution's EHS department.

  • Secure: Prevent entry into the spill area.

  • Cleanup: For small spills, if you are trained and have the appropriate spill kit, you may clean it up. For larger spills, await the arrival of the EHS response team. All materials used for cleanup must be disposed of as hazardous waste.[3]

References

Personal protective equipment for handling Akrobomycin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Akrobomycin

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like this compound is paramount. This compound, an anthracycline antibiotic with antimicrobial and antitumor properties, requires stringent handling protocols similar to those for cytotoxic drugs to minimize exposure risks.[1][2] Adherence to these guidelines is crucial for mitigating potential health hazards associated with this class of compounds.

Personal Protective Equipment (PPE)

The primary line of defense against exposure to hazardous substances is the correct and consistent use of Personal Protective Equipment (PPE). When handling this compound, a comprehensive PPE strategy is non-negotiable and should be implemented at all stages, from preparation to disposal.

Recommended PPE for Handling this compound:

PPE ComponentSpecificationPurpose
Gloves Chemotherapy-tested, powder-free nitrile gloves. Double gloving is recommended.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Gown Disposable, lint-free, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Protects skin and personal clothing from splashes and spills.
Eye Protection ANSI-rated safety glasses with side shields, chemical splash goggles, or a full-face shield.Shields eyes from splashes, aerosols, and airborne particles.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosolization, such as when handling powders or during spill cleanup.Prevents inhalation of hazardous particles.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the spread of contamination outside of the handling area.
Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize risks. The following procedural steps provide a framework for safe operations.

Preparation and Handling Protocol:

  • Designated Area: All handling of this compound should occur in a designated area, such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), to control and contain any potential contamination.

  • Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. Inspect the work area for cleanliness and ensure a spill kit is readily accessible.

  • Aseptic Technique: Use proper aseptic techniques to prevent contamination of the product and the work environment.

  • Luer-Lock Fittings: When using syringes and needles, utilize Luer-lock fittings to prevent accidental disconnection and leakage.

  • Transport: When transporting this compound, use sealed, labeled, and impact-resistant containers to prevent spills.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Disposal Protocol:

  • Segregation: All items that come into contact with this compound, including gloves, gowns, needles, vials, and cleaning materials, must be segregated as hazardous (cytotoxic) waste.

  • Containers: Use clearly labeled, puncture-resistant, and leak-proof containers for all this compound waste.

  • Labeling: Waste containers must be clearly labeled with "Hazardous Pharmaceutical Waste" or "Cytotoxic Waste" to ensure proper handling and disposal by waste management personnel.

  • Disposal Route: Follow institutional and local regulations for the disposal of hazardous pharmaceutical waste. This typically involves incineration at a licensed facility.

Spill Management

In the event of a spill, a swift and organized response is essential to contain the contamination and protect personnel.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.

  • Don Appropriate PPE: Before beginning cleanup, don the full complement of recommended PPE, including a respirator.

  • Containment: Use a spill kit to absorb the spill. For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent material to avoid making the powder airborne.

  • Cleanup: Carefully collect all contaminated materials and place them in the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate decontamination solution, followed by a rinse with water.

  • Documentation: Report the spill to the appropriate safety officer and complete any required incident reports.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, emphasizing the critical safety checkpoints.

G Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response (If Applicable) prep_area 1. Designate Handling Area (e.g., BSC) don_ppe 2. Don Full PPE prep_area->don_ppe gather_materials 3. Assemble Materials don_ppe->gather_materials reconstitute 4. Reconstitute/Prepare this compound gather_materials->reconstitute perform_exp 5. Perform Experiment reconstitute->perform_exp decontaminate_area 6. Decontaminate Work Surface perform_exp->decontaminate_area spill Spill Occurs perform_exp->spill Potential doff_ppe 7. Doff PPE Correctly decontaminate_area->doff_ppe dispose_waste 8. Segregate & Dispose of Waste doff_ppe->dispose_waste contain_spill Contain Spill spill->contain_spill cleanup_spill Clean & Decontaminate contain_spill->cleanup_spill report_spill Report Incident cleanup_spill->report_spill report_spill->dispose_waste

Caption: Logical workflow for handling this compound safely.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.